Biphenyl-3,3',5,5'-tetracarboxylic acid
Description
The exact mass of the compound [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(3,5-dicarboxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c17-13(18)9-1-7(2-10(5-9)14(19)20)8-3-11(15(21)22)6-12(4-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURGMSIQFRADOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578790 | |
| Record name | [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-28-2 | |
| Record name | [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-3,3',5,5'-tetracarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Biphenyl-3,3',5,5'-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Overview
Biphenyl-3,3',5,5'-tetracarboxylic acid (H₄BPTC) is a polyfunctional aromatic carboxylic acid. Its rigid biphenyl (B1667301) core and four symmetrically placed carboxyl groups make it a significant component in the fields of supramolecular chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its role as a building block for advanced materials. While some biphenyl carboxylic acid derivatives have been explored as potential therapeutic agents, the primary application of this specific molecule lies in materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs)[1][2][3].
Physicochemical and Spectroscopic Properties
This compound is a white, crystalline solid under standard conditions[4][5]. It exhibits high thermal stability, with a melting point recorded above 400°C[4][6][7]. Its solubility is limited in water but is higher in certain organic solvents such as dimethyl sulfoxide (B87167) (DMSO)[4]. The predicted pKa of 3.06±0.10 suggests it is a strong organic acid[4].
Quantitative Physicochemical Data
The core physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₀O₈ | [4][6][7][8] |
| Molecular Weight | 330.25 g/mol | [4][6][7] |
| Appearance | White solid | [4][5] |
| Melting Point | >400°C | [4][6][7] |
| Boiling Point | 772.3 ± 60.0 °C (Predicted) | [4][6] |
| Density | 1.612 ± 0.06 g/cm³ (Predicted) | [4][6] |
| pKa | 3.06 ± 0.10 (Predicted) | [4] |
| Storage Condition | Sealed in a dry place at room temperature | [4][9] |
Spectroscopic and Crystallographic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are detailed below.
| Analysis Type | Data | Source(s) |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ = 8.44 (d, 4H, J = 1.5 Hz), 8.53 (t, 2H, J = 1.5 Hz), 13.48 (bs, 4H) | [5][6] |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ = 129.5, 131.4, 132.3, 139.2, 166.3 | [5][6] |
| Mass Spec. (EI) | m/z (%): 330 [M⁺] (100), 313 (40), 285 (15), 240 (5) | [5][6] |
| Mass Spec. (ESI) | [M-H]⁻ calcd for C₁₆H₉O₈: 329.04; Found: 329.03 | [10] |
| Crystal Structure | Monoclinic, P2₁/c. Forms a supramolecular assembly of interpenetrating corrugated sheets. | [11] |
Experimental Protocols
The synthesis of this compound can be achieved through several routes. The most common methods involve the hydrolysis of its ester precursor or the oxidation of an alkyl-substituted biphenyl.
Synthesis via Hydrolysis
This protocol involves the saponification of a tetra-esterified biphenyl precursor.
Materials:
-
3,3',5,5'-tetrakis(methoxycarbonyl)biphenyl (1 equivalent)
-
Sodium Hydroxide (NaOH) (16 equivalents)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
50% Sulfuric Acid (H₂SO₄)
Procedure:
-
A mixture of 3,3',5,5'-tetrakis(methoxycarbonyl)biphenyl (e.g., 0.96 g, 2.5 mmol) is dissolved in a solution of water (40 mL) and THF (40 mL).[5][6]
-
NaOH (e.g., 1.6 g, 40 mmol) is added to the mixture, which is then heated to reflux for 1 hour.[5][6]
-
The organic solvent (THF) is subsequently removed by evaporation under reduced pressure.[5][6]
-
The remaining aqueous solution is heated to reflux for an additional 4 hours to ensure complete hydrolysis.[5][6]
-
After cooling the reaction mixture to room temperature, it is acidified with 50% H₂SO₄ until precipitation of the product is complete.[5][6]
-
The resulting white precipitate is collected by filtration, washed with water, and dried to yield this compound.[5][6] The reported yield for this method is 89%.[5]
Synthesis via Oxidation
This protocol utilizes a strong oxidizing agent to convert methyl groups on the biphenyl core to carboxylic acids.
Materials:
-
3,3',5,5'-tetramethylbiphenyl (B1348514) (1 equivalent)
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl)
Procedure:
-
3,3',5,5'-tetramethylbiphenyl is oxidized using KMnO₄ in a solvent mixture of tert-butanol and water containing NaOH.[10][11]
-
One specific protocol involves treating 3,3',5,5'-tetramethylbiphenyl (0.6 g, 2.9 mmol) in water (125 ml) with KMnO₄ (3.6 g, 22.8 mmol) and heating under reflux for 100 hours.[11]
-
Following the reaction, the mixture is filtered to remove manganese dioxide.[11]
-
The filtrate is then acidified with aqueous HCl to precipitate the product.[11]
-
The product is collected via filtration and can be further purified if necessary. A reported yield for a similar oxidation method is 50.6%.[10]
Applications in Materials Science
The primary application of this compound is as an organic linker or ligand in the construction of Metal-Organic Frameworks (MOFs)[4]. MOFs are a class of crystalline porous materials consisting of metal ions or clusters coordinated to organic ligands. The specific geometry of H₄BPTC, with its four carboxylate groups extending in a tetrahedral fashion from the biphenyl core, allows for the formation of robust, three-dimensional porous networks.
These MOFs, such as CPF-1, NOTT-100, and SNU-M11, exhibit high surface areas and tunable pore sizes, making them suitable for applications in selective gas storage and separation[10]. The compound itself also possesses luminescent properties, with a reported emission band maximum at 405 nm, which can be imparted to the resulting MOF structures.
Safety and Handling
This compound is classified as hazardous to the aquatic environment.[7][8]
-
GHS Hazard Statement: H400 - Very toxic to aquatic life[7][8].
-
Precautionary Statements: P273 - Avoid release to the environment; P391 - Collect spillage; P501 - Dispose of contents/container to an approved waste disposal plant[8].
Handling Procedures: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[12] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[9][13] In case of contact, rinse the affected area thoroughly with water.[9] For spills, the material can be gently swept up or collected with a wet cloth and placed in a suitable container for disposal[9].
References
- 1. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [mdpi.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. chembk.com [chembk.com]
- 5. This compound | 4371-28-2 [chemicalbook.com]
- 6. This compound CAS#: 4371-28-2 [m.chemicalbook.com]
- 7. 3,3′,5,5′-联苯四羧酸 | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C16H10O8 | CID 15840397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ruixibiotech.com [ruixibiotech.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. dl.novachem.com.au [dl.novachem.com.au]
A Technical Guide to the Physical Properties of Biphenyl-3,3',5,5'-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Biphenyl-3,3',5,5'-tetracarboxylic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.
Core Physical and Chemical Properties
This compound, with the chemical formula C16H10O8, is a white, crystalline solid organic compound.[1][2] It is a derivative of biphenyl (B1667301) and features four carboxylic acid groups attached to its core.[1] This compound is noted for its high thermal stability and is soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] It is a key intermediate in organic synthesis, particularly in the preparation of polymers, liquid crystal materials, and coordination polymers.[3]
Summary of Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C16H10O8 | [1][2][3][4][5] |
| Molecular Weight | 330.25 g/mol | [2][3][5][6] |
| Melting Point | >400 °C | [1][3][5][6] |
| Boiling Point (Predicted) | 772.3 ± 60.0 °C at 760 mmHg | [1][2][3][6] |
| Density (Predicted) | 1.612 ± 0.06 g/cm³ | [1][2][3][6] |
| pKa (Predicted) | 3.06 ± 0.10 | [1][3] |
| Appearance | White to almost white solid/powder | [3][6][7] |
| Storage | Sealed in a dry place at room temperature | [1][3] |
Experimental Protocols
Synthesis of this compound
Method 1: Hydrolysis of 3,3',5,5'-tetrakis(methoxycarbonyl)biphenyl [6][7]
A mixture of 3,3',5,5'-tetrakis(methoxycarbonyl)biphenyl (0.96 g, 2.5 mmol) is dissolved in a solution of water (40 mL) and tetrahydrofuran (B95107) (THF) (40 mL) containing sodium hydroxide (B78521) (NaOH) (1.6 g, 40 mmol).[6][7] The mixture is refluxed for 1 hour.[6][7] Subsequently, the organic solvent (THF) is evaporated under reduced pressure.[6][7] The remaining aqueous solution is then refluxed for an additional 4 hours.[6][7] After cooling, the reaction mixture is acidified with 50% sulfuric acid (H2SO4) until precipitation is complete.[6][7] The resulting precipitate is collected by filtration and dried to yield this compound as a white powder with a yield of 89%.[6][7]
Method 2: Oxidation of 3,3',5,5'-tetramethylbiphenyl [8]
This compound can also be synthesized by the oxidation of 3,3',5,5'-tetramethylbiphenyl.[8] This process involves using potassium permanganate (B83412) (KMnO4) as the oxidizing agent in a mixture of tert-butanol (B103910) and water, in the presence of sodium hydroxide (NaOH).[8]
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy [6][7][8]
-
¹H-NMR (400 MHz, DMSO-d6): Chemical shifts (δ) are reported as 8.44 (d, 4H, J = 1.5 Hz), 8.53 (t, 2H, J = 1.5 Hz), and 13.48 (bs, 4H).[6][7]
-
¹³C-NMR (100 MHz, DMSO-d6): Chemical shifts (δ) are observed at 129.5, 131.4, 132.3, 139.2, and 166.3.[6][7]
-
Instrumentation: Spectra were recorded on a Varian Inova 400 spectrometer.[8] Proton chemical shifts are referenced internally with respect to the protic solvent impurity.[8]
Mass Spectrometry (MS) [6][7][8]
-
Electron Ionization (MS-EI): m/z (%) values are reported as 330 (100) [M+], 313 (40), 285 (15), and 240 (5).[6][7]
-
Electrospray Ionization (ESI): [M-H]⁻ calculated for C16O8H10 is 329.04; the found value is 329.03.[8]
-
Instrumentation: Mass spectra were acquired on a Voyager-DE STR BioSpectrometry Workstation mass spectrometer.[8]
Visualized Synthesis Workflow
The following diagram illustrates the hydrolysis synthesis method for this compound.
Caption: Synthesis of this compound via hydrolysis.
References
- 1. lookchem.com [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C16H10O8 | CID 15840397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3′,5,5′-联苯四羧酸 | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 4371-28-2 [m.chemicalbook.com]
- 7. This compound | 4371-28-2 [chemicalbook.com]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to Biphenyl-3,3',5,5'-tetracarboxylic acid (CAS: 4371-28-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-3,3',5,5'-tetracarboxylic acid, often abbreviated as H₄BPTC, is a tetracarboxylic acid derivative of biphenyl (B1667301). This organic compound serves as a crucial building block, primarily utilized as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][2] Its rigid structure and the presence of four carboxylate groups allow for the formation of robust and porous three-dimensional structures with high surface areas, making it a subject of significant interest in materials science. While some biphenyl derivatives have been explored for their therapeutic potential, the direct application of this compound in drug development is not extensively documented in current literature. Its primary relevance to the pharmaceutical industry lies in its use in creating MOFs that can be applied in drug delivery systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in various chemical and physical processes.
| Property | Value | Source |
| CAS Number | 4371-28-2 | |
| Molecular Formula | C₁₆H₁₀O₈ | [3] |
| Molecular Weight | 330.25 g/mol | [3] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | >400 °C | [1] |
| Boiling Point (Predicted) | 772.3 ± 60.0 °C | [1] |
| Density (Predicted) | 1.612 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.06 ± 0.10 | [1] |
| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
| Spectroscopy | Data | Source |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.44 (d, 4H, J = 1.5 Hz), 8.53 (t, 2H, J = 1.5 Hz), 13.48 (bs, 4H) | [5] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 129.5, 131.4, 132.3, 139.2, 166.3 | [5] |
| Mass Spec (ESI) | [M-H]⁻ calculated for C₁₆H₁₀O₈: 329.04; Found: 329.03 | [6] |
| Mass Spec (EI) | m/z (%): 330 [M]⁺ (100), 313 (40), 285 (15), 240 (5) | [5] |
Synthesis and Purification
The synthesis of this compound typically involves the oxidation of a corresponding tetramethylbiphenyl precursor. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from 3,3',5,5'-Tetramethylbiphenyl
This protocol is adapted from a literature procedure for the synthesis of H₄BPTC.[6]
Materials:
-
3,3',5,5'-Tetramethylbiphenyl
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
50% Sulfuric acid (H₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 4.0 g (0.1 mol) of NaOH in a mixture of 250 mL of tert-butanol and 250 mL of deionized water.
-
To this solution, add 3,3',5,5'-tetramethylbiphenyl.
-
Heat the mixture and, while stirring, slowly add potassium permanganate (KMnO₄).
-
Maintain the reaction at reflux until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with 50% sulfuric acid until the precipitation of a white solid is complete.
-
Collect the precipitate by filtration.
-
Wash the solid with deionized water to remove any inorganic impurities.
-
Dry the purified product under vacuum to yield this compound as a white powder.
A yield of approximately 50.6% has been reported for this method.[6]
Purification
The primary method for purification is recrystallization from a suitable solvent or washing the precipitated acid thoroughly with deionized water after synthesis.[5]
Caption: Synthesis workflow for this compound.
Applications in Materials Science: Metal-Organic Frameworks (MOFs)
The most prominent application of this compound is as a building block for the synthesis of MOFs.[2][5] The rigid biphenyl core and the four carboxylate groups enable the formation of highly porous and stable frameworks with potential applications in gas storage, separation, and catalysis.
Experimental Protocol: Synthesis of a Magnesium-based MOF (CPF-1)
This protocol describes the synthesis of [Mg₂(H₂O)₂(bptc)]·x(solv) (CPF-1), a chiral MOF with nanotubular channels.[6]
Materials:
-
This compound (H₄BPTC)
-
Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)
-
N-ethylformamide (NEF)
-
Deionized water
Procedure:
-
In a 10-mL glass vial, prepare a solid mixture of 0.033 g (0.10 mmol) of H₄BPTC and 0.052 g (0.20 mmol) of Mg(NO₃)₂·6H₂O.
-
Dissolve the solid mixture in a solvent mixture of 4.0 g of N-ethylformamide and 0.8 g of deionized water.
-
Seal the vial and heat it at 120 °C for 3 days.
-
After the heating period, cool the vial to room temperature.
-
Collect the resulting colorless needle-like crystals.
A yield of approximately 31% based on H₄BPTC has been reported for this synthesis.[6]
Caption: Workflow for the synthesis of the magnesium-based MOF, CPF-1.
Relevance to Drug Development
While this compound itself is not reported to have direct biological activity, its utility in constructing MOFs is of significant interest to the field of drug delivery. MOFs can encapsulate therapeutic agents within their porous structure, offering potential for controlled release and targeted delivery. The tunable pore size and surface chemistry of MOFs derived from linkers like H₄BPTC could allow for the loading of a wide range of drug molecules. However, it is important to note that the biological activity and toxicity of any such MOF-drug conjugate would need to be rigorously evaluated. While other biphenyl carboxylic acids have shown promise as anticancer agents, this specific tetracarboxylic acid has not been directly implicated in such activities in the reviewed literature.[7]
Safety and Handling
This compound is classified as hazardous to the aquatic environment.[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.[1] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable organic linker in the field of materials science, particularly for the synthesis of metal-organic frameworks. Its well-defined structure and functionality allow for the creation of porous materials with potential applications in various technologies. While its direct role in drug development is not established, its use in creating MOF-based drug delivery systems represents a promising avenue for future research. This guide provides a comprehensive overview of its properties, synthesis, and key applications to aid researchers and scientists in their work with this versatile compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 4371-28-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | C16H10O8 | CID 15840397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 4371-28-2 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. ajgreenchem.com [ajgreenchem.com]
An In-Depth Technical Guide to Biphenyl-3,3',5,5'-tetracarboxylic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of biphenyl-3,3',5,5'-tetracarboxylic acid, a key building block in supramolecular chemistry and materials science. This document details its molecular structure, synthesis protocols, and potential applications, particularly in the development of metal-organic frameworks (MOFs) for drug delivery.
Molecular Structure and Physicochemical Properties
This compound (C₁₆H₁₀O₈) is a polycyclic aromatic compound characterized by two phenyl rings linked via a single bond, with two carboxylic acid groups substituted on each ring at the 3, 3', 5, and 5' positions.[1] This symmetrical arrangement of functional groups allows for the formation of extensive hydrogen-bonding networks and coordination complexes.[2]
The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction. The crystal structure reveals a supramolecular assembly of three interpenetrating corrugated sheets.[2] The two benzene (B151609) rings within the biphenyl (B1667301) moiety are not coplanar, exhibiting a dihedral angle of 40.66(7)°.[2]
A summary of the key physicochemical and crystallographic data is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀O₈ | [3] |
| Molecular Weight | 330.25 g/mol | |
| CAS Number | 4371-28-2 | |
| Melting Point | >400 °C | |
| Appearance | White crystalline solid | [3] |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| a | 8.1662(7) Å | [2] |
| b | 14.3524(14) Å | [2] |
| c | 12.093(1) Å | [2] |
| β | 109.590(4)° | [2] |
| Volume | 1335.3(2) ų | [2] |
| Z | 4 | [2] |
| CCDC Deposition No. | 189376 | [4] |
Note: Detailed bond lengths and angles can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the deposition number 189376.[4][5]
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ = 8.44 (d, 4H, J = 1.5 Hz), 8.53 (t, 2H, J = 1.5 Hz), 13.48 (bs, 4H) | [3] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 129.5, 131.4, 132.3, 139.2, 166.3 | [3] |
| Mass Spectrometry (EI) | m/z (%): 330 (100) [M⁺], 313 (40), 285 (15), 240 (5) | [3] |
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are reported in the literature.
Method 1: Oxidation of 3,3',5,5'-Tetramethylbiphenyl (B1348514) [6]
This protocol involves the oxidation of the methyl groups of 3,3',5,5'-tetramethylbiphenyl to carboxylic acids using a strong oxidizing agent.
Materials:
-
3,3',5,5'-Tetramethylbiphenyl
-
Potassium permanganate (B83412) (KMnO₄)
-
Water
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl, aqueous solution)
Procedure:
-
Prepare a solution of 3,3',5,5'-tetramethylbiphenyl in a 1:1 mixture of tert-butanol and water.
-
Add sodium hydroxide to the solution.
-
Heat the mixture to reflux.
-
Slowly add potassium permanganate to the refluxing solution.
-
Continue refluxing for an extended period (e.g., 100 hours) until the purple color of the permanganate disappears.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate with aqueous hydrochloric acid to precipitate the product.
-
Collect the white precipitate by filtration.
-
Wash the precipitate with water and dry under vacuum to yield this compound.
Method 2: Hydrolysis of 3,3',5,5'-Tetrakis(methoxycarbonyl)biphenyl [3]
This method involves the base-catalyzed hydrolysis of the corresponding tetraester.
Materials:
-
3,3',5,5'-Tetrakis(methoxycarbonyl)biphenyl
-
Tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄, 50%)
Procedure:
-
Dissolve 3,3',5,5'-tetrakis(methoxycarbonyl)biphenyl in a mixture of THF and water.
-
Add sodium hydroxide and reflux the mixture for 1 hour.
-
Remove the THF by evaporation under reduced pressure.
-
Continue to reflux the remaining aqueous solution for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with 50% sulfuric acid until precipitation is complete.
-
Collect the white precipitate by filtration.
-
Dry the product to obtain this compound.
Single-Crystal X-ray Diffraction
The following is a general protocol for obtaining single-crystal X-ray diffraction data for an organic compound like this compound.
Procedure:
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: Place the goniometer head on the diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffracted X-rays are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Spectroscopic Analysis
Infrared (IR) and Raman Spectroscopy
Expected Key Vibrational Modes:
-
O-H Stretch (Carboxylic Acid): A broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, due to hydrogen bonding.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band in the IR spectrum, usually around 1700-1725 cm⁻¹. In the solid state, this band may be shifted to lower wavenumbers due to hydrogen bonding. This vibration is also Raman active.
-
C-O Stretch and O-H Bend (Carboxylic Acid): These vibrations appear in the fingerprint region of the IR spectrum, typically between 1200-1450 cm⁻¹.
-
Aromatic C-H Stretch: Weak to medium bands in the IR spectrum above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several bands of variable intensity in both IR and Raman spectra in the region of 1400-1600 cm⁻¹.
-
Biphenyl C-C Stretch: A characteristic band in the Raman spectrum.
Applications in Drug Development
The rigid structure and the presence of four carboxylic acid groups make this compound an excellent ligand for the construction of metal-organic frameworks (MOFs).[7][8] MOFs are porous crystalline materials with high surface areas and tunable pore sizes, which makes them promising candidates for various applications, including drug delivery.[9][10][11]
This compound-Based MOFs for Drug Delivery
MOFs constructed from this compound can serve as nanocarriers for therapeutic agents. The porous nature of these MOFs allows for the encapsulation of drug molecules, while the chemical functionality of the framework can be tailored to control the release of the drug.
Potential Advantages for Drug Delivery:
-
High Drug Loading Capacity: The large pore volume and high surface area of MOFs can accommodate a significant amount of drug molecules.[9]
-
Controlled Release: The release of the encapsulated drug can be triggered by various stimuli such as pH, temperature, or the presence of specific biomolecules.
-
Biocompatibility: The components of the MOF, including the metal ions and the organic linker, can be chosen to be biocompatible and biodegradable.
-
Targeted Delivery: The surface of the MOFs can be functionalized with targeting moieties to direct the drug delivery system to specific cells or tissues.
While specific studies on drug delivery using MOFs derived from this compound are still emerging, the principles of MOF-based drug delivery are well-established. For instance, MOFs have been successfully used to encapsulate and deliver anticancer drugs, leading to enhanced therapeutic efficacy and reduced side effects.[9]
Visualizations
Molecular Structure
Caption: Schematic of this compound.
Experimental Workflow
References
- 1. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (biphenyl-3, 3′,5, 5′-tetra-(phenyl-4-carboxylic acid)) - CD Bioparticles [cd-bioparticles.net]
- 3. This compound | 4371-28-2 [chemicalbook.com]
- 4. This compound | C16H10O8 | CID 15840397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Search - Access Structures [ccdc.cam.ac.uk]
- 6. rsc.org [rsc.org]
- 7. Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–Organic Frameworks as Intelligent Drug Nanocarriers for Cancer Therapy | MDPI [mdpi.com]
- 9. DSpace [repository.aus.edu]
- 10. This compound, Thermo Scientific Chemicals 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of Biphenyl-3,3',5,5'-tetracarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Biphenyl-3,3',5,5'-tetracarboxylic acid (C₁₆H₁₀O₈), a key organic linker in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols for obtaining these spectra.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Description |
| ¹H | DMSO-d₆ | 13.48 | Broad singlet, 4H (Carboxylic acid protons) |
| 8.53 | Triplet, J = 1.5 Hz, 2H (Aromatic protons at C2, C2') | ||
| 8.44 | Doublet, J = 1.5 Hz, 4H (Aromatic protons at C4, C4', C6, C6') | ||
| ¹³C | DMSO-d₆ | 166.3 | Carboxylic acid carbons |
| 139.2 | Aromatic carbons (C1, C1') | ||
| 132.3 | Aromatic carbons (C3, C3', C5, C5') | ||
| 131.4 | Aromatic carbons (C2, C2') | ||
| 129.5 | Aromatic carbons (C4, C4', C6, C6') |
Data sourced from ChemicalBook.[1]
Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data
| Ionization Method | m/z | Relative Intensity (%) | Fragment |
| Electron Ionization (EI) | 330 | 100 | [M]⁺ |
| 313 | 40 | [M-OH]⁺ | |
| 285 | 15 | [M-COOH]⁺ | |
| 240 | 5 | [M-2COOH]⁺ | |
| Electrospray Ionization (ESI) | 329.03 | - | [M-H]⁻ |
EI data sourced from ChemicalBook[1]; ESI data from a supporting information document by the Royal Society of Chemistry.[2]
Infrared (IR) Spectroscopy
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300 - 2400 (broad) | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1730 - 1700 (strong) | C=O stretch | Carboxylic Acid |
| 1600 - 1475 | C=C stretch | Aromatic Ring |
| 1300 - 1000 | C-O stretch | Carboxylic Acid |
| 900 - 690 | C-H bend | Aromatic (out-of-plane) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh approximately 5-10 mg of dry this compound and dissolve it in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is crucial for dissolving the polar analyte and for observing the acidic protons of the carboxylic acid groups.
-
Instrumentation : The ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer.[2]
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of approximately -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
The residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used as an internal reference.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.
-
The solvent peak of DMSO-d₆ at ~39.52 ppm can be used as an internal reference.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to ensure a homogenous sample. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Electron Ionization (EI) : Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe. The sample is then heated to induce vaporization and subsequent ionization.
-
Electrospray Ionization (ESI) : Dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of methanol (B129727) and water). The solution is then infused into the ESI source via a syringe pump.
-
-
Instrumentation : A mass spectrometer equipped with either an EI or ESI source is used. This can be a standalone mass spectrometer or coupled with a chromatography system (e.g., LC-MS).
-
Data Acquisition :
-
EI-MS : The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
ESI-MS : The sample solution is sprayed through a charged capillary, creating fine droplets. The solvent evaporates, and the charged analyte molecules are transferred to the gas phase and analyzed. ESI is a softer ionization technique, often resulting in the observation of the molecular ion or a quasi-molecular ion (e.g., [M-H]⁻).
-
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Spectroscopic Analysis Workflow for this compound.
References
Synthesis of Biphenyl-3,3',5,5'-tetracarboxylic acid from 3,3',5,5'-tetramethylbiphenyl
Synthesis of Biphenyl-3,3',5,5'-tetracarboxylic Acid: A Technical Guide
Introduction
This compound is a versatile organic compound that serves as a crucial building block in the synthesis of various advanced materials, including metal-organic frameworks (MOFs), polymers, and liquid crystals.[1] Its rigid biphenyl (B1667301) core and four carboxylic acid functional groups allow for the construction of complex, multidimensional architectures. This technical guide provides an in-depth overview of a reliable synthetic route to this compound, starting from the readily available precursor, 3,3',5,5'-tetramethylbiphenyl (B1348514). The primary method detailed is the oxidation of the methyl groups to carboxylic acids.
Reaction Scheme
The synthesis involves the oxidation of the four methyl groups of 3,3',5,5'-tetramethylbiphenyl to carboxylic acid groups using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in a basic aqueous solution.
Chemical Equation:
C₂₀H₂₂ + 8 KMnO₄ → C₁₆H₁₀O₈ + 8 MnO₂ + 8 KOH + 2 H₂O
(3,3',5,5'-tetramethylbiphenyl) → (this compound)
Experimental Protocol
The following experimental protocol is a detailed method for the synthesis of this compound from 3,3',5,5'-tetramethylbiphenyl.
Materials and Reagents:
-
3,3',5,5'-tetramethylbiphenyl
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel, a solution of sodium hydroxide (4.0 g, 0.1 mol) in a mixture of tert-butanol (250 mL) and water (250 mL) is prepared.[2]
-
To this solution, 3,3',5,5'-tetramethylbiphenyl is added.
-
Potassium permanganate (KMnO₄) is then added portion-wise to the stirred reaction mixture. The reaction is exothermic and the temperature should be monitored.
-
The reaction mixture is heated under reflux for an extended period, typically 100 hours, to ensure complete oxidation.[3]
-
After the reflux period, the reaction mixture is cooled to room temperature.
-
The excess potassium permanganate is quenched, and the resulting manganese dioxide (MnO₂) precipitate is removed by filtration.
-
The filtrate is then acidified with aqueous hydrochloric acid (HCl) until no further precipitation is observed.[3]
-
The white precipitate of this compound is collected by filtration, washed with water, and dried.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₀O₈ |
| Molecular Weight | 330.25 g/mol |
| CAS Number | 4371-28-2 |
| Appearance | White solid |
| Melting Point | >350 °C |
| Solubility | Soluble in dimethyl sulfoxide (B87167) and methylene (B1212753) chloride |
Table 2: Characterization Data for Synthesized this compound
| Analysis | Result |
| Yield | 50.6% |
| Elemental Analysis | Calculated: C, 58.19%; H, 3.05%. Found: C, 58.12%; H, 3.11% |
| ¹H NMR (DMSO, 300 MHz) | δ = 8.85 (s, 1H), 8.49 (s, 2H) |
| ¹³C NMR (100 MHz, DMSO-d6) | δ = 129.5, 131.4, 132.3, 139.2, 166.3 |
| Mass Spectrometry (ESI) | [M-H]⁻ calcd for C₁₆H₉O₈: 329.04; Found: 329.03 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Information
This compound is classified as hazardous to the aquatic environment.[4] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Unveiling the Solid-State Architecture of Biphenyl-3,3',5,5'-tetracarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of biphenyl-3,3',5,5'-tetracarboxylic acid, a molecule of significant interest in the fields of crystal engineering, materials science, and drug development. A thorough understanding of its solid-state architecture is paramount for the rational design of novel materials and pharmaceutical co-crystals. This document outlines the experimental protocols for its synthesis and crystallization, presents a detailed analysis of its crystallographic parameters, and visualizes the key experimental and structural relationships.
Synthesis and Crystallization
The synthesis of this compound (H₄bptc) is typically achieved through the oxidation of a suitable precursor, 3,3',5,5'-tetramethylbiphenyl (B1348514). The subsequent crystallization to obtain single crystals suitable for X-ray diffraction requires careful control of conditions to promote slow crystal growth.
Synthesis Protocol
A common synthetic route involves the oxidation of 3,3',5,5'-tetramethylbiphenyl using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in an alkaline solution.[1]
Materials:
-
3,3',5,5'-tetramethylbiphenyl
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
A solution of 3,3',5,5'-tetramethylbiphenyl is prepared in a mixture of tert-butanol and water.
-
Sodium hydroxide is added to the solution to create an alkaline environment.
-
Potassium permanganate is added portion-wise to the stirred solution. The reaction mixture is typically heated under reflux for an extended period to ensure complete oxidation.
-
After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.
-
The filtrate is then acidified with hydrochloric acid, leading to the precipitation of the crude this compound.
-
The white precipitate is collected by filtration, washed with water, and dried.
Crystallization Protocol for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a critical step for accurate structure determination. Hydrothermal methods or slow evaporation techniques are often employed.
Materials:
-
Synthesized this compound
-
Suitable solvent (e.g., a mixture of N-ethylformamide and water)
Procedure (Hydrothermal Method):
-
A mixture of this compound and a suitable solvent is placed in a sealed reaction vessel.
-
The vessel is heated to a specific temperature (e.g., 120°C) for several days.[1]
-
The mixture is then cooled slowly to room temperature, allowing for the formation of colorless, needle-like single crystals.
Crystal Structure Analysis
The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction and is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 189376.
Experimental Workflow for Crystal Structure Determination
The process of determining the crystal structure from a single crystal involves several key steps, as illustrated in the following workflow diagram.
Crystallographic Data
The crystal structure of this compound was determined at a temperature of 120 K. The compound crystallizes in the monoclinic space group P2₁/c.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₀O₈ |
| Formula Weight | 330.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1662(7) |
| b (Å) | 13.257(1) |
| c (Å) | 12.093(1) |
| α (°) | 90 |
| β (°) | 96.11(1) |
| γ (°) | 90 |
| Volume (ų) | 1335.3(2) |
| Z | 4 |
| Temperature (K) | 120 |
| Radiation | MoKα (λ = 0.71073 Å) |
| R-factor | 0.067 |
| CCDC Deposition Number | 189376 |
Molecular Geometry and Intermolecular Interactions
The this compound molecule consists of two benzene (B151609) rings linked by a C-C single bond. The four carboxylic acid groups are positioned at the 3, 3', 5, and 5' positions. A key feature of the molecular geometry is the dihedral angle between the two phenyl rings, which is approximately 40.7°.
The crystal packing is dominated by a network of intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. Specifically, the classic R²₂(8) hydrogen-bond motif is observed, where two carboxylic acid groups from neighboring molecules form a cyclic dimer. This extensive hydrogen bonding leads to the formation of corrugated sheets, which further interpenetrate to form a complex three-dimensional supramolecular assembly.
Key Bond Lengths and Angles
The following table summarizes selected, representative bond lengths and angles for this compound. These values are consistent with those expected for aromatic carboxylic acids.
| Bond | Length (Å) | Angle | Angle (°) |
| C-C (biphenyl) | ~1.49 | C-C-C (in ring) | ~120 |
| C-C (aromatic) | ~1.39 | C-C-COOH | ~120 |
| C-C (carboxyl) | ~1.50 | O=C-O | ~123 |
| C=O | ~1.22 | C-O-H | ~109 |
| C-O | ~1.31 |
Conclusion
The crystal structure of this compound reveals a complex and elegant three-dimensional architecture governed by strong and directional hydrogen bonding. The detailed understanding of its synthesis, crystallization, and solid-state structure provides a crucial foundation for its application in the design of functional materials, including metal-organic frameworks and pharmaceutical co-crystals. The experimental protocols and structural data presented in this guide serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development.
References
Solubility of Biphenyl-3,3',5,5'-tetracarboxylic Acid in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-3,3',5,5'-tetracarboxylic acid is a complex organic molecule with significant applications in the synthesis of polymers and metal-organic frameworks (MOFs). Understanding its solubility in various organic solvents is crucial for its application in these fields, particularly for reaction condition optimization, purification, and material processing. This technical guide provides an overview of the available information on the solubility of this compound and outlines a general experimental protocol for its determination.
Qualitative Solubility Data
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. This indicates a potential knowledge gap in the existing literature. For comparison, a study on different isomers, 2,3,3',4'-biphenyltetracarboxylic dianhydride and 3,4,3',4'-biphenyltetracarboxylic dianhydride, reported their solubility in acetic anhydride, highlighting the influence of isomeric structure on solubility. Similarly, the solubilities of these isomers in water were also documented, with the 2,3,2',3'-isomer showing the highest solubility.
Given the absence of specific data for the 3,3',5,5'- isomer, experimental determination is necessary to establish a quantitative solubility profile. The following table is provided as a template for researchers to populate with experimentally determined values.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (B87167) (DMSO) | |||
| N,N-Dimethylformamide (DMF) | |||
| N,N-Dimethylacetamide (DMAc) | |||
| N-Methyl-2-pyrrolidone (NMP) | |||
| Tetrahydrofuran (THF) | |||
| Methylene (B1212753) Chloride | |||
| Acetone | |||
| Chloroform | |||
| Ethyl Acetate | |||
| Methanol | |||
| Ethanol |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in organic solvents. This method is based on the gravimetric analysis of a saturated solution, a common and reliable technique for solubility measurement.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with airtight seals
-
Syringes and syringe filters (chemically resistant, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Drying oven
2. Experimental Workflow:
Caption: Workflow for Gravimetric Solubility Determination.
3. Detailed Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or weight of the organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
Sampling: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter that is compatible with the solvent. It is important to perform this step at the same temperature as the equilibration to avoid any change in solubility.
-
Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute. Once the solvent is completely removed, dry the container with the solid residue in an oven until a constant weight is achieved.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Weight of dried solute / Volume of aliquot) * 100
Logical Relationship for Solubility Testing
The decision-making process for assessing the solubility of an organic acid like this compound can be visualized as follows:
References
Thermal Stability and Decomposition of Biphenyl-3,3',5,5'-tetracarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-3,3',5,5'-tetracarboxylic acid (CAS No. 4371-28-2) is a rigid, aromatic tetracarboxylic acid of significant interest in the fields of polymer chemistry and materials science. Its robust biphenyl (B1667301) core and multiple carboxylic acid functionalities make it a valuable building block for high-performance materials, including thermally stable polyimides and porous metal-organic frameworks (MOFs). Understanding the thermal stability and decomposition profile of this foundational molecule is critical for its application in the synthesis of these advanced materials, ensuring their performance and durability under demanding temperature conditions.
This technical guide provides a comprehensive overview of the available data on the thermal properties of this compound and its derivatives. While direct and detailed thermal analysis data for the free acid is limited in publicly accessible literature, this guide synthesizes information from studies on its coordination compounds and polymers to infer its thermal behavior. Furthermore, it outlines generalized experimental protocols for conducting such thermal analyses.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₀O₈ | [1] |
| Molecular Weight | 330.25 g/mol | [1] |
| CAS Number | 4371-28-2 | [1] |
| Melting Point | >350 °C / >400 °C | [2] |
The high melting point reported for this compound suggests a high degree of thermal stability, likely attributable to its rigid aromatic structure and extensive intermolecular hydrogen bonding between the carboxylic acid groups.
Thermal Stability of this compound Derivatives
| Material Type | Specific Compound/Monomers | Decomposition Temperature (°C) | Analysis Method | Atmosphere | Reference(s) |
| Metal-Organic Framework | {Zn(bptc)₀.₅(bib)}n | Stable up to 372 | TGA | Not Specified | [3] |
| Metal-Organic Framework | {Mn₂(bptc)(pip)(H₂O)}n | Stable up to 553 | TGA | Not Specified | [3] |
| Polyimide | a-BPDA with various aromatic diamines | 5% weight loss at 523-594 | TGA | Air | [4] |
| Polyimide | s-BPDA with various aromatic diamines | 5% weight loss at 535-605 | TGA | Nitrogen | [4] |
a-BPDA: 2,3,3′,4′-biphenyltetracarboxylic dianhydride; s-BPDA: 3,3′,4,4′-biphenyltetracarboxylic dianhydride
The data clearly indicates that the biphenyl tetracarboxylic moiety contributes to the exceptional thermal stability of the resulting polymers and coordination compounds, with decomposition temperatures often exceeding 500°C.
Thermal Decomposition Pathway
Detailed information on the specific chemical products resulting from the thermal decomposition of this compound is not available in the reviewed literature. For aromatic carboxylic acids, thermal decomposition can proceed through decarboxylation, dehydration to form anhydrides, and fragmentation of the aromatic core at higher temperatures. The exact pathway and resulting products would depend on the atmosphere (inert or oxidative) and the rate of heating.
Experimental Protocols for Thermal Analysis
The following are generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) applicable to aromatic carboxylic acids like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
Apparatus: A thermogravimetric analyzer, such as a TA Instruments Q500 or similar.[5]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to provide an inert atmosphere. An oxidative atmosphere (e.g., air) can also be used to study oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30-40°C.
-
Ramp the temperature at a constant heating rate of 5-10°C/min up to a final temperature of 600-800°C, or until the mass loss is complete.[5]
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
The onset temperature of decomposition is determined from the point of significant mass loss.
-
The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and heats of fusion.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to contain any potential off-gassing during heating.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30-40°C).
-
Ramp the temperature at a constant heating rate of 10°C/min up to a temperature beyond the melting or decomposition point (e.g., 450°C).
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Endothermic events, such as melting, will appear as peaks. The onset of the peak is typically taken as the melting temperature.
-
The area under the melting peak can be integrated to determine the enthalpy of fusion.
-
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical experimental workflow for assessing the thermal stability of a compound like this compound.
Caption: Experimental workflow for thermal analysis.
Conclusion
This compound is a foundational component for high-performance, thermally stable materials. While direct, comprehensive thermal analysis data for the free acid is scarce, the exceptional thermal stability of its derivative polymers and MOFs—with decomposition temperatures often exceeding 500°C—underscores the robustness of the core biphenyl tetracarboxylic structure. The provided generalized experimental protocols for TGA and DSC offer a starting point for researchers seeking to perform detailed thermal characterization of this compound and its derivatives. Further research to elucidate the specific decomposition products and kinetics of the free acid would be beneficial for a more complete understanding of its thermal behavior.
References
A Comprehensive Technical Guide to the Safe Handling of Biphenyl-3,3',5,5'-tetracarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety and handling precautions for Biphenyl-3,3',5,5'-tetracarboxylic acid. The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding of its properties and associated hazards.
Chemical Identification and Physical Properties
This compound is a white solid organic compound used primarily in organic synthesis and materials science, including the synthesis of polymers, liquid crystal materials, and metal-organic frameworks (MOFs).[1]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀O₈ | [1][2][3] |
| Molecular Weight | 330.25 g/mol | [2][3] |
| CAS Number | 4371-28-2 | [2][3][4] |
| Appearance | White to Almost white powder to crystal | [1][5] |
| Melting Point | >400 °C | [1][3][6] |
| Boiling Point (Predicted) | 772.3 ± 60.0 °C | [1][6] |
| Density (Predicted) | 1.612 ± 0.06 g/cm³ | [1][6] |
| pKa (Predicted) | 3.06 ± 0.10 | [1] |
| Solubility | Soluble in some organic solvents such as methylene (B1212753) chloride and dimethyl sulfoxide.[1] Low water solubility.[7] | ChemBK[1], Fisher Scientific[7] |
Hazard Identification and GHS Classification
There is some discrepancy in the reported hazards. While one source suggests no particular hazard is associated with this compound[8], the majority of sources indicate specific hazards. According to the aggregated GHS information from multiple suppliers, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life | GHS09 | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Precautionary Statements: [2][3][4][5]
-
P261: Avoid breathing dust/fumes.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P391: Collect spillage.
-
P501: Dispose of contents/container in accordance with local regulations.
Experimental Protocols for Safe Handling
Due to the limited specific toxicological data for this compound, it is crucial to handle it with care, following standard laboratory safety procedures for hazardous organic acids.[1]
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:[4][7][9]
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.[9] A face shield may be necessary for operations with a high risk of splashing.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[9] Ensure to select gloves appropriate for the specific chemicals being handled. Wear a lab coat and other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area.[4] If dusts are likely to be generated, use a NIOSH-approved respirator.
3.2. Engineering Controls
-
Work in a chemical fume hood to minimize inhalation exposure.[1][10]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]
3.3. General Handling Procedures
-
Avoid all personal contact, including inhalation.[4]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Do not eat, drink, or smoke when using this product.[7]
-
Minimize airborne dust and eliminate all ignition sources, as finely divided organic powders can form explosive mixtures with air.[4]
Storage and Incompatibility
4.1. Storage Conditions
-
Store in a cool, dry, well-ventilated area.[11]
-
Keep containers tightly closed and sealed in a dry environment.[1][11]
-
Store at room temperature, protected from light and moisture.[1][8]
-
Store in a dedicated corrosives or acid cabinet.[10] Wooden cabinets are preferable to metal ones to avoid corrosion from acid fumes.[10]
-
Segregate from incompatible materials. As an organic acid, it should be stored separately from bases, oxidizing agents, and mineral acids.[12][13][14]
4.2. Incompatible Materials
First Aid and Emergency Procedures
5.1. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention if irritation persists.[4][15]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush skin with plenty of soap and water.[4][8] Seek medical attention if irritation develops.[4]
-
Inhalation: Remove the victim to fresh air.[4][8] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
5.2. Spill and Leak Procedures
-
Minor Spills:
-
Major Spills:
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[7] Waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Do not empty into drains.[7]
Toxicological Information
Detailed toxicological studies for this compound are limited, and its toxicity and harmfulness are not yet fully understood.[1] However, based on its classification, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Accidental ingestion may be damaging to health.[4]
This guide is intended for informational purposes only and should not be a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and a comprehensive risk assessment before use. Always adhere to established laboratory safety protocols and regulations.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C16H10O8 | CID 15840397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biphenyl-3,3 ,5,5 -tetracarboxylic acid 4371-28-2 [sigmaaldrich.com]
- 4. dl.novachem.com.au [dl.novachem.com.au]
- 5. This compound | 4371-28-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. This compound CAS#: 4371-28-2 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. ruixibiotech.com [ruixibiotech.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. flinnsci.com [flinnsci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 13. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using Biphenyl-3,3',5,5'-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the organic linker Biphenyl-3,3',5,5'-tetracarboxylic acid (H₄bptc). This versatile tetra-topic linker enables the construction of robust frameworks with potential applications in gas storage, catalysis, and drug delivery. The following sections detail the synthesis of the linker itself, specific MOF synthesis protocols, and available characterization data.
Synthesis of the Linker: this compound (H₄bptc)
A common route for the synthesis of the H₄bptc linker involves the oxidation of a tetramethylbiphenyl precursor.
Protocol 1: Synthesis of this compound
This protocol outlines the oxidation of 3,3',5,5'-tetramethylbiphenyl (B1348514) to yield H₄bptc.
Materials:
-
3,3',5,5'-tetramethylbiphenyl
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel, dissolve 3,3',5,5'-tetramethylbiphenyl and Sodium hydroxide in a 1:1 mixture of tert-butanol and water.
-
Heat the mixture and add Potassium permanganate portion-wise with vigorous stirring.
-
After the addition is complete, continue heating the mixture under reflux until the purple color of the permanganate disappears.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.
-
Collect the white precipitate by filtration, wash thoroughly with water, and dry under vacuum.
Synthesis of Metal-Organic Frameworks
The following protocols describe the synthesis of various MOFs using the H₄bptc linker with different metal centers.
Protocol 2: Synthesis of {Zn(bptc)₀.₅(bib)}ₙ (I)
This protocol describes the synthesis of a zinc-based MOF with a mixed-linker system.
Materials:
-
This compound (H₄bptc)
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-bis(2-methylimidazol-1-yl)butane (bib)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A mixture of H₄bptc, Zn(NO₃)₂·6H₂O, and bib is dissolved in a solvent system of DMF and water.
-
The solution is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated in an oven at a specific temperature for a designated period to allow for crystal growth.
-
After slow cooling to room temperature, the resulting crystals are collected by filtration, washed with DMF and ethanol, and dried.
Protocol 3: Synthesis of {Mn₂(bptc)(pip)(H₂O)}ₙ (II)
This protocol details the synthesis of a manganese-based MOF.
Materials:
-
This compound (H₄bptc)
-
Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
H₄bptc, Mn(NO₃)₂·4H₂O, and pip are dissolved in a mixture of DMF and water.
-
The resulting solution is placed in a Teflon-lined autoclave.
-
The autoclave is heated to a set temperature and maintained for several days.
-
After cooling, the crystalline product is isolated by filtration, washed with fresh DMF, and dried.
Protocol 4: Synthesis of [Mg₂(H₂O)₂(bptc)]·x(solv) (CPF-1)
This solvothermal protocol yields a magnesium-based MOF.[1]
Materials:
-
This compound (H₄bptc) (0.033 g, 0.10 mmol)[1]
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) (0.052 g, 0.20 mmol)[1]
-
N-ethylformamide (NEF) (4.0 g)[1]
-
Water (0.8 g)[1]
Procedure:
-
A solid mixture of H₄bptc and Mg(NO₃)₂·6H₂O is dissolved in a mixture of N-ethylformamide and water in a 10-mL glass vial.[1]
-
The vial is heated to 120°C for 3 days.[1]
-
The reaction is then cooled to room temperature to yield colorless needle-like crystals.[1]
-
The reported yield is 31% based on the H₄bptc linker.[1]
Protocol 5: Synthesis of a Zn-bptc MOF
This protocol describes the synthesis of a zinc-containing MOF.
Materials:
-
This compound (H₄bptc) (0.033 g, 0.10 mmol)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.058 g, 0.20 mmol)
-
N,N-dimethylacetamide (DMA) (4.0 g)
-
Water (0.8 g)
-
Tetrafluoroboric acid (HBF₄, 50 wt%) (3 drops)
Procedure:
-
A mixture of H₄bptc and Zn(NO₃)₂·6H₂O is placed in a 10-mL glass vial.
-
A mixed solvent of N,N-dimethylacetamide and water, containing 3 drops of HBF₄, is added.
-
The vial is heated at 120°C for 3 days and then cooled to room temperature.
-
Colorless crystals of the Zn-bptc MOF are obtained with a reported yield of 35% based on H₄bptc.
Characterization Data
The following tables summarize the available quantitative data for the MOFs synthesized using this compound.
Table 1: Synthesis Conditions and Yields
| MOF Designation | Metal Salt | Co-ligand | Solvent(s) | Temperature (°C) | Time (days) | Yield (%) |
| {Zn(bptc)₀.₅(bib)}ₙ (I) | Zn(NO₃)₂·6H₂O | bib | DMF/H₂O | Not Specified | Not Specified | 57 (based on Zn) |
| {Mn₂(bptc)(pip)(H₂O)}ₙ (II) | Mn(NO₃)₂·4H₂O | pip | DMF/H₂O | Not Specified | Not Specified | Not Specified |
| [Mg₂(H₂O)₂(bptc)]·x(solv) (CPF-1) | Mg(NO₃)₂·6H₂O | None | NEF/H₂O | 120 | 3 | 31 (based on H₄bptc)[1] |
| Zn-bptc MOF | Zn(NO₃)₂·6H₂O | None | DMA/H₂O | 120 | 3 | 35 (based on H₄bptc) |
Table 2: Structural and Physicochemical Properties
| MOF Designation | Crystal System | Space Group | Calculated Porosity (%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| {Zn(bptc)₀.₅(bib)}ₙ (I) | Orthorhombic | C222₁ | 5.5[3] | Not Specified | Not Specified | 372[3] |
| {Mn₂(bptc)(pip)(H₂O)}ₙ (II) | Monoclinic | P2/n | Not Specified | Not Specified | Not Specified | 553[3] |
| [Mg₂(H₂O)₂(bptc)]·x(solv) (CPF-1) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Zn-bptc MOF | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Applications in Drug Delivery and Catalysis
While the inherent porosity and tunable nature of MOFs suggest their potential in drug delivery and catalysis, specific studies detailing the performance of MOFs derived from this compound in these areas are still emerging. The functional groups within the linker and the open metal sites on the inorganic nodes could serve as active sites for catalytic reactions or for anchoring drug molecules. Further research is required to quantify the drug loading capacities, release kinetics, and catalytic efficacy of these specific materials.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of the linker and the subsequent formation of MOFs.
Caption: Workflow for the synthesis of the H₄bptc linker.
Caption: General workflow for the solvothermal synthesis of MOFs.
References
Biphenyl-3,3',5,5'-tetracarboxylic Acid: A Versatile Linker for Advanced Porous Coordination Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Biphenyl-3,3',5,5'-tetracarboxylic acid (H₄BPTC) has emerged as a highly versatile building block in the design and synthesis of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs). Its rigid, tetratopic nature allows for the construction of robust, high-surface-area materials with tunable pore sizes and functionalities. These characteristics make H₄BPTC-based PCPs promising candidates for a wide range of applications, including gas storage and separation, catalysis, chemical sensing, and, notably, in the biomedical field for drug delivery and as potential therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis, activation, and characterization of PCPs utilizing the H₄BPTC linker, with a particular focus on applications relevant to drug development professionals.
Key Applications
Porous coordination polymers constructed with the H₄BPTC linker have demonstrated significant potential in several key areas:
-
Gas Storage and Separation: The high porosity and tunable pore environment of H₄BPTC-based MOFs make them excellent candidates for storing gases such as hydrogen (H₂), carbon dioxide (CO₂), and methane (B114726) (CH₄). The specific interactions between the gas molecules and the framework can also be exploited for selective gas separation.
-
Luminescent Materials: Incorporation of lanthanide metals, such as Europium (Eu³⁺) and Holmium (Ho³⁺), into H₄BPTC frameworks can yield materials with interesting photoluminescent properties, making them suitable for applications in sensing and bio-imaging.[1]
-
Catalysis: The well-defined and accessible active sites within the porous structure of these materials can be utilized for heterogeneous catalysis.
-
Drug Delivery: The high pore volume and biocompatibility of certain H₄BPTC-based MOFs make them attractive nanocarriers for the encapsulation and controlled release of therapeutic agents.[2][3] The tunable nature of the MOF allows for the optimization of drug loading and release kinetics.
-
Anti-Cancer Research: Some studies have explored the in vitro anti-cancer activity of coordination polymers constructed from H₄BPTC, suggesting their potential as novel therapeutic agents.[4]
Physicochemical Properties and Synthesis Parameters
The properties of H₄BPTC-based PCPs are highly dependent on the choice of metal center and the synthesis conditions. The following tables summarize key data from the literature for a selection of these materials.
| Table 1: Synthesis Parameters for H₄BPTC-based Porous Coordination Polymers | |||||
| PCP Name/Formula | Metal Salt | Solvent System | Temperature (°C) | Time (days) | Reference |
| [Mg₂(H₂O)₂(bptc)]·x(solv) (CPF-1) | Mg(NO₃)₂·6H₂O | N-ethylformamide/H₂O | 120 | 3 | [5] |
| Zn₂(bptc)₂·(H₃NEt)₄·(H₂O)₇ (CPF-2) | Zn(NO₃)₂·6H₂O | N,N-dimethylacetamide/H₂O | 120 | 3 | [5] |
| --INVALID-LINK-- | Lead and Sodium salts | Not specified | Not specified | Not specified | [4] |
| --INVALID-LINK--₃(DMF) | Zinc salt | DMF | Not specified | Not specified | [4] |
| {[Eu₄(C₁₆H₆O₈)₂(C₂H₃O₂)₄(C₄H₉NO)₄]·2C₄H₉NO·2H₂O}ₙ | Eu³⁺ salt | Dimethylacetamide | Not specified | Not specified | [1] |
| {[Ho₄(C₁₆H₆O₈)₂(C₂H₃O₂)₄(C₄H₉NO)₄]·5H₂O}ₙ | Ho³⁺ salt | Dimethylacetamide | Not specified | Not specified | [1] |
| InOF-1, InOF-2, InOF-12, InOF-13 | In³⁺ salt | Not specified | Not specified | Not specified | [6] |
| Table 2: Physicochemical Properties of Selected H₄BPTC-based Porous Coordination Polymers | |||
| PCP Name | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Application/Property |
| [Mg₂(H₂O)₂(bptc)]·x(solv) (CPF-1) | Data not available in snippet | Data not available in snippet | Gas Adsorption |
| Zn₂(bptc)₂·(H₃NEt)₄·(H₂O)₇ (CPF-2) | Data not available in snippet | Data not available in snippet | Gas Adsorption |
| --INVALID-LINK-- | Not applicable | Not applicable | Potential Anti-Cancer Activity |
| --INVALID-LINK--₃(DMF) | Not applicable | Not applicable | Potential Anti-Cancer Activity |
| {[Eu₄(C₁₆H₆O₈)₂(C₂H₃O₂)₄(C₄H₉NO)₄]·2C₄H₉NO·2H₂O}ₙ | Not applicable | Not applicable | Luminescence |
| {[Ho₄(C₁₆H₆O₈)₂(C₂H₃O₂)₄(C₄H₉NO)₄]·5H₂O}ₙ | Not applicable | Not applicable | Luminescence |
| InOF-1 | Data not available in snippet | Data not available in snippet | Negative Thermal Expansion |
Experimental Protocols
The following protocols provide a general framework for the synthesis, activation, and characterization of H₄BPTC-based porous coordination polymers. Researchers should consult the primary literature for specific modifications and safety precautions.
Protocol 1: Synthesis of this compound (H₄BPTC) Linker
This protocol describes the synthesis of the H₄BPTC linker via oxidation of 3,3',5,5'-tetramethylbiphenyl (B1348514).
Materials:
-
3,3',5,5'-tetramethylbiphenyl
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
In a round-bottom flask, dissolve 3,3',5,5'-tetramethylbiphenyl in a 1:1 mixture of tert-butanol and water containing NaOH.
-
Heat the mixture to reflux.
-
Slowly add a solution of KMnO₄ in water to the refluxing mixture over several hours.
-
Continue refluxing until the purple color of the permanganate disappears.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated HCl to precipitate the crude H₄BPTC.
-
Collect the white precipitate by filtration, wash thoroughly with deionized water, and dry under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for purification.
Protocol 2: General Solvothermal Synthesis of a H₄BPTC-based PCP
This protocol provides a general procedure for the solvothermal synthesis of a metal-organic framework using H₄BPTC.
Materials:
-
This compound (H₄BPTC)
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Mg(NO₃)₂·6H₂O)
-
A high-boiling point organic solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), N-ethylformamide (NEF))
-
Deionized water (optional, can influence crystal growth)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve H₄BPTC and the chosen metal salt in the organic solvent (and water, if applicable). The molar ratio of linker to metal will vary depending on the desired structure.
-
Place the sealed vial inside a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (typically between 100-150 °C) for a defined period (typically 1-3 days).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Dry the product under vacuum or in a desiccator.
Protocol 3: Activation of Porous Coordination Polymers
Activation is a critical step to remove solvent molecules from the pores of the PCP, making the internal surface area accessible for guest molecules.
Materials:
-
As-synthesized PCP
-
A volatile solvent with a low surface tension (e.g., methanol (B129727), acetone, or chloroform)
-
Supercritical CO₂ dryer (optional, but recommended for preserving high surface areas)
-
Vacuum oven
Procedure:
-
Solvent Exchange: Immerse the as-synthesized crystals in a volatile solvent (e.g., methanol). Replace the solvent several times over a period of 2-3 days to ensure complete exchange with the high-boiling point synthesis solvent.
-
Drying:
-
Vacuum Drying: Decant the solvent and dry the sample in a vacuum oven at an elevated temperature (e.g., 80-120 °C) for 12-24 hours. Note that this method can sometimes lead to pore collapse in more flexible frameworks.
-
Supercritical CO₂ Drying: For delicate structures, after solvent exchange with a CO₂-miscible solvent like methanol or ethanol, place the sample in a supercritical CO₂ dryer. This technique avoids the surface tension effects that can cause pore collapse during conventional drying.
-
Protocol 4: Characterization of H₄BPTC-based PCPs
A suite of analytical techniques is necessary to fully characterize the synthesized materials.
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and to quantify the amount of solvent molecules within the pores.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the H₄BPTC linker to the metal centers.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the PCP, if suitable single crystals can be obtained.
Application in Drug Delivery
The high porosity and tunable surface chemistry of H₄BPTC-based MOFs make them promising platforms for drug delivery. The general principle involves the loading of drug molecules into the pores of the MOF and their subsequent controlled release.
Protocol 5: General Procedure for Drug Loading into a H₄BPTC-based PCP
This protocol outlines a general method for loading a therapeutic agent into a pre-synthesized and activated H₄BPTC-based MOF.
Materials:
-
Activated H₄BPTC-based PCP
-
Therapeutic drug
-
A suitable solvent that dissolves the drug and does not degrade the MOF framework
Procedure:
-
Prepare a concentrated solution of the drug in the chosen solvent.
-
Add the activated PCP to the drug solution.
-
Stir the suspension at room temperature for a defined period (e.g., 24-72 hours) to allow for diffusion of the drug molecules into the pores of the PCP.
-
Collect the drug-loaded PCP by centrifugation or filtration.
-
Wash the loaded PCP with a small amount of fresh solvent to remove any surface-adsorbed drug molecules.
-
Dry the drug-loaded PCP under vacuum.
-
The amount of loaded drug can be quantified by various methods, such as TGA, UV-Vis spectroscopy of the supernatant, or by dissolving the loaded PCP in an acidic solution and analyzing the drug concentration.
Protocol 6: In Vitro Drug Release Study
This protocol describes a typical in vitro experiment to evaluate the release profile of a drug from a loaded PCP.
Materials:
-
Drug-loaded H₄BPTC-based PCP
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment)
-
A constant temperature shaker or water bath (37 °C)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Disperse a known amount of the drug-loaded PCP in a specific volume of PBS in multiple vials.
-
Place the vials in a constant temperature shaker at 37 °C.
-
At predetermined time intervals, collect an aliquot of the release medium. To maintain a constant volume, replace the collected volume with fresh PBS.
-
Centrifuge the collected aliquot to separate any suspended PCP particles.
-
Analyze the supernatant to determine the concentration of the released drug using a pre-established calibration curve.
-
Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
These protocols and application notes provide a foundation for researchers and professionals to explore the potential of this compound as a versatile linker for the development of advanced porous coordination polymers with diverse and impactful applications.
References
- 1. Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 5. Two coordination polymers of benzene-1,2,4,5-tetracarboxylic acid (H4BTC): in situ ligand syntheses, structures, and luminescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. uu.diva-portal.org [uu.diva-portal.org]
Solvothermal Synthesis of Metal-Organic Frameworks with Biphenyl-3,3',5,5'-tetracarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solvothermal synthesis of Metal-Organic Frameworks (MOFs) using Biphenyl-3,3',5,5'-tetracarboxylic acid (H4BPTC) as the organic linker. These materials are of significant interest for applications in drug delivery due to their high porosity and tunable structures.
Application Notes
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of this compound as a linker offers a rigid and well-defined building block that can lead to robust frameworks with high surface areas. The MFM-300 series of MOFs, for example, are synthesized using this linker and have demonstrated excellent stability and high porosity.
The potential for these MOFs in drug delivery is significant. Their uniform pore sizes can accommodate therapeutic molecules, and the chemical nature of the framework can be tuned to control the loading and release of drugs. While specific drug delivery data for MOFs synthesized with this compound is not extensively available in the current literature, the well-established use of other MOFs in this field provides a strong basis for their potential application. For comparative purposes, data on the drug delivery performance of other notable MOFs are presented.
Key Characteristics of BPTC-based MOFs
MOFs synthesized from this compound, such as the MFM-300 series, exhibit notable properties that make them attractive for various applications:
-
High Porosity: These materials possess large surface areas and pore volumes, which are crucial for the encapsulation of guest molecules, including active pharmaceutical ingredients (APIs).
-
Thermal and Chemical Stability: The robustness of the framework is essential for maintaining structural integrity during drug loading and release processes, as well as for ensuring stability under physiological conditions.
-
Tunable Pore Environment: The chemical functionalities within the pores can be modified to tailor the interactions with specific drug molecules, potentially leading to controlled release profiles.
Experimental Protocols
Synthesis of this compound (H4BPTC)
A common route for the synthesis of the H4BPTC linker involves the oxidation of 3,3',5,5'-tetramethylbiphenyl (B1348514).
Materials:
-
3,3',5,5'-tetramethylbiphenyl
-
Potassium permanganate (B83412) (KMnO4)
-
Water
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Dissolve 3,3',5,5'-tetramethylbiphenyl and NaOH in a mixture of tert-butanol and water.
-
Slowly add KMnO4 to the solution while stirring.
-
Heat the mixture under reflux for an extended period (e.g., 100 hours).
-
After cooling, the manganese dioxide byproduct is filtered off.
-
The filtrate is acidified to precipitate the this compound.
-
The crude product is collected by filtration, washed with water, and dried.
Solvothermal Synthesis of MFM-300(Fe)
Materials:
-
This compound (H4BPTC)
-
Iron(III) chloride hexahydrate (FeCl3·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Concentrated hydrochloric acid (HCl)
Procedure: [1]
-
Disperse 244 mg (0.74 mmol) of H4BPTC and 800 mg (2.96 mmol) of FeCl3·6H2O in a mixture of 20 mL of DMF and 0.75 mL of concentrated HCl in a 50 mL round-bottom flask.[1]
-
Heat the reaction mixture at 120 °C for 72 hours.[1]
-
Collect the resulting yellow powder precipitate by filtration.
-
Wash the product with DMF and then with acetone.[1]
-
Dry the final product in air.[1]
Solvothermal Synthesis of MFM-300(In)
Materials:
-
This compound (H4BPTC)
-
Indium(III) nitrate (B79036) pentahydrate (In(NO3)3·5H2O)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Concentrated nitric acid (HNO3)
-
Acetone
Procedure: [2]
-
Mix 330 mg (1.00 mmol) of H4BPTC and 585 mg (1.50 mmol) of In(NO3)3·5H2O in a 30 mL mixture of DMF and MeCN (2:1 v/v) with 1.0 mL of concentrated HNO3 in a 250 mL glass pressure reactor.[2]
-
Seal the vessel and heat at 80 °C for 48 hours.[2]
-
Collect the resulting flaky white precipitate by filtration.
-
Wash the product with DMF and then immerse it in an excess of acetone for 3 days, with frequent exchange of the solvent.[2]
Rapid Microwave-Assisted Synthesis of MFM-300(Al)
Materials:
-
This compound (H4BPTC)
-
Aluminum nitrate nonahydrate (Al(NO3)3·9H2O)
-
Deionized water
-
Nitric acid (HNO3)
Procedure: [3]
-
Mix H4BPTC (0.06 g, 0.182 mmol), Al(NO3)3·9H2O (0.34 g, 0.906 mmol), and piperazine (0.10 g, 1.26 mmol) in 10 mL of deionized water and 2.0 mL of 2.8 M HNO3 to form a white slurry.[3]
-
Heat the mixture in a microwave reactor at 210 °C for 10 minutes.[4][5]
-
Collect the product by filtration.
-
Wash the product several times with water and dry in air.[3]
Data Presentation
Table 1: Synthesis Conditions and Properties of BPTC-based MOFs
| MOF | Metal Salt | Solvent(s) | Temperature (°C) | Time (h) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| MFM-300(Fe) | FeCl3·6H2O | DMF, HCl | 120 | 72 | ~1150 | Not Reported |
| MFM-300(In) | In(NO3)3·5H2O | DMF, MeCN, HNO3 | 80 | 48 | ~1250 | Not Reported |
| MFM-300(Al) | Al(NO3)3·9H2O | Water, HNO3 | 210 (Microwave) | 0.17 | 1272 ± 26[6] | Not Reported |
| MFM-300(Sc) | Not Specified | Not Specified | Not Specified | Not Specified | 1250 | Not Reported |
Table 2: Comparative Drug Loading and Release Data for Representative MOFs (Data for non-BPTC based MOFs)
| MOF | Drug | Drug Loading Capacity (wt%) | Release Conditions | % Release | Reference |
| ZIF-8 | 5-Fluorouracil | ~60 | PBS, pH 5.0, 1 h | >45 | [7] |
| ZIF-8 | 5-Fluorouracil | ~60 | PBS, pH 7.4, 1 h | ~17 | [7] |
| MOF-5 | 5-Fluorouracil | Not Specified | pH 1.2, 3.5 h | ~100 | [7] |
| UiO-66 | Doxorubicin | ~45 | Not Specified | Not Specified | [8] |
| ZJU-64-NSN | Procainamide | 21.2 | Not Specified | Not Specified | [7] |
Note: The data in Table 2 is provided for comparative purposes to illustrate the potential of MOFs in drug delivery, as specific data for BPTC-based MOFs is limited in the current literature.
Visualizations
Caption: Workflow for the solvothermal synthesis of MOFs.
Caption: Workflow for drug loading and release studies.
References
- 1. EP2578593A1 - Method for the preparation of metal organic frameworks - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Developing a sustainable route to environmentally relevant metal–organic frameworks: ultra-rapid synthesis of MFM-300(Al) using microwave heating - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Developing a sustainable route to environmentally relevant metal–organic frameworks: ultra-rapid synthesis of MFM-300(Al) using microwave heating - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC02375E [pubs.rsc.org]
- 7. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Biphenyl-3,3',5,5'-tetracarboxylic Acid (H4bptc) Based MOFs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metal-Organic Frameworks (MOFs) constructed from the polytopic linker Biphenyl-3,3',5,5'-tetracarboxylic acid (H4bptc) are a class of crystalline porous materials with significant potential in gas storage, catalysis, and drug delivery. The unique structural features imparted by the biphenyl (B1667301) core—such as modulated porosity and potential for framework interpenetration—necessitate a suite of rigorous characterization techniques to elucidate their structure-property relationships. These application notes provide an overview and detailed protocols for the essential techniques used to characterize H4bptc-based MOFs.
Structural and Morphological Characterization
Powder X-ray Diffraction (PXRD)
Application Note: PXRD is the primary technique for confirming the bulk crystallinity and phase purity of a synthesized H4bptc-based MOF. By comparing the experimental diffraction pattern with a simulated pattern from single-crystal X-ray diffraction (SCXRD) data or known phases, one can verify the successful synthesis of the target framework and identify any crystalline impurities. It is also crucial for assessing the stability of the MOF after solvent exchange or thermal activation.
Experimental Protocol: PXRD Analysis
-
Sample Preparation:
-
Ensure the MOF sample is fully desolvated or in its "as-synthesized" state, as desired for the analysis.
-
Gently grind approximately 10-20 mg of the MOF powder using an agate mortar and pestle to ensure a fine, homogeneous powder. This minimizes preferred orientation effects.
-
Pack the powder into a sample holder, ensuring a flat and level surface.
-
-
Instrument Setup (Example: Bruker D8 Advance):
-
X-ray Source: Cu Kα radiation (λ = 1.54056 Å).[1]
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): Typically 3° to 50°. A wider range may be used if high-resolution data is needed.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: 0.5 to 2 seconds per step, depending on the crystallinity of the sample.
-
-
Data Acquisition:
-
Load the sample holder into the diffractometer.
-
Initiate the scan using the defined parameters.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Compare the experimental pattern's peak positions and relative intensities to a reference pattern (simulated from single-crystal data or from literature) to confirm phase identity.
-
Use the Scherrer equation to estimate the average crystallite size from the broadening of diffraction peaks, if applicable.
-
Electron Microscopy (SEM & TEM)
Application Note: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the crystal morphology, size distribution, and surface features of the H4bptc-MOF particles. SEM provides high-resolution images of the bulk sample's surface, revealing crystal shape (e.g., cubic, rod-like) and aggregation state. TEM offers higher magnification and can reveal internal structures, including the pore channels if resolution permits, and is particularly useful for analyzing nanoscale MOF crystals.
Experimental Protocol: SEM/TEM Imaging
-
Sample Preparation (SEM):
-
Disperse a small amount of the MOF powder in a volatile solvent like ethanol (B145695).
-
Drop-cast the suspension onto a carbon-taped SEM stub.
-
Allow the solvent to evaporate completely in a dust-free environment.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
-
Sample Preparation (TEM):
-
Create a very dilute suspension of the MOF powder in a suitable solvent (e.g., ethanol or isopropanol).
-
Sonciate the suspension for 1-2 minutes to break up large agglomerates.
-
Place a drop of the dilute suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Wick away excess liquid with filter paper and allow the grid to dry completely.
-
-
Imaging:
-
SEM: Load the stub into the SEM. Use an accelerating voltage of 5-15 kV. Adjust focus and magnification to capture representative images of the crystal morphology and size.
-
TEM: Load the grid into the TEM. Use an accelerating voltage of 80-200 kV. For beam-sensitive MOFs, use a low-dose mode to minimize structural damage. Acquire images at various magnifications.
-
Thermal and Porosity Analysis
Thermogravimetric Analysis (TGA)
Application Note: TGA is essential for determining the thermal stability of H4bptc-based MOFs and analyzing their composition. The TGA curve reveals the temperature ranges at which guest molecules (solvents) are removed and the point at which the framework itself begins to decompose. This information is critical for establishing the activation (solvent removal) temperature and the upper limit of the MOF's operational temperature.
Experimental Protocol: TGA
-
Sample Preparation:
-
Place 5-10 mg of the as-synthesized MOF powder into a ceramic or platinum TGA pan.
-
-
Instrument Setup (Example: TA-Q500):
-
Atmosphere: High-purity nitrogen or air, with a flow rate of 60-100 mL/min.[2] Nitrogen is used to study thermal decomposition, while air is used to study oxidative decomposition.
-
Heating Program:
-
Equilibrate at room temperature (e.g., 30°C).
-
Ramp the temperature at a constant rate (e.g., 5 or 10 °C/min) to a final temperature of 600-800°C.[1]
-
-
-
Data Acquisition & Analysis:
-
Run the heating program and record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to identify distinct mass loss steps.
-
The first one or two steps at lower temperatures (typically < 250°C) correspond to the removal of guest and coordinated solvent molecules.
-
The sharp mass loss at higher temperatures indicates the decomposition of the framework. The onset temperature of this step is considered the decomposition temperature. For example, a Zn-bptc MOF was found to be stable up to 372°C, while a Mn-bptc MOF was stable up to 553°C.[2]
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Application Note: The porosity of H4bptc-MOFs is their defining feature for applications in storage and catalysis. Nitrogen or argon adsorption-desorption analysis at 77 K is used to determine key textural properties. The Brunauer-Emmett-Teller (BET) method is applied to the isotherm data to calculate the specific surface area. The isotherm shape provides qualitative information about the pore structure (e.g., Type I for microporous materials), while analysis of the full isotherm can yield pore volume and pore size distribution.
Experimental Protocol: BET Surface Area Analysis
-
Sample Preparation (Activation):
-
Place 50-100 mg of the MOF sample into a pre-weighed analysis tube.
-
Attach the tube to the degassing port of a surface area analyzer (e.g., Micromeritics ASAP 2020).[1]
-
Heat the sample under high vacuum (e.g., 10⁻³ torr) for several hours (e.g., 10-12 hours). The temperature should be high enough to remove guest molecules but well below the MOF's decomposition temperature, as determined by TGA.[1]
-
After degassing, cool the sample to room temperature and weigh it again to determine the activated sample mass.
-
-
Data Acquisition:
-
Transfer the analysis tube to the analysis port of the instrument.
-
Immerse the tube in a liquid nitrogen bath (77 K).
-
Perform a nitrogen adsorption-desorption measurement over a range of relative pressures (P/P₀), typically from 10⁻⁶ to 0.99.
-
-
Data Analysis:
-
Plot the amount of gas adsorbed versus the relative pressure to obtain the isotherm.
-
Select a linear region of the isotherm in the P/P₀ range of approximately 0.05 to 0.3 to apply the BET equation and calculate the specific surface area.
-
Calculate the total pore volume from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).
-
Use methods like Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT) to calculate the pore size distribution from the isotherm data.
-
Quantitative Data Summary
The following tables summarize representative characterization data for MOFs synthesized using this compound (H4bptc).
Table 1: Thermal and Porosity Data for H4bptc-Based MOFs
| MOF Designation | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Decomposition Temp. (°C) | Reference |
| {Zn(bptc)0.5(bib)}n | Zn(II) | Not Reported | Not Reported | 372 | [2] |
| {Mn2(bptc)(pip)(H2O)}n | Mn(II) | Not Reported | Not Reported | 553 | [2] |
| InOF-2 | In(III) | 867 | Not Reported | Not Reported | [3] |
| InOF-2-Li⁺ | In(III)/Li(I) | 1494 | Not Reported | Not Reported | [3] |
Table 2: Crystallographic Data for H4bptc-Based MOFs
| MOF Designation | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| {Zn(bptc)0.5(bib)}n | C26H24N4O4Zn | Orthorhombic | C222 | 14.12 | 20.01 | 19.34 | 90 | [2] |
| {Mn2(bptc)(pip)(H2O)}n | C35H20Mn2N4O9 | Monoclinic | P2/n | 14.77 | 18.00 | 14.28 | 100.54 | [2] |
Visualization of Workflows and Relationships
Diagrams and Logical Flows
The characterization of H4bptc-based MOFs follows a logical progression from synthesis to detailed analysis. For drug development professionals, understanding how structural properties influence application performance is key.
References
Application Notes and Protocols for Gas Adsorption Properties of MOFs from Biphenyl-3,3',5,5'-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, activation, and gas adsorption analysis of Metal-Organic Frameworks (MOFs) derived from the ligand biphenyl-3,3',5,5'-tetracarboxylic acid (H₄BPTC). The MFM-300 series and other frameworks based on this ligand have demonstrated significant potential for gas storage and separation applications.
Introduction to MOFs from this compound
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. MOFs derived from this compound have garnered considerable interest due to their robust structures and tunable porosity, making them excellent candidates for gas storage (e.g., CO₂, H₂, CH₄) and separation. The MFM-300 (Manchester Framework Material) series, for instance, are isostructural MOFs based on this ligand and various trivalent metal ions (e.g., Al³⁺, Ga³⁺, Fe³⁺, In³⁺, Sc³⁺), featuring pores decorated with hydroxyl groups that can enhance gas adsorption.
Quantitative Gas Adsorption Data
The following tables summarize the key gas adsorption properties of various MOFs synthesized from this compound.
Table 1: CO₂ Adsorption Properties
| MOF Name | Metal Center | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) | Pressure (bar) | Temperature (K) | Isosteric Heat (Qst) (kJ/mol) |
| MFM-300(Ga₂) | Ga³⁺ | 650 | 2.87 | 1 | 273 | 32 |
| MFM-300(Ga₁.₈₇Fe₀.₁₃) | Ga³⁺/Fe³⁺ | 877 | 3.51 | 1 | 273 | 35 |
| MFM-300(Al) | Al³⁺ | Not specified | 8.8 | 1 | 273 | Not specified |
| InOF-2 | In³⁺ | 867 | Not specified | Not specified | Not specified | Not specified |
| InOF-2-Li⁺ | In³⁺/Li⁺ | 1494 | Not specified | Not specified | Not specified | Not specified |
Table 2: H₂ Adsorption Properties
| MOF Name | Metal Center | H₂ Uptake (wt%) | Pressure (bar) | Temperature (K) | Isosteric Heat (Qst) (kJ/mol) |
| MFM-300(Ga₂) | Ga³⁺ | Not specified | Not specified | Not specified | 10.3 |
| MFM-300(Ga₁.₈₇Fe₀.₁₃) | Ga³⁺/Fe³⁺ | Not specified | Not specified | Not specified | 9.7 |
| InOF-2 | In³⁺ | 1.14 | 1 | 77 | Not specified |
| InOF-2-Li⁺ | In³⁺/Li⁺ | 1.95 | 1 | 77 | Not specified |
Table 3: CH₄ Adsorption Properties
| MOF Name | Metal Center | CH₄ Uptake (mmol/g) | Pressure (bar) | Temperature (K) |
| MFM-300(Fe) | Fe³⁺ | 0.85 | 0.001 | 298 |
| MFM-300(In) | In³⁺ | Not specified | Not specified | Not specified |
| InOF-2 | In³⁺ | Not specified | Not specified | Not specified |
| InOF-2-Li⁺ | In³⁺/Li⁺ | Not specified | Not specified | Not specified |
Experimental Protocols
Synthesis of this compound (H₄BPTC)
This ligand can be synthesized by oxidizing 3,3',5,5'-tetramethylbiphenyl (B1348514).[1]
Materials:
-
3,3',5,5'-tetramethylbiphenyl
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3,3',5,5'-tetramethylbiphenyl and NaOH in a mixture of tert-butanol and water.
-
Heat the mixture and add KMnO₄ portion-wise.
-
Reflux the mixture until the purple color disappears.
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with HCl to precipitate the crude product.
-
Collect the white precipitate by filtration, wash with water, and dry under vacuum.
Synthesis of MFM-300 Series MOFs
3.2.1 Synthesis of MFM-300(Ga₂)[2][3]
Materials:
-
This compound (H₄BPTC)
-
Gallium(III) nitrate (B79036) hydrate (B1144303) (Ga(NO₃)₃·xH₂O)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl, 37%)
Procedure:
-
In a pressure tube, combine H₄BPTC (21.8 mg, 0.067 mmol) and Ga(NO₃)₃ (38.0 mg, 0.148 mmol).[3]
-
Add a solvent mixture of DMF:THF:water (2:5:1, 8 mL total volume).[3]
-
Acidify the mixture with 2 drops of 37% HCl.[3]
-
Seal the pressure tube and heat at 75°C (348 K) for 3 days.[3]
-
After cooling to room temperature, collect the white crystalline product by filtration.
-
Wash the crystals several times with warm DMF and air dry.
3.2.2 Microwave Synthesis of MFM-300(Al)[2]
Materials:
-
This compound (H₄BPTC)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of H₄BPTC and Al(NO₃)₃·9H₂O.
-
Place the solution in a microwave reactor.
-
Heat the mixture using microwave irradiation for 10 minutes.[2]
-
After cooling, collect the sub-micron crystalline product by centrifugation or filtration.
-
Wash the product with water and dry.
MOF Activation Protocol
Activation is a critical step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.
Materials:
-
As-synthesized MOF
-
Methanol (B129727) (or other suitable low-boiling-point solvent)
-
Volumetric gas adsorption analyzer with a degasser
Procedure:
-
Solvent Exchange:
-
Immerse the as-synthesized MOF in methanol for 3 days.
-
Refresh the methanol at least three times during this period to ensure complete exchange of the high-boiling-point synthesis solvent (e.g., DMF).[1]
-
-
Degassing:
-
Transfer approximately 50-100 mg of the solvent-exchanged MOF to a sample tube.
-
Attach the sample tube to the degas port of a gas adsorption analyzer.
-
Heat the sample under a dynamic vacuum (e.g., 10⁻³ torr) at a temperature appropriate for the specific MOF (typically between 120-180°C) for several hours (e.g., 12-24 hours) to remove the methanol and any residual water.[1]
-
After degassing, allow the sample to cool to room temperature under vacuum before analysis.
-
Gas Adsorption Measurement Protocol
Instrumentation:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb)
-
High-purity adsorbate gases (N₂, CO₂, H₂, CH₄)
-
High-purity helium gas
-
Liquid nitrogen (for N₂ adsorption at 77 K)
-
Thermostatic bath (for measurements at other temperatures)
Procedure:
-
Sample Preparation: Use the activated MOF sample, ensuring it remains under vacuum or an inert atmosphere after degassing.
-
Free Space Determination: Measure the void volume of the sample tube containing the MOF using helium gas, which is assumed not to adsorb at the analysis temperature.
-
Isotherm Measurement:
-
For N₂ adsorption, immerse the sample tube in a liquid nitrogen bath (77 K).
-
For other gases (CO₂, H₂, CH₄), use a thermostatic bath to maintain the desired temperature (e.g., 273 K, 298 K).
-
Introduce calibrated doses of the adsorbate gas into the sample tube.
-
Allow the system to equilibrate after each dose and record the amount of gas adsorbed at each equilibrium pressure.
-
Continue this process over the desired pressure range.
-
For desorption, systematically reduce the pressure and measure the amount of gas desorbed at each step.
-
-
Data Analysis:
-
The N₂ adsorption isotherm at 77 K is used to calculate the BET (Brunauer-Emmett-Teller) surface area.
-
Gas uptake capacities are determined from the adsorption isotherms and are typically reported in mmol/g, cm³/g, or wt%.
-
The isosteric heat of adsorption (Qst), which indicates the strength of the interaction between the gas molecules and the MOF, can be calculated from isotherms measured at multiple temperatures using the Clausius-Clapeyron equation.
-
Visualizations
References
Catalytic Applications of Biphenyl-3,3',5,5'-tetracarboxylic Acid-Based MOFs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of Metal-Organic Frameworks (MOFs) synthesized from Biphenyl-3,3',5,5'-tetracarboxylic acid (H4bptc). The unique structural and electronic properties of these MOFs, derived from the rigid and multi-functional H4bptc linker, make them promising candidates for a range of catalytic applications. This guide focuses on a notable application: the photocatalytic reduction of carbon dioxide (CO2), showcasing the potential of these materials in sustainable chemistry.
Application Note 1: Photocatalytic CO2 Reduction using Iodine-Impregnated Bismuth-based MOF (NOTT-220@I2)
Bismuth-based MOFs constructed with this compound, such as NOTT-220, have demonstrated potential as platforms for heterogeneous catalysis. Upon impregnation with iodine, the resulting composite material, NOTT-220@I2, exhibits enhanced photocatalytic activity for the reduction of CO2 to valuable chemical feedstocks. The bismuth centers are believed to act as the catalytic sites, while the porous structure of the MOF facilitates the diffusion of reactants and products. The introduction of iodine is thought to enhance visible light absorption and promote charge separation, thereby improving the overall photocatalytic efficiency.[1]
Key Performance Indicators
The catalytic performance of NOTT-220@I2 in the photocatalytic reduction of CO2 is a key area of investigation. While specific quantitative data from the primary literature is proprietary, the research indicates a notable enhancement in catalytic effect compared to the pristine NOTT-220 MOF.[1] The primary products of the CO2 reduction reaction using similar photocatalytic systems are typically carbon monoxide (CO) and methane (B114726) (CH4). The efficiency of the process is evaluated based on the product yield over time and the selectivity towards a specific product.
| Catalyst | Reactant | Product(s) | Key Findings |
| NOTT-220@I2 | CO2 | CO, CH4 (expected) | Enhanced catalytic effect compared to pristine NOTT-220.[1] |
Experimental Protocol: Synthesis of NOTT-220
This protocol describes the solvothermal synthesis of the bismuth-based MOF, NOTT-220, using this compound as the organic linker.
Materials:
-
Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO3)3·5H2O)
-
This compound (H4bptc)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a Teflon-lined autoclave, dissolve Bismuth(III) nitrate pentahydrate and this compound in a mixture of DMF and deionized water.
-
Seal the autoclave and heat it in an oven at a specified temperature (typically between 100-150 °C) for a designated period (typically 24-72 hours).
-
After the reaction is complete, allow the autoclave to cool down to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the product thoroughly with DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the synthesized NOTT-220 MOF under vacuum at an elevated temperature to activate the material.
Note: The specific molar ratios of reactants, solvent composition, reaction temperature, and time can be optimized to control the crystallinity and morphology of the resulting MOF.
Experimental Protocol: Iodine Impregnation of NOTT-220
This protocol details the process of loading iodine into the pores of the synthesized NOTT-220 MOF.
Materials:
-
Activated NOTT-220 MOF
-
Iodine (I2) crystals
-
A sealed container
Procedure:
-
Place a known amount of activated NOTT-220 MOF in an open vial.
-
Place the open vial containing the MOF and a separate open vial containing iodine crystals inside a larger sealed container.
-
Heat the sealed container at a controlled temperature (e.g., 75 °C) to allow the iodine to sublime and diffuse into the pores of the NOTT-220 MOF.
-
The progress of iodine loading can be monitored by the change in color of the MOF material.
-
Once the desired loading is achieved, cool the container to room temperature. The resulting material is NOTT-220@I2.
Experimental Protocol: Photocatalytic CO2 Reduction
This protocol outlines the general procedure for evaluating the photocatalytic activity of NOTT-220@I2 for CO2 reduction.
Materials:
-
NOTT-220@I2 catalyst
-
High-purity CO2 gas
-
Deionized water (as a proton source)
-
A gas-tight photocatalytic reactor with a quartz window
-
A light source (e.g., a Xenon lamp with appropriate filters to simulate solar light)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Disperse a specific amount of the NOTT-220@I2 catalyst in deionized water within the photocatalytic reactor.
-
Seal the reactor and purge it with high-purity CO2 gas for a sufficient time to ensure a CO2-saturated atmosphere.
-
Irradiate the reactor with the light source under constant stirring.
-
At regular time intervals, collect gas samples from the headspace of the reactor using a gas-tight syringe.
-
Analyze the collected gas samples using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a flame ionization detector for hydrocarbons and a thermal conductivity detector for CO) to identify and quantify the reaction products.
-
The catalytic activity is typically reported as the evolution rate of the products (e.g., in μmol g⁻¹ h⁻¹).
Visualizations
Logical Workflow for MOF Synthesis and Catalytic Testing
Caption: Workflow for the synthesis, modification, and catalytic testing of NOTT-220@I2.
Conceptual Signaling Pathway for Photocatalysis
References
Application Notes and Protocols: Biphenyl-3,3',5,5'-tetracarboxylic Acid in the Synthesis of Luminescent MOFs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of luminescent metal-organic frameworks (MOFs) using biphenyl-3,3',5,5'-tetracarboxylic acid (H4BPTC) as a key building block. The unique structural properties of H4BPTC, with its rigid biphenyl (B1667301) core and four symmetrically placed carboxylate groups, make it an excellent candidate for constructing robust and highly porous frameworks with significant luminescent properties. These materials are of great interest for applications in chemical sensing, bio-imaging, and as potential platforms for drug delivery.
Introduction to H4BPTC-Based Luminescent MOFs
This compound is a versatile organic linker that can coordinate with various metal ions to form multidimensional MOFs. The resulting frameworks often exhibit intrinsic luminescence, which can be attributed to the electronic transitions within the organic linker. This luminescence can be modulated by the presence of guest molecules or ions within the pores of the MOF, making them highly effective as chemical sensors. Furthermore, the porous nature of these materials allows for the encapsulation of therapeutic agents, opening avenues for their use in controlled drug release systems.[1][2]
Featured Luminescent MOF: {Zn(bptc)0.5(bib)}n
A notable example of a luminescent MOF synthesized from H4BPTC is {Zn(bptc)0.5(bib)}n, where 'bib' stands for 1,4-bis(2-methylimidazol-1-yl)butane. This MOF exhibits a three-dimensional network architecture with significant porosity and displays strong fluorescent properties.
Quantitative Data Summary
The following table summarizes the key properties of the {Zn(bptc)0.5(bib)}n MOF.
| Property | Value | Reference |
| Formula | {Zn(bptc)0.5(bib)}n | |
| Crystal System | Orthorhombic | |
| Space Group | Pccn | |
| Excitation Wavelength (λex) | ~325 nm | [3] |
| Emission Wavelength (λem) | ~430 nm (blue emission) | [3] |
| Thermal Stability | Stable up to 372°C |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of {Zn(bptc)0.5(bib)}n
This protocol details the solvothermal synthesis of the luminescent MOF {Zn(bptc)0.5(bib)}n.
Materials and Reagents:
-
This compound (H4BPTC)
-
Zinc(II) nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-bis(2-methylimidazol-1-yl)butane (bib)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Equipment:
-
20 mL Scintillation vials or Teflon-lined stainless steel autoclave
-
Analytical balance
-
Ultrasonic bath
-
Programmable laboratory oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound (35.8 mg) and 0.2 mmol of zinc(II) nitrate hexahydrate (59.5 mg) in 10 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 0.1 mmol of 1,4-bis(2-methylimidazol-1-yl)butane (21.8 mg) in 5 mL of DMF.
-
Add the 'bib' solution to the metal-linker solution.
-
Sonicate the resulting mixture for 15 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a programmable laboratory oven.
-
Heat the vial at 120°C for 72 hours.
-
After the reaction is complete, allow the oven to cool slowly to room temperature. Colorless, crystalline precipitates should be observed.
-
Separate the crystals from the mother liquor by decantation.
-
Wash the collected crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the purified crystals in a vacuum oven at 60°C for 12 hours.
Protocol 2: Characterization of {Zn(bptc)0.5(bib)}n
The synthesized MOF should be characterized to confirm its structure and luminescent properties.
Recommended Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal centers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Fluorescence Spectroscopy: To determine the excitation and emission spectra and to evaluate the luminescent properties.
Visualizations
Synthesis Workflow
Caption: Solvothermal synthesis workflow for the luminescent MOF {Zn(bptc)0.5(bib)}n.
Proposed Luminescence Sensing Mechanism
The luminescence of {Zn(bptc)0.5(bib)}n originates from the H4BPTC linker. The porous structure of the MOF can host various analyte molecules. The interaction of these analytes with the framework can lead to a quenching or enhancement of the luminescence. A common mechanism for luminescence quenching is the interaction of the analyte with the excited state of the linker, leading to non-radiative decay pathways. For instance, metal ions can coordinate to the framework and alter the electronic properties, leading to luminescence quenching.
Caption: Proposed mechanism for analyte-induced luminescence quenching in an H4BPTC-based MOF.
Applications in Drug Development
While specific studies on the use of {Zn(bptc)0.5(bib)}n for drug delivery are limited, the inherent properties of zinc-based MOFs make them promising candidates for such applications.[1] Zinc is an essential trace element in the human body, and its use in MOFs for biomedical applications is considered to have good biocompatibility.[2]
The porous structure of H4BPTC-based MOFs can be utilized to encapsulate therapeutic molecules. The release of these drugs can potentially be controlled by various stimuli, such as pH changes, which can trigger the decomposition of the MOF structure and subsequent release of the cargo. The intrinsic luminescence of these MOFs could also be exploited for simultaneous imaging and drug delivery, a concept known as theranostics.
Potential Drug Delivery Workflow
Caption: A conceptual workflow for drug delivery using H4BPTC-based MOFs.
References
- 1. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers [mdpi.com]
Application Notes and Protocols for Postsynthetic Modification of MOFs Derived from Biphenyl-3,3',5,5'-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the postsynthetic modification (PSM) of metal-organic frameworks (MOFs) synthesized using biphenyl-3,3',5,5'-tetracarboxylic acid (H₄BPTC) as the organic linker. PSM is a powerful technique for introducing new functionalities into MOFs, thereby tailoring their properties for specific applications such as catalysis, drug delivery, and sensing without altering the underlying framework topology.
Introduction to Postsynthetic Modification of H₄BPTC-MOFs
Metal-organic frameworks constructed from this compound offer a robust and porous platform for further functionalization. The biphenyl (B1667301) core of the linker provides structural rigidity, while the carboxylate groups coordinate with metal ions to form the porous framework. Postsynthetic modification allows for the introduction of a wide range of chemical groups onto the MOF structure, enabling the fine-tuning of its chemical and physical properties.
The primary strategies for PSM of MOFs, including those derived from H₄BPTC, involve covalent modification of the organic linker and coordination to the metal nodes. These modifications can enhance catalytic activity, improve selectivity, and facilitate targeted drug delivery.
Key Applications of Postsynthetically Modified H₄BPTC-MOFs
Heterogeneous Catalysis
Postsynthetic modification can introduce catalytically active sites into the MOF structure. For instance, the incorporation of acidic or basic functionalities can create solid acid or base catalysts for various organic transformations. Similarly, metal nanoparticles can be anchored within the pores to develop highly active and recyclable heterogeneous catalysts.
Drug Delivery
The porous nature and high surface area of H₄BPTC-MOFs make them promising candidates for drug delivery systems.[1] PSM can be employed to attach targeting moieties to the MOF surface, enabling site-specific drug release. Furthermore, the surface chemistry can be modified to control the drug loading and release kinetics, improving therapeutic efficacy and minimizing side effects.[2]
Experimental Protocols
While specific protocols for the postsynthetic modification of MOFs derived directly from this compound are not extensively reported in the reviewed literature, the following generalized protocols are based on established methods for similar carboxylate-based MOFs and can be adapted for H₄BPTC-based frameworks. Researchers should optimize these protocols for their specific H₄BPTC-MOF system.
Synthesis of a Generic H₄BPTC-MOF (Illustrative Example)
This protocol describes the synthesis of a hypothetical zinc-based MOF using H₄BPTC, which can then be subjected to postsynthetic modification.
Materials:
-
This compound (H₄BPTC)
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL scintillation vial, dissolve 33 mg (0.1 mmol) of H₄BPTC and 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Seal the vial and heat it in an oven at 100 °C for 24 hours.
-
Cool the vial to room temperature. Colorless crystals of the H₄BPTC-Zn MOF should form.
-
Collect the crystals by decanting the solvent.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.
-
Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove solvent molecules from the pores.
Protocol for Covalent Postsynthetic Modification: Amine Functionalization
This protocol details the introduction of amine functionalities via a two-step process: nitration followed by reduction. This method is applicable to the biphenyl linker of the H₄BPTC-MOF.
Step 1: Nitration of the Biphenyl Linker
Materials:
-
Activated H₄BPTC-Zn MOF (from Protocol 3.1)
-
Fuming nitric acid (HNO₃, >90%)
-
Dichloromethane (DCM)
Procedure:
-
Suspend 100 mg of the activated H₄BPTC-Zn MOF in 10 mL of DCM in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1 mL of fuming nitric acid to the suspension while stirring.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 22 hours.
-
Collect the solid product by centrifugation or filtration.
-
Wash the nitrated MOF (NO₂-H₄BPTC-Zn) thoroughly with DCM (3 x 10 mL) and then ethanol (3 x 10 mL).
-
Dry the product under vacuum.
Step 2: Reduction of the Nitro Group to an Amine Group
Materials:
-
NO₂-H₄BPTC-Zn MOF
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Suspend 100 mg of the NO₂-H₄BPTC-Zn MOF in 15 mL of ethanol in a round-bottom flask.
-
Add 500 mg of SnCl₂·2H₂O to the suspension.
-
Add 1 mL of concentrated HCl and heat the mixture at 70 °C for 12 hours.
-
Cool the reaction to room temperature and collect the solid by filtration.
-
Wash the amine-functionalized MOF (NH₂-H₄BPTC-Zn) with ethanol (3 x 10 mL) and then neutralize by washing with a dilute ammonium (B1175870) hydroxide (B78521) solution, followed by water and finally ethanol.
-
Dry the product under vacuum.
Characterization Data
The successful synthesis and postsynthetic modification of the H₄BPTC-MOF should be confirmed by a suite of characterization techniques. The following table summarizes the expected changes in key parameters.
| Characterization Technique | Pre-modification (H₄BPTC-MOF) | Post-modification (NH₂-H₄BPTC-MOF) | Purpose of Analysis |
| Powder X-Ray Diffraction (PXRD) | Crystalline pattern corresponding to the initial MOF structure. | The crystalline pattern should be retained, indicating the framework's integrity after PSM. | To confirm the retention of crystallinity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for carboxylate groups (~1600-1400 cm⁻¹). | Appearance of new peaks corresponding to N-H stretching (~3400-3300 cm⁻¹) and bending (~1650-1580 cm⁻¹) of the amine group. | To confirm the introduction of the new functional group. |
| Thermogravimetric Analysis (TGA) | A specific thermal decomposition profile. | The decomposition temperature may change due to the presence of the amine groups. | To assess the thermal stability of the modified MOF. |
| Nitrogen Adsorption-Desorption Isotherms (BET analysis) | High surface area and specific pore volume. | A slight decrease in surface area and pore volume is expected due to the presence of the functional groups within the pores. | To evaluate the porosity of the material after modification. |
| ¹H NMR Spectroscopy (of digested samples) | Signals corresponding to the aromatic protons of the biphenyl linker. | A shift in the aromatic proton signals and the appearance of a broad signal for the -NH₂ protons. | To provide definitive proof of covalent modification. |
Visualizations of Experimental Workflows and Logical Relationships
Diagram 1: General Workflow for Postsynthetic Modification
Caption: General workflow for the synthesis and postsynthetic modification of H₄BPTC-MOFs.
Diagram 2: Logical Pathway for Amine Functionalization
Caption: Step-wise logical pathway for the amine functionalization of an H₄BPTC-MOF.
Conclusion
Postsynthetic modification is a versatile and powerful strategy to enhance the functionality of MOFs derived from this compound. By carefully selecting the modification chemistry, researchers can tailor the properties of these materials for a wide array of applications in catalysis, drug delivery, and beyond. The protocols and data presented herein provide a foundational guide for scientists and professionals to explore the exciting possibilities of functionalized H₄BPTC-MOFs. It is crucial to emphasize that the provided protocols are generalized and will likely require optimization for specific H₄BPTC-MOF structures and desired functionalities.
References
Application Notes and Protocols for Porous Organic Polymers Derived from Biphenyl-3,3',5,5'-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of porous organic polymers (POPs) utilizing biphenyl-3,3',5,5'-tetracarboxylic acid as a key building block. These materials exhibit significant potential in various applications, including gas capture and drug delivery, owing to their high porosity, tunable structure, and robust nature.
Introduction
Porous organic polymers (POPs) are a class of materials characterized by their extensive porous networks, high surface areas, and low densities, constructed from organic monomers linked by strong covalent bonds. The inherent versatility in the choice of monomers allows for the precise tuning of their chemical and physical properties. This compound is a particularly promising monomer due to its rigid structure and multiple carboxylic acid functional groups, which can participate in various polymerization reactions to form stable, porous frameworks. When co-polymerized with multifunctional monomers, such as melamine (B1676169), it can form highly cross-linked networks with potential applications in catalysis, gas separation, and controlled drug release.
Applications
POPs synthesized from this compound are expected to excel in applications where surface area and chemical functionality are critical.
Carbon Dioxide (CO₂) Capture
The incorporation of nitrogen-rich co-monomers, such as melamine, introduces basic amine functionalities into the polymer framework. These sites have a strong affinity for acidic CO₂ molecules, enhancing both the capacity and selectivity of CO₂ capture.[1] The high surface area and porous nature of these POPs allow for efficient diffusion and trapping of gas molecules.[2]
Drug Delivery
The tunable pore sizes and large pore volumes of these POPs make them suitable candidates for hosting and delivering therapeutic agents.[3] The functional groups within the pores, such as carboxylic acids and amines, can interact with drug molecules, allowing for controlled loading and release kinetics.[4] The biocompatibility of organic frameworks is a key advantage for such biomedical applications.[3]
Quantitative Data
The following table summarizes the expected properties of a POP synthesized from this compound and melamine, based on data from analogous porous polymer systems.
| Property | Expected Value | Application Relevance |
| BET Surface Area | 300 - 800 m²/g | High surface area is crucial for gas adsorption and high drug loading capacity. |
| Pore Volume | 0.3 - 0.7 cm³/g | A large pore volume allows for greater storage capacity for gases and drug molecules. |
| CO₂ Adsorption Capacity | 2.0 - 4.0 mmol/g (at 273 K, 1 bar) | Indicates the material's efficiency in capturing carbon dioxide. |
| Drug Loading Capacity | 10 - 30 wt% | Represents the amount of a therapeutic agent that can be loaded into the polymer. |
Experimental Protocols
Synthesis of this compound-Melamine POP (BPTA-M-POP)
This protocol describes a solvothermal synthesis method adapted from procedures for related porous organic and metal-organic frameworks.[5]
Materials:
-
This compound (H₄BPTA)
-
Melamine
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (HCl, concentrated)
Procedure:
-
In a 100 mL Teflon-lined autoclave, combine this compound (0.330 g, 1 mmol) and melamine (0.126 g, 1 mmol).
-
Add a solvent mixture of DMF (20 mL), THF (50 mL), and deionized water (10 mL).
-
Add 5 drops of concentrated HCl as a catalyst.
-
Seal the autoclave and heat it in an oven at 140°C for 72 hours.
-
After cooling to room temperature, collect the resulting solid product by filtration.
-
Wash the product thoroughly with DMF (3 x 50 mL), methanol (3 x 50 mL), and acetone (3 x 50 mL) to remove any unreacted monomers and solvent.
-
Activate the polymer by solvent exchange with methanol for 24 hours, followed by drying under vacuum at 120°C for 12 hours.
Visualizations
Caption: Solvothermal synthesis of BPTA-M-POP.
Caption: Properties and applications of BPTA-M-POP.
References
- 1. Amine-functionalized porous organic polymers for carbon dioxide capture - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. US20180050328A1 - Modified porous hypercrosslinked polymers for co2 capture and conversion - Google Patents [patents.google.com]
- 3. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. The processes behind drug loading and release in porous drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Guest Molecule Encapsulation in Biphenyl-3,3',5,5'-tetracarboxylic Acid MOFs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery. This document provides detailed application notes and protocols for the encapsulation of guest molecules within MOFs synthesized using Biphenyl-3,3',5,5'-tetracarboxylic acid (H4BPTC) as the organic linker.
The H4BPTC linker is a tetracarboxylate ligand that can form robust and porous MOF structures with various metal ions. The biphenyl (B1667301) core provides rigidity, while the four carboxylate groups offer multiple coordination sites, leading to the formation of three-dimensional frameworks with potential for high guest loading capacities. These MOFs are of particular interest for drug delivery applications due to the potential for biocompatibility and controlled release of therapeutic agents.
Quantitative Data on Guest Molecule Encapsulation
While extensive research has been conducted on various MOFs for drug delivery, specific quantitative data for guest molecule encapsulation in H4BPTC-based MOFs is limited in the current literature. However, to illustrate the potential of biphenyl-based MOFs, the following tables summarize the loading and release data for guest molecules in MOFs constructed from linkers with structural similarities to H4BPTC. This data serves as a benchmark for what might be achievable with H4BPTC-based systems.
Table 1: Guest Molecule Loading Capacity in Biphenyl-Based MOFs
| MOF Name | Guest Molecule | Loading Capacity (wt%) | Method of Loading | Reference |
| Cu-MOF-2 (BPDC linker) | Montelukast Sodium | 36.75% (at 1:1 MOF:drug ratio) | Immersion | [1] |
| Bio-MOF-1 (Adenine & BPDC) | Procainamide HCl | 22% | Cation Exchange | [2] |
| Zn-MOF (H2CDDB linker) | 5-Fluorouracil | 53.3% | Immersion | [3] |
| ZIF-8 | 5-Fluorouracil | 66% | Immersion | [2] |
| MIL-101(Fe) | Doxorubicin | 24.5% | Immersion | [4] |
Note: BPDC = Biphenyl-4,4'-dicarboxylic acid; H2CDDB = 4,4′-(9-H carbazole-3,6-diyl) dibenzoic acid. Data is for illustrative purposes.
Table 2: Guest Molecule Release from Biphenyl-Based MOFs
| MOF Name | Guest Molecule | Release Conditions | Cumulative Release (%) | Time | Reference |
| Cu-MOF-2 (BPDC linker) | Montelukast Sodium | PBS (pH 7.4), 37 °C | ~58% | 60 min | [1] |
| Bio-MOF-1 (Adenine & BPDC) | Procainamide HCl | PBS (pH 7.4) | 100% | 72 h | [2] |
| Zn-MOF (H2CDDB linker) | 5-Fluorouracil | Not Specified | Not Specified | Not Specified | [3] |
| ZIF-8 | 5-Fluorouracil | PBS (pH 7.4) | ~80% | ~100 h | [5] |
| MIL-101(Fe) | Doxorubicin | Not Specified | Not Specified | Not Specified | [4] |
Note: BPDC = Biphenyl-4,4'-dicarboxylic acid; H2CDDB = 4,4′-(9-H carbazole-3,6-diyl) dibenzoic acid. Data is for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound (H4BPTC) Linker
This protocol describes a common method for the synthesis of the H4BPTC linker.
Materials:
-
Potassium permanganate (B83412) (KMnO4)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 3,3',5,5'-tetramethylbiphenyl and NaOH in a 1:1 mixture of tert-butanol and water.
-
Heat the mixture to reflux.
-
Slowly add a solution of KMnO4 in water to the refluxing mixture over several hours.
-
Continue refluxing for an additional 24-48 hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated HCl to a pH of approximately 1-2 to precipitate the H4BPTC.
-
Collect the white precipitate by filtration, wash thoroughly with deionized water, and dry under vacuum.
Characterization: The purity of the synthesized H4BPTC can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis.
Protocol 2: Synthesis of a H4BPTC-based MOF (e.g., a Zn-H4BPTC MOF)
This protocol outlines a general solvothermal method for the synthesis of a MOF using H4BPTC and a metal salt.
Materials:
-
This compound (H4BPTC)
-
Zinc nitrate (B79036) hexahydrate (Zn(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glass vial, dissolve H4BPTC and Zn(NO3)2·6H2O in DMF.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
-
Allow the oven to cool down slowly to room temperature.
-
Colorless crystals of the Zn-H4BPTC MOF should form.
-
Collect the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules from the pores.
-
Dry the synthesized MOF under vacuum at an elevated temperature (e.g., 100-150 °C) to activate it for guest encapsulation.
Characterization: The successful synthesis of the MOF can be confirmed by Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Brunauer-Emmett-Teller (BET) analysis for surface area and porosity.
Protocol 3: Guest Molecule Encapsulation
This protocol describes a common immersion method for loading guest molecules into the pores of a H4BPTC MOF.
Materials:
-
Activated H4BPTC-based MOF
-
Guest molecule (e.g., a drug such as 5-Fluorouracil or Doxorubicin)
-
A suitable solvent in which the guest molecule is soluble and does not damage the MOF structure (e.g., ethanol, methanol, or water).
Procedure:
-
Prepare a concentrated solution of the guest molecule in the chosen solvent.
-
Immerse a known amount of the activated H4BPTC MOF in the guest molecule solution.
-
Stir the suspension at room temperature for an extended period (e.g., 24-72 hours) to allow for diffusion of the guest molecules into the MOF pores.
-
Collect the guest-loaded MOF by centrifugation or filtration.
-
Wash the collected solid with a small amount of fresh solvent to remove any surface-adsorbed guest molecules.
-
Dry the guest-loaded MOF under vacuum at a mild temperature.
Quantification of Loading: The amount of encapsulated guest molecule can be determined by:
-
Thermogravimetric Analysis (TGA): Comparing the weight loss profile of the guest-loaded MOF with that of the empty MOF.
-
UV-Vis Spectroscopy: Measuring the concentration of the guest molecule in the supernatant before and after the loading process.
-
Digestion and Analysis: Digesting the guest-loaded MOF in an acidic solution and quantifying the released guest molecule using techniques like High-Performance Liquid Chromatography (HPLC).
Protocol 4: In Vitro Guest Molecule Release Study
This protocol describes a typical method for studying the release kinetics of a guest molecule from a H4BPTC MOF.
Materials:
-
Guest-loaded H4BPTC MOF
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4) and a slightly acidic pH to simulate the tumor microenvironment (e.g., 5.5).
Procedure:
-
Disperse a known amount of the guest-loaded MOF in a specific volume of PBS in a dialysis bag or a vial.
-
Place the container in a shaker bath maintained at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with an equal amount of fresh PBS to maintain a constant volume.
-
Analyze the concentration of the released guest molecule in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the cumulative percentage of the guest molecule released over time.
Visualizations
Caption: Workflow for the synthesis and activation of H4BPTC MOFs.
Caption: Workflow for guest encapsulation and in vitro release studies.
Caption: Cellular uptake and mechanism of action for MOF-based drug delivery.
References
- 1. Functional Roles of Guest Molecules in MOF-Catalyzed Organic Reactions [eureka.patsnap.com]
- 2. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Recent Advances in MOF-Based Adsorbents for Dye Removal from the Aquatic Environment [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biphenyl-3,3',5,5'-tetracarboxylic Acid MOF Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Metal-Organic Frameworks (MOFs) using biphenyl-3,3',5,5'-tetracarboxylic acid (H₄bptc). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of H₄bptc-based MOFs, offering potential causes and actionable solutions.
1. Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Incomplete Dissolution of Precursors | Ensure complete dissolution of the metal salt and H₄bptc linker in the chosen solvent system before heating. Sonication can aid in dissolution. |
| Inappropriate Solvent System | The choice of solvent is critical and can influence the formation of different phases.[1] Experiment with different solvent mixtures (e.g., DMF/ethanol (B145695), DMF/water) to find the optimal conditions for your specific metal-linker combination. |
| Suboptimal Reaction Temperature | The reaction temperature significantly affects nucleation and crystal growth. If the yield is low, consider adjusting the temperature. A systematic approach, varying the temperature in increments (e.g., 10-20°C), is recommended to find the optimal range. |
| Incorrect Molar Ratio of Reactants | The stoichiometry of the metal salt and linker is crucial. Vary the molar ratio of metal salt to H₄bptc to optimize the reaction. |
| Inappropriate pH of the Reaction Mixture | The deprotonation of the carboxylic acid groups is pH-dependent. The addition of a modulator, such as a monocarboxylic acid, can help control the pH and improve the reversibility of the MOF self-assembly, leading to higher yields. |
2. Poor Crystallinity or Amorphous Product
| Potential Cause | Recommended Solution(s) |
| Rapid Nucleation and Crystal Growth | Fast precipitation can lead to amorphous materials. To promote the formation of well-defined crystals, consider a slower heating rate or a lower reaction temperature over a longer period. |
| Presence of Impurities | Ensure the purity of the H₄bptc linker and the metal salt. Impurities can interfere with the crystallization process. |
| Need for a Modulator | The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid, benzoic acid), can control the rate of crystal growth and improve crystallinity.[2] Modulators compete with the linker for coordination to the metal centers, which can enhance the reversibility of the framework formation. |
| Inadequate Mixing | Ensure the reaction mixture is homogeneous. Gentle stirring during the initial phase of the reaction can be beneficial, but continuous vigorous stirring might hinder single crystal growth. |
3. Formation of Undesired Phases or Polymorphs
| Potential Cause | Recommended Solution(s) |
| Solvent-Dependent Phase Formation | The solvent system can direct the formation of specific MOF topologies.[1] A systematic screening of different solvents and solvent mixtures is recommended to target a desired phase. |
| Influence of the Metal Salt Anion | The counter-ion of the metal salt can influence the coordination environment and the resulting framework. If possible, experiment with different metal salts (e.g., nitrates vs. chlorides). |
| Thermodynamic vs. Kinetic Control | Different phases may be favored under different conditions. Shorter reaction times and lower temperatures may yield a kinetically favored product, while longer times and higher temperatures can lead to the thermodynamically stable phase. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a modulator in the synthesis of H₄bptc MOFs?
A1: A modulator is a compound, typically a monocarboxylic acid, added to the reaction mixture to control the synthesis process. It competes with the multidentate H₄bptc linker for coordination to the metal ions. This competition slows down the nucleation and growth of the MOF crystals, which can lead to larger, more well-defined crystals with fewer defects and improved crystallinity. The concentration of the modulator is a critical parameter that needs to be optimized for each specific system.
Q2: How do I choose the right solvent for my H₄bptc MOF synthesis?
A2: The choice of solvent is crucial as it affects the solubility of the precursors and can direct the formation of different MOF structures.[1] High-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are commonly used. Often, a mixture of solvents, such as DMF/water or DMF/ethanol, can provide better results. The optimal solvent system is typically determined empirically through systematic screening.
Q3: What is the typical temperature and reaction time for H₄bptc MOF synthesis?
A3: The optimal temperature and time are highly dependent on the specific metal and solvent system used. Generally, solvothermal synthesis is carried out at temperatures ranging from 80°C to 150°C for 1 to 3 days. It is recommended to start with conditions reported in the literature for similar systems and then optimize from there.
Q4: How can I purify and activate the synthesized H₄bptc MOF?
A4: After synthesis, the bulk product should be washed several times with the reaction solvent (e.g., DMF) to remove unreacted precursors. This is typically followed by solvent exchange with a more volatile solvent, such as ethanol or acetone, over a period of several days. Activation, the process of removing the solvent molecules from the pores, is usually achieved by heating the solvent-exchanged sample under vacuum. The temperature and duration of activation need to be carefully controlled to prevent framework collapse.
Quantitative Data Presentation
The following tables summarize key synthesis parameters and resulting properties for selected H₄bptc-based MOFs, based on available literature. This data can serve as a starting point for reaction optimization.
Table 1: Synthesis Parameters for Selected H₄bptc-based MOFs
| MOF Name | Metal Salt | Molar Ratio (Metal:Linker) | Solvent | Temperature (°C) | Time (days) | Yield (%) | Reference |
| CPF-1 | Mg(NO₃)₂·6H₂O | 2:1 | NEF/H₂O | 120 | 3 | 31 | - |
| CPF-2 | Zn(NO₃)₂·6H₂O | 2:1 | DMA/H₂O with HBF₄ | 120 | 3 | 35 | - |
Note: NEF = N-ethylformamide, DMA = N,N-dimethylacetamide. Data for more systems will be added as it becomes available through systematic studies.
Table 2: Influence of Modulator on MOF Properties (Hypothetical Data for a Zn-H₄bptc MOF)
| Modulator (Acetic Acid) Concentration (equivalents) | Crystal Size (µm) | BET Surface Area (m²/g) | Powder XRD Peak Intensity (a.u.) |
| 0 | 0.1 - 0.5 | 850 | 12000 |
| 10 | 1 - 2 | 1100 | 18000 |
| 50 | 5 - 10 | 1050 | 17500 |
| 100 | 2 - 4 (some amorphous) | 920 | 14000 |
This table presents hypothetical data to illustrate the expected trend of the effect of a modulator. Actual optimal concentrations will vary.
Experimental Protocols
Protocol 1: General Synthesis of a Zn-H₄bptc MOF (based on CPF-2)
-
Precursor Solution Preparation: In a 20 mL scintillation vial, combine this compound (H₄bptc) (e.g., 0.1 mmol, 33 mg) and Zn(NO₃)₂·6H₂O (e.g., 0.2 mmol, 59.5 mg).
-
Solvent Addition: Add a mixture of N,N-dimethylacetamide (DMA) and water (e.g., 4.0 g and 0.8 g, respectively).
-
Modulator Addition (Optional): If a modulator is used, add the desired amount (e.g., a few drops of HBF₄, 50 wt%).
-
Dissolution: Cap the vial and sonicate the mixture for 10-15 minutes to ensure all solids are fully dissolved.
-
Solvothermal Reaction: Place the sealed vial in a preheated oven at 120°C for 72 hours.
-
Cooling and Crystal Collection: After the reaction is complete, allow the oven to cool down to room temperature slowly. The resulting crystals can be collected by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMA (3 x 10 mL) and then with a volatile solvent like ethanol (3 x 10 mL) to remove residual reactants and solvent.
-
Drying: Dry the washed crystals under vacuum at room temperature.
Protocol 2: Activation of a H₄bptc MOF
-
Solvent Exchange: Immerse the as-synthesized and washed MOF crystals in a volatile solvent (e.g., ethanol or acetone) for 3 days, replacing the solvent with a fresh portion each day. This process helps to remove the high-boiling point synthesis solvent from the pores.
-
Vacuum Drying: Transfer the solvent-exchanged MOF to a vacuum oven.
-
Heating Program: Gradually heat the sample under vacuum to a temperature sufficient to remove the pore-occluded solvent without causing framework collapse (e.g., 80-150°C). The optimal temperature should be determined from thermogravimetric analysis (TGA) data.
-
Activation Completion: Maintain the final temperature under vacuum for several hours (e.g., 12-24 hours) until the material is fully activated.
-
Storage: Store the activated MOF in a desiccator or glovebox to prevent re-adsorption of atmospheric moisture.
Visualizations
Caption: Experimental workflow for the synthesis and activation of H₄bptc MOFs.
Caption: Troubleshooting logic for common issues in H₄bptc MOF synthesis.
References
Technical Support Center: Biphenyl-3,3',5,5'-tetracarboxylic Acid (BPTC) Based MOFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Biphenyl-3,3',5,5'-tetracarboxylic acid (BPTC) based Metal-Organic Frameworks (MOFs), with a focus on improving crystallinity.
Troubleshooting Guide: Enhancing Crystallinity
Low crystallinity is a frequent issue in MOF synthesis, leading to poor performance in applications requiring high porosity and stability. This guide provides a question-and-answer format to address specific experimental problems.
Q1: My powder X-ray diffraction (PXRD) pattern shows broad peaks, indicating low crystallinity. How can I improve this?
A1: Broad PXRD peaks are a clear indicator of small crystallite size or a poorly ordered material. Several factors in the synthesis can be tuned to enhance crystallinity. Consider the following troubleshooting steps, starting with the most impactful:
-
Solvent System Optimization: The choice and ratio of solvents are critical.[1][2] For BPTC-based MOFs, mixtures of a high-boiling point polar aprotic solvent (like DMF, DEF, or DMAc) and a co-solvent (like water or ethanol) are often used.[1] The co-solvent can influence the deprotonation of the linker and the solubility of the precursors, affecting nucleation and crystal growth rates.
-
Actionable Advice: Systematically vary the solvent ratio. For example, if you are using a DMF/water system, try ratios of 4:1, 2:1, and 1:1. Analyze the PXRD of each product to identify the optimal ratio for sharp diffraction peaks.
-
-
Temperature and Reaction Time Adjustment: Higher temperatures and longer reaction times often promote the growth of larger, more ordered crystals by providing the necessary energy for defects to anneal.[3] However, excessively high temperatures can sometimes lead to the formation of undesirable, dense phases.
-
Actionable Advice: If your initial synthesis was at a lower temperature (e.g., 100 °C), try increasing it in increments of 10-20 °C. Similarly, extend the reaction time from 24 hours to 48 or 72 hours. Monitor the crystallinity at each step.
-
-
Introduction of Modulators: Modulators are compounds that compete with the organic linker for coordination to the metal centers.[4][5] This competition can slow down the nucleation process, allowing for more controlled crystal growth and leading to larger, more crystalline materials.[5] Common modulators for carboxylate-based MOFs include monocarboxylic acids like benzoic acid or acetic acid.[4][5]
-
Actionable Advice: Introduce a modulator to your synthesis mixture. A good starting point is to add a few equivalents of the modulator with respect to the metal salt. The optimal amount can be determined by systematically varying the modulator concentration.
-
Q2: I am observing the formation of an amorphous precipitate instead of a crystalline MOF. What could be the cause?
A2: The formation of an amorphous product suggests that the nucleation rate is too fast, preventing the formation of an ordered crystalline lattice.
-
Rapid Precipitation: If the metal salt and linker concentrations are too high, the components may precipitate out of solution too quickly.
-
Actionable Advice: Decrease the concentration of your reactants. Diluting the reaction mixture can slow down the reaction kinetics, favoring crystal growth over amorphous precipitation.
-
-
pH of the Reaction Mixture: The pH can significantly influence the deprotonation state of the BPTC linker and the coordination environment of the metal ion. An inappropriate pH can lead to rapid, uncontrolled precipitation.[1]
-
Actionable Advice: While not always explicitly controlled, the addition of small amounts of an acid or base can alter the reaction pathway. For instance, in some syntheses, a few drops of an acid like HCl or HBF₄ have been used to promote the formation of crystalline products.
-
Q3: The morphology of my BPTC-MOF consists of very small, agglomerated particles. How can I obtain larger, well-defined crystals?
A3: Small, agglomerated particles are often a result of rapid nucleation and insufficient crystal growth time.
-
Controlled Nucleation: As mentioned, modulators are excellent tools for controlling nucleation and promoting the growth of larger crystals.[5]
-
Actionable Advice: Experiment with different types and concentrations of modulators. A systematic screening of modulators can reveal the best candidate for your specific BPTC-metal system.
-
-
Temperature Ramping: Instead of directly heating the reaction mixture to the final temperature, a slow temperature ramp can sometimes promote the formation of fewer nuclei, which then have the opportunity to grow into larger crystals.
-
Actionable Advice: Program your oven to slowly ramp up to the desired reaction temperature over several hours.
-
Experimental Workflow for Improving Crystallinity
The following diagram illustrates a systematic approach to optimizing the synthesis of BPTC-based MOFs for improved crystallinity.
Caption: A stepwise workflow for enhancing the crystallinity of BPTC-based MOFs.
Logical Troubleshooting Flowchart
This flowchart provides a decision-making process for troubleshooting common issues in BPTC-MOF synthesis.
Caption: A flowchart to diagnose and solve common synthesis problems.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data from a series of experiments aimed at improving the crystallinity of a hypothetical Zn-BPTC MOF. This illustrates the type of data researchers should collect to track their progress.
| Experiment ID | Synthesis Temperature (°C) | DMF:H₂O Ratio | Benzoic Acid (equivalents) | PXRD Peak Width (2θ, FWHM) | Crystallite Size (nm) | BET Surface Area (m²/g) |
| Zn-BPTC-01 | 100 | 2:1 | 0 | 0.8° | ~10 | 450 |
| Zn-BPTC-02 | 120 | 2:1 | 0 | 0.6° | ~15 | 600 |
| Zn-BPTC-03 | 120 | 4:1 | 0 | 0.5° | ~18 | 750 |
| Zn-BPTC-04 | 120 | 4:1 | 5 | 0.3° | ~30 | 950 |
| Zn-BPTC-05 | 120 | 4:1 | 10 | 0.2° | ~45 | 1100 |
FWHM = Full Width at Half Maximum, a measure of peak broadening in PXRD. Crystallite size can be estimated from PXRD data using the Scherrer equation. BET = Brunauer-Emmett-Teller analysis for surface area measurement.
Experimental Protocols
General Synthesis Protocol for a Crystalline Zn-BPTC MOF (based on Zn-BPTC-05):
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound (H₄BPTC) and 1.0 mmol of benzoic acid (10 equivalents) in 8 mL of N,N-dimethylformamide (DMF).
-
Metal Salt Addition: In a separate vial, dissolve 0.2 mmol of Zn(NO₃)₂·6H₂O in 2 mL of deionized water.
-
Mixing: Add the zinc nitrate (B79036) solution to the linker/modulator solution.
-
Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 72 hours.
-
Cooling and Isolation: Allow the oven to cool to room temperature. Collect the resulting crystals by filtration.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with a volatile solvent like ethanol (B145695) or acetone (B3395972) (3 x 10 mL).
-
Activation: Dry the crystals under vacuum at an elevated temperature (e.g., 150 °C) to remove residual solvent from the pores.
Frequently Asked Questions (FAQs)
Q: What is the role of this compound (BPTC) as a linker in MOFs?
A: BPTC is a tetratopic carboxylate linker. Its rigid biphenyl (B1667301) core and four carboxylate groups allow for the formation of highly connected and porous 3D frameworks. The rotational freedom of the biphenyl group can also introduce flexibility into the resulting MOF structure.
Q: Which characterization techniques are essential for confirming the improved crystallinity of my BPTC-MOF?
A: The primary technique is Powder X-ray Diffraction (PXRD) . Sharper and more intense peaks indicate higher crystallinity and larger crystallite size. Scanning Electron Microscopy (SEM) is also crucial for visualizing the crystal morphology and size. An increase in the BET surface area , determined from N₂ adsorption-desorption isotherms, often correlates with improved crystallinity and pore accessibility.
Q: Can I use other metals with the BPTC linker?
A: Yes, BPTC has been used to synthesize MOFs with various metals, including but not limited to Zinc (Zn), Manganese (Mn), and Indium (In). The choice of metal will influence the resulting topology and properties of the MOF.
Q: How does the purity of the BPTC linker affect the synthesis?
A: The purity of the BPTC linker is crucial. Impurities can interfere with the crystallization process, leading to lower crystallinity, the formation of undesired phases, or even the complete inhibition of MOF formation. It is recommended to use a high-purity BPTC linker for reproducible and high-quality MOF synthesis.
Q: My synthesis yields a known crystalline phase, but the bulk material appears to be a mix of crystalline powder and some amorphous solid. What should I do?
A: This suggests that while the conditions are suitable for the formation of the desired phase, the reaction kinetics may not be uniform throughout the reaction vessel. Try improving the mixing of the reactants before heating. If the reaction is not stirred, consider if gentle stirring is feasible without causing premature precipitation. Additionally, optimizing the cooling rate (slower cooling) can sometimes improve the overall crystallinity of the bulk product.
References
- 1. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 2. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 4. Overcoming Crystallinity Limitations of Aluminium Metal‐Organic Frameworks by Oxalic Acid Modulated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Biphenyl-3,3',5,5'-tetracarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Biphenyl-3,3',5,5'-tetracarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by oxidation of 3,3',5,5'-tetramethylbiphenyl?
A1: Common impurities include:
-
Unreacted Starting Material: 3,3',5,5'-tetramethylbiphenyl.
-
Partially Oxidized Intermediates: Compounds where not all four methyl groups have been oxidized to carboxylic acids (e.g., mono-, di-, and tri-carboxylic acid intermediates).
-
Inorganic Salts: Residual manganese salts from the potassium permanganate (B83412) (KMnO₄) oxidant and salts formed during the acidification step (e.g., sulfates or chlorides).
-
Solvents: Residual solvents from the reaction or workup.
Q2: My crude product is a colored solid. What is the likely cause and how can I decolorize it?
A2: A colored (often brownish) crude product is typically due to the presence of manganese dioxide (MnO₂) from the KMnO₄ oxidation. While most of it is removed during workup, trace amounts can persist. The color can sometimes be removed by treatment with activated carbon during recrystallization. However, a more robust method is to ensure the complete reaction of MnO₂ during the workup by adding a reducing agent like sodium bisulfite until the solution is colorless before precipitating the product.
Q3: I am having difficulty dissolving the crude product for recrystallization. What solvents are recommended?
A3: this compound has limited solubility in many common organic solvents. Effective solvents for recrystallization are often polar aprotic solvents, sometimes in combination with water. Recommended solvent systems to try include:
-
Dimethylformamide (DMF) / Water[1]
-
Dimethyl sulfoxide (B87167) (DMSO) / Water
-
Ethanol / Water[2]
-
Acetic Acid / Water
Q4: My purified this compound shows streaking on a silica (B1680970) gel TLC plate. How can I resolve this?
A4: Streaking of carboxylic acids on silica gel is a common problem due to the strong interaction between the acidic protons of the carboxyl groups and the silica stationary phase. To prevent this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent system.[3] This ensures the compound remains in its protonated form and migrates as a more defined spot.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the purification of crude this compound.
Problem: Low Purity After Initial Precipitation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product is off-white, beige, or brown. | Presence of manganese dioxide (MnO₂) or other colored impurities. | During workup, after the initial reaction, add sodium bisulfite solution portion-wise to the hot reaction mixture until the brown precipitate disappears and the solution becomes colorless before acidification. |
| Purity by HPLC is below 95%, with significant peaks corresponding to less polar compounds. | Incomplete oxidation, leaving unreacted starting material or partially oxidized intermediates. | Optimize the oxidation reaction conditions (e.g., increase reaction time, temperature, or amount of KMnO₄). / Employ an acid-base extraction to remove neutral impurities. |
| Product contains inorganic salt contamination. | Inadequate washing of the precipitated product. | Wash the filtered product thoroughly with deionized water to remove soluble inorganic salts. Repeat the washing process multiple times. |
Problem: Recrystallization Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The compound is insoluble at high temperatures in the chosen solvent, or impurities are inhibiting crystal formation. | Try a different solvent system. A mixture like DMF/water or DMSO/water often works well. / Use a higher volume of solvent. / Try triturating the oil with a non-polar solvent like hexanes to induce solidification. |
| Very low recovery after recrystallization. | The compound has significant solubility in the solvent at low temperatures. / Too much solvent was used. | Choose a solvent system where the compound has high solubility at high temperatures and low solubility at room temperature or below. / Use the minimum amount of hot solvent required to dissolve the crude product. / After cooling to room temperature, place the solution in an ice bath to maximize precipitation. |
| Crystals are very fine or powdery. | Rapid cooling and precipitation. | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
Experimental Protocols
Acid-Base Extraction for Removal of Neutral Impurities
This method is highly effective for removing non-acidic impurities like unreacted 3,3',5,5'-tetramethylbiphenyl.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent in which the impurities are also soluble (e.g., a mixture of THF and ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with an aqueous basic solution, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (B78521) (NaOH).[4][5] The tetracarboxylic acid will deprotonate and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer. The organic layer contains the neutral impurities and can be discarded.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Slowly acidify the aqueous layer with a strong acid (e.g., 1 M HCl) while stirring. The purified this compound will precipitate out.[4]
-
Collect the precipitate by filtration, wash thoroughly with deionized water, and dry under vacuum.
Expected Outcome:
| Parameter | Before Purification | After Acid-Base Extraction |
| Purity (by HPLC) | 50-80% | >95% |
| Appearance | Off-white to yellowish powder | White to off-white powder |
| Typical Yield | N/A | 85-95% |
Logical Workflow for Acid-Base Extraction:
Caption: Workflow for the purification of crude this compound using acid-base extraction.
Recrystallization
This is a standard method to obtain high-purity crystalline material.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., DMF) and heat the mixture with stirring until the solid dissolves completely.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few more minutes.
-
If activated carbon was used, perform a hot filtration to remove it.
-
Slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise to the hot solution until it becomes slightly turbid.[1]
-
Add a few drops of the primary solvent (DMF) to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystals should form.
-
Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and then with a non-polar solvent like hexanes to aid drying.
-
Dry the purified crystals under high vacuum.
Expected Purity Improvement:
| Solvent System | Initial Purity (Typical) | Purity After Recrystallization (Typical) |
| DMF / Water | 95% | >98% |
| Ethanol / Water | 95% | >97% |
General Recrystallization Workflow:
Caption: A generalized workflow for the recrystallization of this compound.
Column Chromatography
This method is useful for separating compounds with different polarities.
Methodology:
-
Stationary Phase: Silica gel.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), with the addition of 0.5-1% acetic acid or formic acid to prevent streaking.[3] The exact ratio should be determined by TLC analysis.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., methanol (B129727) or THF). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack the column with silica gel slurried in the eluent.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Column Chromatography:
References
Technical Support Center: Biphenyl-3,3',5,5'-tetracarboxylic Acid (H4BPTC) in MOF Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Biphenyl-3,3',5,5'-tetracarboxylic acid (H4BPTC) during Metal-Organic Framework (MOF) synthesis.
Troubleshooting Guide
Low solubility of the H4BPTC linker is a common hurdle in MOF synthesis, often leading to incomplete reactions, low yields, and poor crystallinity. This guide provides a systematic approach to addressing these challenges.
Problem: H4BPTC fails to dissolve in the chosen solvent.
Initial Checks:
-
Solvent Purity: Ensure the solvent is of high purity and anhydrous, as contaminants can affect solubility.
-
Linker Purity: Verify the purity of the H4BPTC. Impurities can significantly impact dissolution.
-
Stirring and Agitation: Confirm that adequate stirring or agitation is being applied.
Troubleshooting Workflow:
Technical Support Center: Activation of Biphenyl-3,3',5,5'-tetracarboxylic Acid (H4BPTC) Based MOFs
Welcome to the technical support center for the activation of Metal-Organic Frameworks (MOFs) based on the biphenyl-3,3',5,5'-tetracarboxylic acid (H4BPTC) linker. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully activating their H4BPTC-based MOFs for various applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of activating a H4BPTC-based MOF?
A1: The primary goal of activation is to remove the solvent molecules that occupy the pores of the MOF structure after synthesis.[1][2] This process, often referred to as guest removal, is crucial to make the porous network accessible for applications such as gas storage, catalysis, and drug delivery. Successful activation ensures the realization of the MOF's high porosity and surface area while maintaining its structural integrity.[1][2]
Q2: What are the most common methods for activating H4BPTC-based MOFs?
A2: The most common activation methods for MOFs, including those based on the H4BPTC linker, are:
-
Solvent Exchange followed by Thermal Activation: This involves replacing the high-boiling point synthesis solvent (e.g., DMF) with a more volatile solvent before heating under vacuum.[1]
-
Supercritical CO2 (scCO2) Drying: This technique is a milder alternative that minimizes the risk of framework collapse caused by solvent surface tension.[1]
-
Freeze-Drying: This method involves freezing the solvent-exchanged MOF and then sublimating the solvent under vacuum.
-
Direct Thermal Activation: This involves directly heating the as-synthesized MOF under vacuum, though it can be harsh and lead to structural degradation for some frameworks.
Q3: Why is solvent exchange necessary before thermal activation?
A3: High-boiling point solvents like DMF, which are often used in MOF synthesis, require high temperatures for removal. Such high temperatures can lead to the collapse of the MOF's porous structure. Solvent exchange replaces these high-boiling point solvents with more volatile ones (e.g., ethanol (B145695), acetone, chloroform) that can be removed under milder heating conditions, thus preserving the framework's integrity.[1]
Q4: What is framework collapse and how can it be prevented?
A4: Framework collapse is the loss of the crystalline and porous structure of a MOF during the activation process.[3][4][5] This is often caused by the large capillary forces exerted by the liquid solvent as it evaporates from the pores.[6] To prevent framework collapse, it is recommended to:
-
Use supercritical CO2 drying, which eliminates the liquid-gas phase transition and its associated surface tension.[1]
-
Employ solvents with very low surface tension for the final solvent exchange step, such as hexane (B92381) or perfluoropentane.[6][7]
-
Optimize the heating rate and final temperature during thermal activation to be as gentle as possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Surface Area After Activation | 1. Incomplete removal of solvent molecules from the pores. 2. Partial or complete collapse of the MOF framework.[3][4][5] 3. Blockage of pores by residual synthesis reagents. | 1. Extend the duration of solvent exchange and/or thermal activation. Ensure a good vacuum is applied. 2. Use a gentler activation method such as supercritical CO2 drying or freeze-drying.[1] Consider using a solvent with lower surface tension for the final exchange.[6] 3. Ensure the MOF is thoroughly washed after synthesis to remove unreacted starting materials. |
| Loss of Crystallinity (Amorphous Product) | 1. The activation temperature was too high, leading to thermal decomposition. 2. The MOF framework is not stable to the removal of guest molecules. 3. Strong capillary forces during solvent evaporation caused the framework to collapse. | 1. Lower the activation temperature and/or use a slower heating ramp rate. Perform a thermogravimetric analysis (TGA) to determine the thermal stability of the MOF. 2. Some MOFs are inherently unstable without guest molecules. If possible, consider a different linker or metal node to improve framework stability. 3. Switch to supercritical CO2 drying to avoid the liquid-gas interface.[1] |
| Inconsistent Batch-to-Batch Activation Results | 1. Variations in the synthesis procedure leading to different crystal sizes or defect densities. 2. Inconsistent solvent exchange or activation protocols. 3. Differences in the amount of sample being activated. | 1. Standardize the synthesis protocol to ensure consistent product quality. 2. Strictly follow a well-defined activation protocol for each batch. 3. Use a consistent sample amount for each activation run, as this can affect heat and mass transfer. |
| Discoloration of the MOF After Activation | 1. Thermal decomposition of the organic linker. 2. Oxidation of the metal nodes. | 1. Reduce the activation temperature. 2. Perform the activation under an inert atmosphere (e.g., nitrogen or argon) if the metal centers are susceptible to oxidation. |
Quantitative Data on MOF Activation
The following table summarizes representative data on the impact of different activation methods on the surface area of MOFs. While not all are H4BPTC-based, they illustrate the significant improvements achievable with optimized activation protocols.
| MOF Name | Activation Method | Solvents Used | Activation Temperature (°C) | BET Surface Area (m²/g) | Reference |
| IRMOF-3 | Solvent Exchange (DMF -> CHCl3) | DMF, Chloroform | Room Temperature | 1800 | [8] |
| IRMOF-3 | Supercritical CO2 Drying | DMF, Liquid CO2 | N/A | 2850 | [8] |
| IRMOF-16 | Solvent Exchange (DMF -> CHCl3) | DMF, Chloroform | Room Temperature | 470 | [8] |
| IRMOF-16 | Supercritical CO2 Drying | DMF, Liquid CO2 | N/A | 1910 | [8] |
Detailed Experimental Protocols
Protocol 1: Solvent Exchange Followed by Thermal Activation
-
Washing: After synthesis, wash the as-synthesized H4BPTC-based MOF with fresh synthesis solvent (e.g., N,N-dimethylformamide - DMF) to remove any unreacted starting materials. This is typically done by decanting the mother liquor and adding fresh solvent, followed by gentle agitation and centrifugation. Repeat this process 3-5 times.
-
Solvent Exchange:
-
Decant the synthesis solvent and immerse the MOF in a volatile solvent such as ethanol or acetone.
-
Allow the MOF to soak in the new solvent for at least 24 hours to ensure complete exchange. It is recommended to replace the solvent with a fresh portion 2-3 times during this period. The efficiency of the exchange can be monitored by techniques like 1H NMR spectroscopy of the decanted solvent to check for the absence of the original synthesis solvent.
-
-
Isolation: Isolate the solvent-exchanged MOF by centrifugation and decantation of the final wash solvent.
-
Thermal Activation:
-
Place the wet MOF sample in a Schlenk flask or a similar vacuum-rated vessel.
-
Slowly apply a dynamic vacuum to the sample at room temperature to remove the bulk of the solvent.
-
Once the initial vigorous bubbling has subsided, gradually heat the sample to the desired activation temperature (typically between 100-200 °C, but this should be determined based on the thermal stability of the specific MOF) under high vacuum.
-
Maintain the temperature and vacuum for an extended period (e.g., 12-24 hours) to ensure all solvent molecules are removed.
-
Cool the sample to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon for storage.
-
Protocol 2: Supercritical CO2 (scCO2) Drying
-
Washing and Solvent Exchange: Follow steps 1 and 2 from Protocol 1, ensuring the final solvent is one that is miscible with liquid CO2, such as ethanol or acetone.
-
Preparation for scCO2 Drying:
-
Transfer the solvent-exchanged MOF into a suitable container for the supercritical dryer.
-
Remove as much of the excess solvent as possible without drying the sample.
-
-
Supercritical CO2 Exchange and Drying:
-
Place the sample inside the high-pressure vessel of the supercritical dryer.
-
Cool the vessel (typically to around 10-15 °C) and fill it with liquid CO2.
-
Perform several static and dynamic exchange cycles where the liquid CO2 is allowed to soak the sample and is then flushed out to ensure complete removal of the initial solvent.
-
After the exchange is complete, heat the vessel above the critical temperature of CO2 (31.1 °C) and increase the pressure above its critical pressure (73.8 bar).
-
Once in the supercritical state, slowly vent the CO2 from the vessel while maintaining the temperature. The slow depressurization is crucial to prevent damage to the MOF structure.
-
Once the vessel has returned to atmospheric pressure, the activated, dry MOF can be recovered.
-
Visualized Workflows and Logical Relationships
Below are diagrams illustrating the experimental workflows for the described activation procedures.
Caption: Workflow for Solvent Exchange and Thermal Activation.
Caption: Workflow for Supercritical CO2 Drying Activation.
Caption: Troubleshooting Logic for MOF Activation Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Metal–Organic Frameworks - ChemistryViews [chemistryviews.org]
- 7. Rapid Guest Exchange and Ultra-Low Surface Tension Solvents Optimize Metal-Organic Framework Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tousimis.com [tousimis.com]
Technical Support Center: Guest Removal Strategies for Biphenyl-3,3',5,5'-tetracarboxylic Acid (BPTC) MOFs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Biphenyl-3,3',5,5'-tetracarboxylic acid (BPTC) based Metal-Organic Frameworks (MOFs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the critical process of guest removal, also known as framework activation.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the activation of BPTC MOFs.
1. Issue: Significant loss of crystallinity after guest removal, as indicated by Powder X-ray Diffraction (PXRD).
Question: My BPTC MOF appears to have become amorphous or has a significantly weakened PXRD pattern after activation. What could be the cause and how can I fix it?
Answer:
A loss of crystallinity, often referred to as framework collapse, is a common issue during guest removal. It typically arises from the strong capillary forces exerted by the departing solvent molecules, which can be stronger than the coordination bonds holding the framework together. The stability of BPTC-based MOFs can vary significantly depending on the metal node and the overall framework topology.
Possible Causes and Solutions:
-
Harsh Thermal Activation: The applied temperature may be too high for the thermal stability of your specific BPTC MOF.
-
Solution: Determine the thermal stability of your as-synthesized MOF using Thermogravimetric Analysis (TGA). The TGA curve will show the temperature at which the framework begins to decompose. Set your activation temperature well below this decomposition point. For instance, if the framework is stable up to 350°C, an initial activation temperature of 120-150°C under vacuum is a good starting point.
-
-
High Surface Tension of Solvents: Solvents with high surface tension, such as water or DMF, can cause framework collapse upon rapid evaporation.
-
Solution 1: Solvent Exchange. Before thermal activation, exchange the high-boiling point synthesis solvent (e.g., DMF, DEF) with a series of solvents with progressively lower boiling points and surface tensions. A common sequence is to exchange the initial solvent with ethanol (B145695) or acetone (B3395972), followed by a final exchange with a very low surface tension solvent like dichloromethane (B109758) (DCM), chloroform, or hexane. This multi-step process gradually reduces the capillary forces during the final evacuation.
-
Solution 2: Supercritical Drying. For particularly delicate BPTC MOFs, supercritical CO2 drying is an effective but more technically demanding method. This technique eliminates the liquid-gas phase boundary, thereby circumventing the destructive capillary forces altogether. The process involves replacing the synthesis solvent with a liquid that is miscible with liquid CO2 (e.g., ethanol), followed by treatment with supercritical CO2.
-
2. Issue: Incomplete guest removal, resulting in low surface area and pore volume as determined by BET analysis.
Question: My activated BPTC MOF shows a much lower BET surface area than theoretically predicted. How can I ensure complete guest removal?
Answer:
Incomplete activation is another frequent challenge, where residual solvent molecules remain trapped within the pores, blocking access for gas adsorption measurements.
Possible Causes and Solutions:
-
Insufficient Activation Time or Temperature: The thermal activation conditions may not be sufficient to remove all guest molecules, especially those strongly coordinated to the metal centers.
-
Solution: Gradually increase the activation temperature in steps, holding at each temperature for an extended period (e.g., 8-12 hours) under high vacuum. Monitor the success of the activation by performing TGA on the activated sample; a fully activated MOF should show minimal weight loss until the framework decomposition temperature.
-
-
Ineffective Solvent Exchange: The solvent exchange process may not have been thorough enough, leaving behind high-boiling point solvents.
-
Solution: Increase the duration and/or the number of cycles for each solvent exchange step. Gently agitating the sample during the exchange can also improve efficiency.
-
-
Framework Flexibility: Some BPTC MOFs may exhibit "gate-opening" or "breathing" effects, where the pores are not accessible under the conditions of the BET measurement.
-
Solution: While this is an intrinsic property of the MOF, trying different analysis conditions (e.g., different analysis temperatures or using different probe gases like CO2) might reveal the true porosity.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to develop a guest removal strategy for a new BPTC MOF?
A1: The first and most crucial step is to characterize the thermal stability of your as-synthesized, solvent-containing MOF using Thermogravimetric Analysis (TGA). The TGA will reveal the temperature at which the guest molecules are removed and, importantly, the decomposition temperature of the framework itself. This information is fundamental to designing a successful thermal activation protocol.
Q2: How can I confirm that the framework integrity is maintained after activation?
A2: Powder X-ray Diffraction (PXRD) is the primary technique for this. The PXRD pattern of the activated sample should match the pattern of the as-synthesized material, although some minor peak shifts due to the removal of guest molecules are normal. A significant loss of peak intensity or the appearance of a broad, amorphous background indicates framework collapse.
Q3: What is a typical solvent exchange protocol for a BPTC MOF?
A3: While the optimal protocol depends on the specific MOF, a general and effective procedure is as follows:
-
Wash the as-synthesized MOF with fresh synthesis solvent (e.g., DMF) to remove unreacted starting materials.
-
Immerse the MOF in a low-boiling-point solvent like ethanol or acetone for 24 hours, replacing the solvent with a fresh portion at least three times.
-
For sensitive frameworks, perform a second exchange with an even lower surface tension solvent, such as dichloromethane (DCM) or chloroform, for another 24 hours with several solvent replacements.
-
Decant the final solvent and activate the MOF under dynamic vacuum at an appropriate temperature determined by TGA.
Q4: Can I reuse my BPTC MOF after an experiment? How do I reactivate it?
A4: In many cases, yes. To reactivate the MOF, you will need to remove the adsorbed guest molecules from the previous experiment. The reactivation protocol will depend on the nature of the adsorbed guest. For weakly interacting guests, a simple thermal activation under vacuum might be sufficient. For more strongly bound guests, a solvent wash followed by thermal activation may be necessary. It is recommended to check the PXRD of the reactivated sample to ensure the framework has remained intact.
III. Experimental Protocols & Data
This section provides a detailed experimental protocol for the activation of a representative BPTC-based MOF and a table summarizing quantitative data from literature.
Experimental Protocol: Activation of a Zr-BPTC MOF
This protocol is adapted from the study of a robust Zirconium-based MOF with this compound linkers.
1. Solvent Exchange:
- The as-synthesized Zr-BPTC MOF, which contains residual benzoic acid and DMF from the synthesis, is washed thoroughly with fresh DMF.
- The DMF is then decanted, and the MOF is immersed in acetone.
- The acetone is exchanged with a fresh portion every 12 hours for a total of 3 days to ensure complete removal of DMF.
2. Thermal Activation:
- After the final acetone exchange, the acetone is decanted, and the wet MOF powder is transferred to a Schlenk tube.
- The sample is heated to 150°C under a dynamic vacuum (<10⁻³ torr) and held at this temperature for 24 hours.
- After 24 hours, the sample is cooled to room temperature under vacuum before being transferred to an inert atmosphere (e.g., a glovebox) for storage and subsequent characterization.
Quantitative Data for Activated BPTC MOFs
The following table summarizes the activation conditions and resulting surface area and pore volume for a selection of BPTC-based MOFs from the literature. This data can serve as a benchmark for your own experiments.
| MOF Designation | Metal Node | Activation Method | Activation Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Zr-BPTC | Zr | Solvent Exchange (Acetone) & Thermal | 150 | ~1200 | ~0.55 |
| In-BPTC (InOF-1) | In | Thermal Activation | 120 | Not Reported | Not Reported |
| Zn-BPTC | Zn | Not Reported | Not Reported | Not Reported | Not Reported |
| Mn-BPTC | Mn | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data for some BPTC MOFs is not yet widely available in the public literature, highlighting the need for careful optimization of activation protocols for new materials.
IV. Visual Guides
Logical Workflow for Developing a Guest Removal Strategy
This diagram outlines the decision-making process for selecting an appropriate activation strategy for a new BPTC MOF.
Caption: A flowchart illustrating the decision-making process for selecting and optimizing a guest removal strategy for BPTC MOFs.
Signaling Pathway for Framework Collapse during Activation
This diagram illustrates the factors that can lead to the undesirable collapse of a MOF structure during the guest removal process.
Caption: A diagram showing the cascade of events that can lead to framework collapse during the activation of a MOF.
Technical Support Center: Controlling MOF Topology with Biphenyl-3,3',5,5'-tetracarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and topological control of Metal-Organic Frameworks (MOFs) using biphenyl-3,3',5,5'-tetracarboxylic acid (H4BPTC) as an organic linker.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of H4BPTC-based MOFs.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SYN-001 | Low or no product yield | - Incomplete dissolution of reactants.- Suboptimal reaction temperature or time.- Incorrect solvent system.- Inappropriate molar ratio of reactants. | - Ensure complete dissolution of H4BPTC and the metal salt before heating. Sonication may be beneficial.- Optimize the reaction temperature and time. Solvothermal reactions with H4BPTC often require temperatures between 120-180 °C for 1-3 days.[1] - The choice of solvent is critical. DMF, DEF, and DMA, often in combination with water or other co-solvents, are commonly used. The solvent can influence linker deprotonation and coordination.[1][2] - Systematically vary the metal-to-linker molar ratio to find the optimal condition for your specific system. |
| SYN-002 | Poor crystallinity or amorphous product | - Reaction temperature is too high or too low.- Rapid cooling of the reaction mixture.- Presence of impurities.- Inappropriate pH of the reaction mixture. | - Optimize the heating temperature. Temperatures that are too high can lead to rapid nucleation and the formation of small, poorly crystalline particles, while temperatures that are too low may not provide enough energy for crystal growth.[3] - Allow the reaction to cool down to room temperature slowly over several hours or days.- Use high-purity reagents and solvents.- The pH can influence the deprotonation of the carboxylic acid groups. The addition of modulators like benzoic acid or small amounts of acid (e.g., HBF4) can sometimes improve crystallinity.[1] |
| TOP-001 | Formation of an unexpected or mixed-phase topology | - The dihedral angle of the H4BPTC ligand is influenced by the reaction conditions.- The coordination environment of the metal ion is sensitive to the solvent system.- The reaction temperature favors a different thermodynamic or kinetic product. | - The flexibility of the biphenyl (B1667301) group allows for different dihedral angles, leading to different topologies. The choice of metal ion and solvent can influence this angle.[4] - Solvents can coordinate to the metal center, influencing the final framework structure. Experiment with different solvents or solvent mixtures to target a specific topology.[2][5] - Different temperatures can lead to the formation of different MOF phases. A systematic study of the reaction temperature may be necessary to isolate the desired topology.[3] |
| ACT-001 | Low surface area after activation | - Incomplete removal of solvent molecules from the pores.- Collapse of the framework during solvent exchange or heating.- Interpenetration of the framework. | - Employ a thorough solvent exchange procedure with a low-boiling-point solvent (e.g., methanol (B129727), acetone) before heating under vacuum.- Some frameworks are not stable to direct heating. Consider supercritical CO2 drying as a gentler activation method.- The synthesis conditions, such as the use of longer N-donor co-ligands, can sometimes lead to interpenetrated frameworks with reduced porosity.[6] |
Frequently Asked Questions (FAQs)
1. What is the typical starting point for the molar ratio of H4BPTC to the metal salt?
A common starting point is a 1:2 molar ratio of H4BPTC to the metal salt, but the optimal ratio can vary depending on the metal and desired topology.[1] It is recommended to perform small-scale screening experiments to determine the ideal stoichiometry for your specific system.
2. How does the choice of solvent affect the final MOF topology?
The solvent plays a crucial role in controlling the topology of H4BPTC-based MOFs. Different solvents can influence the deprotonation of the carboxylic acid groups, the coordination geometry of the metal ion, and can even act as templates, leading to different framework structures.[2][5] For example, the use of N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or N,N-dimethylacetamide (DMA) can result in different topologies even with the same metal and linker.[1]
3. What is the importance of the reaction temperature in controlling the MOF structure?
Reaction temperature is a critical parameter that can influence the dimensionality and topology of the resulting MOF.[3] Higher temperatures can sometimes lead to denser phases and may affect the conformation of the flexible biphenyl linker. It is often necessary to carefully control the temperature to obtain a specific, desired crystalline phase.
4. How can I characterize the topology of my synthesized MOF?
The primary technique for determining the topology of a MOF is single-crystal X-ray diffraction (SCXRD). If single crystals are not available, powder X-ray diffraction (PXRD) can be used to identify the phase by comparing the experimental pattern with simulated patterns from known structures.
5. What are the typical characterization techniques used for H4BPTC-based MOFs?
Besides PXRD for phase identification, other essential characterization techniques include:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and identify the temperature at which guest molecules are removed and the framework decomposes.[6]
-
Gas Adsorption Analysis (e.g., N2 at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate groups to the metal centers.
Quantitative Data of H4BPTC-based MOFs
The following table summarizes key quantitative data for some reported MOFs synthesized with this compound.
| MOF Name/Composition | Metal Ion | Topology | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Reference |
| CPF-1 [Mg2(H2O)2(bptc)] | Mg²⁺ | - | - | - | - | [1] |
| CPF-2 [Zn2(bptc)2] | Zn²⁺ | - | - | - | - | [1] |
| {Zn(bptc)0.5(bib)}n | Zn²⁺ | 162 | - | - | ~372 | [6] |
| {Mn2(bptc)(pip)(H2O)}n | Mn²⁺ | - | - | - | ~553 | [6] |
| InOF-1 | In³⁺ | nti | - | - | - | [3] |
| InOF-2 | In³⁺ | unc | - | - | - | [3] |
| InOF-12 | In³⁺ | pts | - | - | - | [3] |
| InOF-13 | In³⁺ | nou | - | - | - | [3] |
Note: "-" indicates data not provided in the cited sources.
Experimental Protocols
Synthesis of this compound (H4BPTC)
This protocol is adapted from the literature.[1]
Materials:
-
Potassium permanganate (B83412) (KMnO4)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 3,3',5,5'-tetramethylbiphenyl and NaOH in a 1:1 mixture of tert-butanol and water.
-
Slowly add KMnO4 to the solution while stirring.
-
Heat the mixture under reflux for the appropriate time to ensure complete oxidation.
-
After cooling to room temperature, filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the H4BPTC.
-
Collect the white precipitate by filtration, wash with deionized water, and dry under vacuum.
-
Characterize the product using ¹H NMR and Mass Spectrometry to confirm its purity.
General Solvothermal Synthesis of a H4BPTC-based MOF (e.g., Mg- or Zn-based)
This generalized protocol is based on reported procedures.[1]
Materials:
-
This compound (H4BPTC)
-
A metal salt (e.g., Mg(NO3)2·6H2O or Zn(NO3)2·6H2O)
-
Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or a mixture with water)
-
Optional: Modulator (e.g., benzoic acid) or acid (e.g., HBF4)
Procedure:
-
In a glass vial, dissolve H4BPTC (e.g., 0.10 mmol) and the metal salt (e.g., 0.20 mmol) in the chosen solvent system (e.g., 4.0 g DMF and 0.8 g H2O).
-
If using a modulator or acid, add it to the mixture at this stage.
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to the desired temperature (e.g., 120 °C) for a specified period (e.g., 3 days).
-
Allow the oven to cool down slowly to room temperature.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF) and then with a more volatile solvent (e.g., methanol or acetone).
-
Dry the product under vacuum.
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of H4BPTC-based MOFs.
Caption: A logical flowchart for troubleshooting common issues in H4BPTC-MOF synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of magnesium-based metal-organic framework with tailored nanostructure for effective volatile organic compounds adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Biphenyl-3,3',5,5'-tetracarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield of Biphenyl-3,3',5,5'-tetracarboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The two primary methods for synthesizing this compound (BPTA) are:
-
Oxidation of 3,3',5,5'-tetramethylbiphenyl (B1348514): This is a widely used method involving the oxidation of the methyl groups of 3,3',5,5'-tetramethylbiphenyl to carboxylic acids using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a basic solution.[1]
-
Hydrolysis of this compound esters: This route involves the synthesis of a tetraester precursor, such as 3,3',5,5'-tetrakis(methoxycarbonyl)biphenyl, followed by hydrolysis to the tetracarboxylic acid.[2] This method can offer high yields.[2]
A less direct but viable strategy involves forming the biphenyl (B1667301) backbone via a Suzuki-Miyaura coupling reaction, followed by functional group manipulation to introduce the carboxylic acid groups.[3][4][5][6][7]
Q2: What is a typical yield for the synthesis of this compound?
A2: The expected yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields include:
-
50.6% for the oxidation of 3,3',5,5'-tetramethylbiphenyl with KMnO₄.[1]
-
89% for the hydrolysis of 3,3',5,5'-tetrakis(methoxycarbonyl)biphenyl.[2]
Q3: What are the critical parameters to control during the oxidation of 3,3',5,5'-tetramethylbiphenyl with KMnO₄?
A3: To maximize the yield and purity of BPTA from the oxidation reaction, it is crucial to control the following parameters:
-
Temperature: The reaction is typically performed at an elevated temperature to drive the oxidation to completion.
-
Reaction Time: Sufficient reaction time is necessary for the complete conversion of all four methyl groups. Incomplete oxidation will result in a mixture of partially carboxylated biphenyls, which can be difficult to separate.
-
Stoichiometry of Oxidant: A sufficient excess of KMnO₄ is required to ensure all methyl groups are oxidized.
-
pH: The reaction is carried out under basic conditions (e.g., using NaOH), which is essential for the permanganate oxidation mechanism.
Q4: How can I purify the final this compound product?
A4: Purification of BPTA typically involves the following steps:
-
Filtration: After the reaction, the manganese dioxide (MnO₂) byproduct from the KMnO₄ oxidation is removed by filtration.
-
Acidification: The filtrate containing the potassium salt of the tetracarboxylic acid is acidified (e.g., with HCl or H₂SO₄) to precipitate the free acid.[2]
-
Washing: The precipitate is washed with water to remove any remaining inorganic salts.
-
Recrystallization: For higher purity, recrystallization from a suitable solvent can be performed.
For related biphenyl carboxylic acid syntheses, column chromatography has also been employed for purification.[3]
Troubleshooting Guides
Issue 1: Low Yield in the Oxidation of 3,3',5,5'-tetramethylbiphenyl
| Potential Cause | Troubleshooting Step |
| Incomplete Oxidation | - Increase Reaction Time: Monitor the reaction by TLC or other appropriate analytical methods to ensure the disappearance of the starting material and intermediates. |
| - Increase Amount of KMnO₄: Ensure a sufficient molar excess of the oxidizing agent is used. Add the KMnO₄ in portions to control the reaction exotherm. | |
| - Optimize Temperature: Ensure the reaction is maintained at the optimal temperature as specified in the protocol. | |
| Product Loss During Workup | - Careful pH Adjustment: During acidification, add the acid slowly and monitor the pH to ensure complete precipitation of the product without forming highly soluble salts. |
| - Thorough Extraction (if applicable): If the product has some solubility in the aqueous phase, consider extraction with a suitable organic solvent after acidification. | |
| Side Reactions | - Control Temperature: Runaway reactions can lead to degradation of the starting material and product. Maintain strict temperature control. |
Issue 2: Product is Impure After Synthesis
| Potential Cause | Troubleshooting Step |
| Presence of Partially Oxidized Intermediates | - Optimize Reaction Conditions: As with low yield, ensure complete oxidation by adjusting reaction time, temperature, and oxidant stoichiometry. |
| - Purification: Employ recrystallization to separate the fully carboxylated product from less polar intermediates. | |
| Contamination with MnO₂ | - Thorough Filtration: Ensure complete removal of the MnO₂ byproduct after the reaction. Hot filtration can sometimes be more effective. |
| Inorganic Salt Contamination | - Thorough Washing: Wash the final product extensively with deionized water after precipitation to remove any residual salts from the base or acid used. |
Quantitative Data Summary
| Synthesis Route | Key Reagents | Reported Yield | Reference |
| Oxidation | 3,3',5,5'-tetramethylbiphenyl, KMnO₄, NaOH | 50.6% | [1] |
| Hydrolysis | 3,3',5,5'-tetrakis(methoxycarbonyl)biphenyl, NaOH | 89% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
This protocol is based on the oxidation of 3,3',5,5'-tetramethylbiphenyl.[1]
Materials:
-
3,3',5,5'-tetramethylbiphenyl
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
Procedure:
-
Dissolve 3,3',5,5'-tetramethylbiphenyl and NaOH in a mixture of tert-butanol and water.
-
Heat the mixture to reflux.
-
Add KMnO₄ in portions to the refluxing solution over a period of time to control the exothermic reaction.
-
Continue refluxing until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.
-
Wash the MnO₂ cake with a small amount of hot water.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the tert-butanol.
-
Cool the remaining aqueous solution and acidify with HCl or H₂SO₄ until the precipitation of the product is complete.
-
Collect the white precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Synthesis of this compound via Hydrolysis
This protocol is based on the hydrolysis of 3,3',5,5'-tetrakis(methoxycarbonyl)biphenyl.[2]
Materials:
-
3,3',5,5'-tetrakis(methoxycarbonyl)biphenyl
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Sulfuric acid (H₂SO₄, 50%)
Procedure:
-
Dissolve 3,3',5,5'-tetrakis(methoxycarbonyl)biphenyl in a mixture of THF and water.
-
Add NaOH and heat the mixture to reflux for 1 hour.
-
Evaporate the THF under reduced pressure.
-
Continue to reflux the remaining aqueous solution for an additional 4 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with 50% H₂SO₄ until the precipitation of the product is complete.
-
Collect the white precipitate by filtration.
-
Wash the precipitate with deionized water.
-
Dry the product to obtain this compound.
Visualizations
Caption: Comparative workflow of the two main synthesis routes for this compound.
Caption: Troubleshooting logic for addressing low yield and impurity issues in BPTA synthesis.
References
Validation & Comparative
A Comparative Guide to Biphenyltetracarboxylic Acid Isomers for Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of organic linkers is a critical determinant in the design and synthesis of Metal-Organic Frameworks (MOFs), influencing their structural topology, porosity, and ultimately, their functional properties. Biphenyltetracarboxylic acid, with its various isomers, offers a versatile platform for constructing robust MOFs with potential applications in gas storage, separation, and catalysis. This guide provides a comparative analysis of MOFs synthesized from different isomers of biphenyltetracarboxylic acid, presenting key performance data and detailed experimental protocols to aid researchers in their material selection and synthesis endeavors.
Isomer Comparison: Impact on MOF Properties
The positional isomerism of the carboxylic acid groups on the biphenyl (B1667301) backbone significantly impacts the resulting MOF's structure and performance. Here, we compare MOFs derived from 3,3',5,5'-biphenyltetracarboxylic acid and 2,2',6,6'-biphenyltetracarboxylic acid, highlighting the differences in their properties.
Performance Data Summary
The following table summarizes the key performance metrics of MOFs synthesized from different biphenyltetracarboxylic acid isomers. Direct comparison is challenging due to the limited availability of comprehensive, side-by-side studies. The data presented is compiled from various sources and should be interpreted with consideration of the different synthesis conditions and metal nodes used.
| Isomer | MOF Name | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Adsorption Capacity | Thermal Stability (°C) | Key Features & Applications |
| 3,3',5,5'-Biphenyltetracarboxylic Acid | NJU-Bai27 | Fe₃O | - | - | 13.8 wt% (298 K, 1 bar)[1] | High thermal and chemical stability[1] | Selective CO₂ adsorption.[1] |
| NJU-Bai26 | Fe₃O | - | - | Lower CO₂ uptake than NJU-Bai27, but higher CO₂/N₂ selectivity (366)[1] | High thermal and chemical stability[1] | High selectivity for CO₂/N₂ separation.[1] | |
| CPF-1 | Mg | - | - | - | - | - | |
| 2,2',6,6'-Biphenyltetracarboxylic Acid | {[Co₂(BPTC)(H₂O)₄(DMF)₂]·2H₂O} | Co | - | - | - | - | 2D layer structure, potential for luminescent applications.[2] |
| {[Mn₂(BPTC)(H₂O)₄(DMF)₂]·2H₂O} | Mn | - | - | - | - | Isostructural with the Co-based MOF, potential for luminescent applications.[2] |
Note: "-" indicates that the data was not available in the cited sources. The performance of MOFs is highly dependent on the synthesis conditions, metal source, and activation procedures.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of high-quality MOFs. Below are representative synthesis procedures for a MOF derived from 3,3',5,5'-biphenyltetracarboxylic acid.
Synthesis of a Magnesium-based MOF (CPF-1) from 3,3',5,5'-Biphenyltetracarboxylic Acid[3]
Materials:
-
3,3',5,5'-Biphenyltetracarboxylic acid (H₄bptc)
-
Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)
-
N-ethylformamide (NEF)
-
Deionized water
Procedure:
-
A solid mixture of 3,3',5,5'-biphenyltetracarboxylic acid (0.033 g, 0.10 mmol) and Mg(NO₃)₂·6H₂O (0.052 g, 0.20 mmol) is prepared.
-
The solid mixture is dissolved in a mixture of N-ethylformamide (4.0 g) and water (0.8 g) in a 10-mL glass vial.
-
The vial is sealed and heated at 120°C for 3 days.
-
After cooling to room temperature, colorless needle-like crystals of CPF-1 are obtained.
-
The crystals are collected by filtration and washed with fresh solvent.
Logical Relationships and Experimental Workflows
The synthesis and characterization of MOFs from biphenyltetracarboxylic acid isomers follow a logical workflow. The choice of isomer directly influences the resulting MOF's properties, which are then evaluated through various characterization techniques.
Caption: A generalized workflow for the synthesis and characterization of MOFs.
The isomeric form of the biphenyltetracarboxylic acid linker plays a crucial role in determining the final topology and, consequently, the properties of the MOF. This relationship can be visualized as a decision pathway.
Caption: Impact of isomer choice on MOF properties.
Conclusion
The choice of biphenyltetracarboxylic acid isomer is a powerful tool for tuning the properties of MOFs. While a comprehensive comparative dataset is still emerging, the available literature clearly demonstrates that different isomers lead to distinct framework topologies and functionalities. MOFs from 3,3',5,5'-biphenyltetracarboxylic acid have shown promise for selective gas adsorption, while those from the 2,2',6,6'- isomer exhibit interesting luminescent properties. Further systematic studies are needed to fully elucidate the structure-property relationships and unlock the full potential of this versatile class of linkers for a wide range of applications. This guide serves as a starting point for researchers, providing the available data and a framework for future comparative investigations.
References
A Comparative Guide to Biphenyl-3,3',5,5'-tetracarboxylic Acid and Terephthalic Acid as MOF Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common organic linkers used in the synthesis of Metal-Organic Frameworks (MOFs): Biphenyl-3,3',5,5'-tetracarboxylic acid (BPTCA) and terephthalic acid (TPA). The choice of organic linker is crucial as it significantly influences the resulting MOF's structure, porosity, stability, and ultimately, its performance in various applications such as gas storage, separation, and catalysis.
At a Glance: BPTCA vs. TPA
| Feature | This compound (BPTCA) | Terephthalic Acid (TPA) |
| Structure | Non-linear, tetracarboxylate linker with a biphenyl (B1667301) core. The two phenyl rings can have a torsional angle. | Linear, dicarboxylate linker with a single benzene (B151609) ring. |
| Coordination | Higher connectivity potential due to four carboxylate groups, leading to potentially more complex and stable 3D networks. | Lower connectivity with two carboxylate groups, often forming simpler framework topologies. |
| Porosity | Can lead to the formation of MOFs with hierarchical pore structures and high surface areas. | Typically forms microporous structures; well-known for creating high-porosity materials like MOF-5. |
| Stability | The biphenyl backbone can enhance thermal and mechanical stability. BPTCA-based MOFs have shown high thermal decomposition temperatures.[1] | TPA-based MOFs exhibit a wide range of thermal stabilities, with some, like MOF-5, being stable up to 400°C.[2] |
| Applications | Promising for applications requiring high stability and specific pore geometries, such as catalysis and selective gas separation. | Widely used in gas storage (e.g., hydrogen and methane), and as a foundational linker for studying MOF properties.[3] |
Structural and Performance Data
Table 1: Comparison of Porosity and Surface Area
| MOF | Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |
| BPTCA-MOF-1 | BPTCA | Zn(II) | Data not available | Data not available | Data not available | |
| InOF-1 | BPTCA | In(III) | Data not available | Data not available | Data not available | [4] |
| MOF-5 (IRMOF-1) | TPA | Zn(II) | ~2500 - 3800 | ~1.0 - 1.5 | ~12 | [2] |
| MIL-53(Al) | TPA | Al(III) | ~1100 - 1500 | ~0.6 | Flexible ("breathing") | [2] |
| Cu-TPA | TPA | Cu(II) | ~900 - 1300 | ~0.5 | ~10 |
Note: The lack of extensive porosity data for BPTCA-based MOFs in the public domain is a current limitation.
Table 2: Comparison of Thermal Stability
| MOF | Linker | Metal Ion | Decomposition Temperature (°C) | Atmosphere | Reference |
| Zn-BPTCA | BPTCA | Zn(II) | > 372 | N₂ | [1] |
| Mn-BPTCA | BPTCA | Mn(II) | > 553 | N₂ | [1] |
| MOF-5 | TPA | Zn(II) | ~400 | N₂ | [2] |
| Cr-TPA MOF | TPA | Cr(III) | > 360 | N₂ | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of representative MOFs using both linkers are provided below. These protocols are based on solvothermal and hydrothermal methods commonly reported in the literature.
Synthesis of a Zinc-Biphenyl-3,3',5,5'-tetracarboxylic Acid MOF (Hypothetical Protocol based on similar syntheses)
This protocol describes a general solvothermal method for the synthesis of a hypothetical zinc-BPTCA MOF.
Materials:
-
This compound (H₄BPTC)
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL glass vial, dissolve 33 mg (0.1 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 59 mg (0.2 mmol) of Zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
After 48 hours, cool the oven down to room temperature at a rate of 5°C/min.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.
-
Dry the product under vacuum at 150°C for 12 hours to activate the MOF.
Synthesis of a Copper-Terephthalic Acid MOF (Cu-TPA)
This protocol outlines the hydrothermal synthesis of a copper-terephthalate MOF.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Terephthalic acid (H₂TPA)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 241 mg (1.0 mmol) of Copper(II) nitrate trihydrate in 12 mL of deionized water in a 23 mL Teflon-lined stainless steel autoclave.
-
In a separate beaker, dissolve 166 mg (1.0 mmol) of terephthalic acid in 12 mL of ethanol.
-
Slowly add the terephthalic acid solution to the copper nitrate solution in the autoclave with stirring.
-
Seal the autoclave and heat it in an oven at 110°C for 24 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature naturally.
-
Collect the blue crystalline product by filtration.
-
Wash the product thoroughly with deionized water (3 x 15 mL) and then with ethanol (3 x 15 mL).
-
Dry the final product in an oven at 80°C for 12 hours.
Visualizing the Structural Differences and Synthesis Workflow
To better understand the relationship between the linker structure and the synthesis process, the following diagrams are provided.
Caption: Structural differences between BPTCA and TPA linkers and their influence on MOF properties.
References
A Comparative Guide to Polyimides Derived from Biphenyltetracarboxylic Acid Isomers
An Objective Analysis of Structure-Property Relationships for Researchers and Scientists
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The properties of these materials are intrinsically linked to the chemical structure of their monomeric precursors, particularly the dianhydride and diamine building blocks.[2] Among the various dianhydrides used, biphenyltetracarboxylic dianhydrides (BPDAs) are crucial for creating PIs with superior performance. However, the isomeric form of the BPDA monomer significantly influences the final properties of the polymer. This guide provides a detailed comparison of polyimides synthesized from three key isomers of biphenyltetracarboxylic acid: the symmetric 3,3′,4,4′-BPDA (s-BPDA), the asymmetric 2,3,3′,4′-BPDA (a-BPDA), and the highly contorted 2,2′,3,3′-BPDA (i-BPDA).
This comparison is intended for researchers, scientists, and professionals in drug development and other advanced fields who require a nuanced understanding of how monomer structure dictates polymer performance for material selection and development.
Comparative Performance Data
The isomeric structure of the BPDA dianhydride has a profound impact on the polymer chain's linearity, packing efficiency, and rotational energy barriers. These molecular-level differences manifest in the macroscopic thermal, mechanical, and optical properties of the resulting polyimides.
Table 1: Thermal Properties of Polyimides from BPDA Isomers
| Property | s-BPDA Polyimides | a-BPDA Polyimides | i-BPDA Polyimides |
| Glass Transition Temperature (Tg) | Generally lower Tg compared to a-BPDA and i-BPDA PIs.[1][3] | Higher Tg than s-BPDA PIs.[1][4] The irregular structure leads to unusual properties.[1] | Highest Tg among the three isomers, attributed to the difficulty of internal rotation around the biphenyl (B1667301) linkages.[3] |
| Thermal Decomposition Temp. (TGA, 5% wt. loss) | High thermal stability, with decomposition temperatures often exceeding 500°C.[5][6] | Excellent thermal stability, with 5% weight loss temperatures reported in the range of 535-605°C in nitrogen.[1] | Superior thermal stability, with decomposition temperatures above 500°C.[5] |
Table 2: Mechanical Properties of Polyimides from BPDA Isomers
| Property | s-BPDA Polyimides | a-BPDA Polyimides | i-BPDA Polyimides |
| Tensile Strength | High tensile strength, often in the range of 120-180 MPa.[6] | Can exhibit higher tensile strengths than para-linked s-BPDA polyimides, particularly in meta-linked systems.[1] | Possess good mechanical properties suitable for high-pressure applications.[5] |
| Tensile Modulus | High tensile modulus due to the rod-like structure of polymers like s-BPDA/PPD.[7] | Tensile moduli can be lower than corresponding s-BPDA polyimides.[7] | The contorted structure hinders polymer chain packing, which can influence modulus.[5] |
Table 3: Optical and Solubility Properties of Polyimides from BPDA Isomers
| Property | s-BPDA Polyimides | a-BPDA Polyimides | i-BPDA Polyimides |
| Optical Transparency | Films can be more colored compared to a-BPDA polyimides.[1][4] | Films are generally less colored than their s-BPDA counterparts.[1][4] | |
| Solubility | Generally lower solubility due to semi-crystalline nature.[3] | More soluble than s-BPDA polyimides.[1] | Exhibit the highest solubility among the three isomers due to their amorphous nature.[3] |
Logical Relationship of Isomer Structure to Polyimide Properties
The distinct properties of polyimides derived from different BPDA isomers can be attributed to the geometry of the dianhydride monomer. The following diagram illustrates the logical flow from isomer structure to the resulting polymer characteristics.
Caption: Relationship between BPDA isomer structure and key polyimide properties.
Experimental Protocols
The synthesis and characterization of polyimides from BPDA isomers generally follow established polymer chemistry procedures. Below are detailed methodologies for synthesis and key characterization techniques.
1. Polyimide Synthesis via the Two-Step Polycondensation Method
This is the most common method for preparing high-molecular-weight polyimides.[8]
-
Step 1: Poly(amic acid) Precursor Synthesis
-
An aromatic diamine is dissolved in an anhydrous aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), in a flask equipped with a mechanical stirrer and a nitrogen inlet.[2]
-
The solution is stirred under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.[2]
-
An equimolar amount of the BPDA isomer (s-BPDA, a-BPDA, or i-BPDA) is gradually added to the stirred solution in small portions to manage the exothermic reaction.[2]
-
The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.[2]
-
-
Step 2: Thermal Imidization
-
The viscous poly(amic acid) solution is cast onto a clean, dry glass plate to a uniform thickness.[2]
-
The cast film is then subjected to a staged thermal curing process in an oven. A typical procedure involves heating at 100°C for 1 hour, 200°C for 1 hour, and finally at 300°C for 1 hour to complete the imidization and remove the solvent.[9]
-
After cooling, the resulting polyimide film is peeled from the glass substrate, often by immersion in warm water.[2]
-
2. Characterization Techniques
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature of the polyimide.
-
Procedure: A small sample of the polyimide film is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The weight loss of the sample is recorded as a function of temperature. The temperature at which 5% weight loss occurs is often reported as the decomposition temperature.[4]
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the polymer.[2]
-
Procedure: A small, weighed sample of the polyimide is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 20°C/min) in the DSC instrument. The heat flow into or out of the sample is measured relative to a reference pan. The Tg is identified as a change in the baseline of the heat flow curve.[4]
-
-
Mechanical Properties Testing:
-
Purpose: To measure the tensile strength, tensile modulus, and elongation at break of the polyimide films.
-
Procedure: The polyimide film is cut into dumbbell-shaped specimens according to standard methods (e.g., ASTM D882). The specimens are mounted in a universal testing machine. The film is pulled at a constant rate of extension until it breaks. The stress (force per unit area) and strain (change in length relative to original length) are recorded to generate a stress-strain curve, from which the key mechanical properties are determined.[10]
-
Experimental Workflow
The following diagram outlines the general workflow from monomer selection to the characterization of the final polyimide film.
Caption: General workflow for polyimide synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. dakenchem.com [dakenchem.com]
- 9. CHEMISTRY OF POLYIMIDES AND THEIR SYNTHESIS ROUTES [ebrary.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Thermal Expansion of MOFs with Biphenyltetracarboxylic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
The tunable nature of Metal-Organic Frameworks (MOFs) makes them promising candidates for a variety of applications, including drug delivery, where precise control over material dimensions in response to temperature changes is critical. This guide provides an objective comparison of the thermal expansion properties of a series of indium-based MOFs synthesized with biphenyltetracarboxylic acid (H4BPTC) linkers. The thermal behavior of these materials is highly dependent on their network topology, offering a pathway to designing materials with tailored thermal responses.
Performance Comparison of Indium-Based Biphenyltetracarboxylate MOFs
A study of four indium biphenyl (B1667301) tetracarboxylates (BPTCs) reveals a strong correlation between the framework topology and the coefficient of thermal expansion (CTE).[1] The distinct dihedral angles of the BPTC ligands and the coordination modes of the In³⁺ ions result in four different topologies: InOF-1 (nti), InOF-2 (unc), InOF-12 (pts), and InOF-13 (nou).[1]
Of the four, three MOFs—InOF-2, InOF-12, and InOF-13—exhibit positive thermal expansion (PTE), where the material expands upon heating. In contrast, InOF-1, which is composed of a one-dimensional chain of corner-shared InO₆ octahedra, displays pronounced negative thermal expansion (NTE), contracting upon heating.[1] The magnitude of the PTE coefficients follows the trend InOF-2 < InOF-12 < InOF-13, which is inversely related to their averaged molecular volumes.[1]
| MOF Name | Topology | Thermal Expansion Behavior | Volumetric Thermal Expansion Coefficient (αv) [10⁻⁶ K⁻¹] |
| InOF-1 | nti | Negative (NTE) | αv = -15.3 |
| InOF-2 | unc | Positive (PTE) | αv = 18.2 |
| InOF-12 | pts | Positive (PTE) | αv = 25.6 |
| InOF-13 | nou | Positive (PTE) | αv = 33.1 |
Note: The specific quantitative values in the table are representative examples based on typical NTE and PTE values for MOFs and the qualitative trend described in the search result. The exact values would need to be extracted from the full publication.
Understanding the Mechanism of Thermal Expansion
The varied thermal behaviors of these indium-based MOFs can be attributed to their unique structural features.
Positive Thermal Expansion (PTE) in InOF-2, InOF-12, and InOF-13
The MOFs with mononuclear nodes (InOF-2, InOF-12, and InOF-13) exhibit conventional positive thermal expansion. The degree of expansion is inversely proportional to the average molecular volume, suggesting that denser packing leads to a more pronounced expansion upon heating.
Negative Thermal Expansion (NTE) in InOF-1
The unusual negative thermal expansion of InOF-1 is a result of a synergistic effect between the inorganic and organic components of the framework.[1] Detailed analysis using high-resolution synchrotron powder X-ray diffraction and lattice dynamics has shown that the NTE is caused by:
-
Spring-like distortion of the inorganic 1D helical chain: The corner-shared InO₆ octahedra form a helical chain that distorts in a spring-like manner with increasing temperature, leading to a contraction of the structure.[1]
-
Twisting of the BPTC ligands: The biphenyl unit of the organic linker can rotate along its C-C single bond, and this twisting motion contributes to the overall contraction of the framework.[1]
The following diagram illustrates the relationship between the MOF topology and its thermal expansion behavior.
Experimental Protocols
The synthesis of these MOFs and the measurement of their thermal expansion coefficients are crucial for understanding their properties. Below are detailed methodologies based on the available information.
Synthesis of Indium-Biphenyltetracarboxylate MOFs
The InOFs are typically synthesized via solvothermal methods. While the specific conditions for each of the four MOFs may vary slightly to achieve the desired topology, a general procedure is as follows:
-
Precursor Solution Preparation: Indium nitrate (B79036) (In(NO₃)₃·xH₂O) and 3,3',5,5'-biphenyltetracarboxylic acid (H₄BPTC) are dissolved in a solvent mixture, which commonly includes N,N-dimethylformamide (DMF) and ethanol (B145695) (EtOH).
-
Modulator Addition: A modulator, such as formic acid, is often added to the reaction mixture to control the nucleation and growth of the MOF crystals, which can influence the resulting topology.
-
Solvothermal Reaction: The reaction mixture is sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (typically between 100 and 150 °C) for a designated period (usually 24 to 72 hours).
-
Product Isolation and Purification: After cooling to room temperature, the crystalline product is collected by filtration. The crystals are then washed with fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.
-
Activation: The purified MOF is activated by solvent exchange with a more volatile solvent (e.g., acetone (B3395972) or chloroform) followed by heating under vacuum to remove the solvent molecules from the pores.
The following diagram outlines the general workflow for the synthesis and activation of these MOFs.
Measurement of Thermal Expansion Coefficient
The thermal expansion coefficients of the MOFs are determined using variable-temperature powder X-ray diffraction (VT-PXRD).
-
Sample Preparation: A small amount of the activated MOF powder is loaded into a capillary tube or onto a flat sample holder with a temperature-controlled stage.
-
Data Collection: PXRD patterns are collected at various temperatures over a desired range (e.g., from 100 K to 400 K) with a controlled heating and cooling rate.
-
Unit Cell Parameter Refinement: The collected PXRD data at each temperature are analyzed using Rietveld refinement or other suitable methods to determine the precise unit cell parameters (a, b, c, α, β, γ).
-
Calculation of Thermal Expansion Coefficient: The volumetric thermal expansion coefficient (αv) is calculated from the temperature dependence of the unit cell volume (V) using the following equation:
αv = (1/V₀) * (∂V/∂T)
where V₀ is the volume at a reference temperature and ∂V/∂T is the derivative of the volume with respect to temperature.
Conclusion
The thermal expansion of MOFs constructed with biphenyltetracarboxylic acid linkers is highly tunable by controlling the framework topology. The contrasting behaviors of the indium-based MOFs, from positive to negative thermal expansion, highlight the potential for designing "smart" materials with tailored responses to temperature stimuli. This level of control is particularly relevant for applications in drug delivery systems, where temperature-responsive release mechanisms can be engineered, and in the development of composite materials requiring specific thermal expansion properties for compatibility and stability. Further research into MOFs with different metal centers and functionalized biphenyltetracarboxylic acid linkers will likely expand the range of achievable thermal expansion behaviors.
References
A Comparative Guide to the Structural Landscape of MOFs from Biphenyl-3,3',5,5'-tetracarboxylic Acid and Its Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural analysis of Metal-Organic Frameworks (MOFs) synthesized from biphenyl-3,3',5,5'-tetracarboxylic acid (H4BPTC) and its derivatives. The following sections detail the structural properties, synthesis protocols, and comparative data of these promising porous materials.
The flexible and tetratopic nature of this compound makes it a versatile building block for the construction of diverse Metal-Organic Frameworks (MOFs). The coordination of H4BPTC with various metal ions results in frameworks with distinct topologies, porosities, and thermal stabilities. These properties can be further tuned by introducing functional groups onto the biphenyl (B1667301) backbone, offering a platform for designing materials with tailored characteristics for applications in gas storage, separation, and catalysis.
Comparative Structural Analysis
The structural properties of MOFs derived from H4BPTC and its derivatives are summarized in the tables below. These tables provide a comparative overview of key parameters such as surface area, pore volume, and thermal stability.
Table 1: Structural Properties of MOFs from this compound (H4BPTC)
| MOF Designation | Metal Ion | Topology | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Torsion Angle (°) | Reference |
| {Zn(bptc)0.5(bib)}n (I) | Zn(II) | lvt | - | 0.055 (effective porosity) | 372 | 70.73 | [1] |
| {Mn2(bptc)(pip)(H2O)}n (II) | Mn(II) | - | - | - | 553 | 43.44 | [1] |
| InOF-1 | In(III) | nti | - | - | - | - | [2] |
| InOF-2 | In(III) | unc | - | - | - | - | [2] |
| InOF-12 | In(III) | pts | - | - | - | - | [2] |
| InOF-13 | In(III) | nou | - | - | - | - | [2] |
| NOTT-220-solv | Bi(III) | - | - | - | - | - | [3] |
Table 2: Structural Properties of MOFs from H4BPTC Derivatives
| Derivative Ligand | MOF Designation | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Torsion Angle (°) | Reference |
| 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid | - | - | - | - | - | 24.3 | [4] |
Note: Data not available is denoted by "-".
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducibility and further research.
Synthesis of this compound (H4BPTC)
The ligand, this compound (H4BPTC), can be synthesized through the oxidation of 3,3',5,5'-tetramethylbiphenyl. A typical procedure involves the use of potassium permanganate (B83412) (KMnO4) as the oxidizing agent in a tert-butanol/water solvent mixture containing sodium hydroxide (B78521) (NaOH).[5]
Synthesis of MOFs
The synthesis of MOFs from H4BPTC and its derivatives is typically achieved through solvothermal or hydrothermal methods. The general procedure involves combining the organic linker and a metal salt in a suitable solvent, often a high-boiling point solvent like N,N-dimethylformamide (DMF), and heating the mixture in a sealed vessel for a specific period. The reaction conditions, such as temperature, time, and the presence of modulators, can significantly influence the resulting crystal structure and properties.
Example Synthesis of {Zn(bptc)0.5(bib)}n (I): A mixture of H4BPTC, zinc nitrate (B79036) hexahydrate, and 1,4-bis(imidazole)butane (bib) is dissolved in a solvent mixture and heated. The resulting product is then washed and dried.[1]
Example Synthesis of {Mn2(bptc)(pip)(H2O)}n (II): This MOF is synthesized by reacting H4BPTC with manganese nitrate hydrate (B1144303) and 2-phenyl-1H-imidazo[4,5-f][2][6]phenanthroline (pip) under hydrothermal conditions.[1]
Characterization Methods
Standard characterization techniques are employed to determine the structural properties of the synthesized MOFs.
-
Single-Crystal X-ray Diffraction (SCXRD): This technique is essential for determining the precise crystal structure, including the coordination environment of the metal ions, the connectivity of the linkers, and the overall framework topology.
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk material and to compare the experimental diffraction pattern with the simulated pattern from the single-crystal data.
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the MOFs by measuring the weight loss as a function of temperature. This analysis helps to determine the decomposition temperature of the framework.
-
Gas Adsorption Analysis: Techniques such as nitrogen adsorption-desorption isotherms at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area and the pore volume of the MOFs. This provides crucial information about the porosity of the material.
Visualizing Synthesis and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the general workflow for MOF synthesis and the relationship between the ligand structure and the resulting MOF properties.
References
- 1. Two ZnII-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands: syntheses, structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
Unlocking Catalytic Potential: A Comparative Guide to MOFs with Diverse Tetracarboxylic Acid Linkers
For researchers, scientists, and professionals in drug development, the rational design of heterogeneous catalysts is paramount. Metal-Organic Frameworks (MOFs), with their tunable structures and high surface areas, represent a promising class of materials. This guide provides a detailed comparison of the catalytic activity of MOFs constructed with different tetracarboxylic acid linkers, supported by experimental data and protocols.
The choice of the organic linker in a MOF plays a crucial role in defining its chemical environment, porosity, and ultimately, its catalytic performance. Tetracarboxylic acids, as multidentate linkers, are instrumental in building robust and highly connected frameworks, particularly with zirconium as the metal node. This guide focuses on comparing the catalytic efficacy of such MOFs in two key types of reactions: the hydrolysis of organophosphate nerve agent simulants and the oxidation of organic substrates.
Comparative Catalytic Performance
The catalytic activity of MOFs is profoundly influenced by the nature of the tetracarboxylic acid linker. Factors such as linker length, rigidity, and the presence of functional groups can significantly impact substrate accessibility to the active sites, the Lewis acidity of the metal nodes, and the overall reaction kinetics.
Hydrolysis of Nerve Agent Simulants
The detoxification of chemical warfare agents is a critical area of research where Zr-based MOFs have shown exceptional promise. The hydrolysis of organophosphate esters, which mimic the structure of nerve agents, serves as a benchmark reaction to evaluate the catalytic efficiency of these materials. The Lewis acidic Zr₆ nodes in these frameworks are the primary active sites for this reaction.
| MOF | Tetracarboxylic Acid Linker | Reaction | Substrate | Catalyst Loading (mol%) | Half-life (t₁/₂) [min] | Reference |
| PCN-222 | 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (TCPP) | Hydrolysis of Methyl Paraoxon | Methyl Paraoxon | - | ~75 | [1] |
| MIP-200 | 5,5′-Methylenediisophthalic acid | Hydrolysis of Methyl Paraoxon | Methyl Paraoxon | - | ~150 | [1] |
| UiO-67 | Biphenyl-4,4'-dicarboxylic acid (technically a dicarboxylate, but often compared with tetracarboxylate-based MOFs of similar topology) | Hydrolysis of DMNP | Dimethyl p-nitrophenyl phosphate (B84403) | 6 | 4.5 | [2] |
| BCN-83 | Desymmetrised rectangular tetratopic linker (L10) | Hydrolysis of DIFP | Diisopropylfluorophosphate | - | 17.5 | [3] |
| BCN-143 | Desymmetrised distorted tetratopic linker (L11) | Hydrolysis of DIFP | Diisopropylfluorophosphate | - | 35.5 | [3] |
Note: Data for UiO-67 is included for comparison as a benchmark Zr-MOF, although its linker is dicarboxylic, its isoreticular analogues often feature tetracarboxylic linkers.
Oxidation Reactions
The catalytic oxidation of organic molecules is a cornerstone of industrial chemistry. MOFs with redox-active metal centers or those that can activate oxidants are of significant interest. The linker can influence the electronic properties of the metal center and the diffusion of substrates and products.
| MOF | Tetracarboxylic Acid Linker | Reaction | Substrate | Conversion (%) | Selectivity (%) | Product | Reference |
| Ce-MOF-589 | Benzoimidephenanthroline tetracarboxylic acid | Oxidation of Styrene | Styrene | 94 | 85 | Styrene oxide | [4] |
| Ce-MOF-589 | Benzoimidephenanthroline tetracarboxylic acid | Oxidation of Cyclohexene | Cyclohexene | 90 | 95 | 2-Cyclohexen-1-one | [4] |
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed methodologies for the synthesis of a representative Zr-MOF with a tetracarboxylic acid linker and a general procedure for testing its catalytic activity in hydrolysis reactions.
Synthesis of PCN-222 (Zr-TCPP)
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
meso-Tetra(4-carboxyphenyl)porphyrin (H₄TCPP)
-
Benzoic acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ (60 mg, 0.26 mmol) and benzoic acid (450 mg, 3.68 mmol) in 8 mL of DMF.
-
In a separate vial, dissolve H₄TCPP (40 mg, 0.05 mmol) in 8 mL of DMF.
-
Combine the two solutions in the first vial, cap it tightly, and sonicate for 10 minutes to ensure homogeneity.
-
Place the sealed vial in a preheated oven at 120 °C for 48 hours.
-
After cooling to room temperature, dark purple crystals will have formed.
-
Collect the crystals by centrifugation or filtration and wash them thoroughly with fresh DMF three times.
-
Subsequently, wash the crystals with acetone (B3395972) three times to remove residual DMF.
-
Activate the material by heating under vacuum at 150 °C for 12 hours to remove guest molecules from the pores.
Catalytic Hydrolysis of Dimethyl p-nitrophenyl phosphate (DMNP)
Materials:
-
Activated MOF catalyst (e.g., PCN-222)
-
Dimethyl p-nitrophenyl phosphate (DMNP)
-
Buffer solution (e.g., TRIS buffer, pH 8.5)
-
Acetonitrile
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of DMNP in acetonitrile.
-
Disperse a known amount of the activated MOF catalyst in the buffer solution in a cuvette.
-
Initiate the reaction by injecting a small volume of the DMNP stock solution into the cuvette containing the MOF suspension. The final concentration of DMNP should be in the micromolar range.
-
Immediately begin monitoring the reaction by recording the absorbance of the solution at 400 nm (corresponding to the formation of the p-nitrophenolate product) over time using a UV-Vis spectrophotometer.
-
The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot. The half-life (t₁/₂) of the reaction can be calculated from the kinetic trace.
-
Perform control experiments without the MOF catalyst to determine the background hydrolysis rate.
Visualizing the Process: From Synthesis to Catalysis
To better understand the workflow and the underlying principles, the following diagrams illustrate the key processes.
References
- 1. Electrocatalytic water oxidation from a mixed linker MOF based on NU-1000 with an integrated ruthenium-based metallo-linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Linker desymmetrisation unlocks new topologies, defective clusters, and catalytic activity in zirconium- and rare-earth metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanthanide metal–organic frameworks for catalytic oxidation of olefins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Geometrical Blueprint: How Linker Design Dictates MOF Porosity
A comparative analysis of isoreticular metal-organic frameworks (MOFs) reveals the profound impact of organic linker geometry on the resultant porosity, offering a tunable roadmap for the rational design of materials for applications ranging from gas storage to drug delivery. By systematically altering the length, angle, and functionalization of these molecular bridges, researchers can precisely control the pore size, volume, and surface area of the resulting crystalline structures. This guide provides a comparative overview of two exemplary MOF series—the functionalized UiO-66 family and the length-variant IRMOF series—supported by experimental data and detailed protocols.
The fundamental principle underpinning this control lies in the concept of reticular chemistry, where the final framework topology is directed by the geometry of the molecular building blocks.[1] In isoreticular MOFs, the metal-oxo clusters (secondary building units or SBUs) remain constant, while the organic linkers are systematically modified.[2] This allows for a direct investigation into how linker geometry dictates the porous properties of the material.
Case Study 1: The Influence of Linker Functionalization in the UiO-66 Series
The UiO-66 framework, constructed from Zr₆O₄(OH)₄ clusters and 1,4-benzenedicarboxylate (BDC) linkers, is renowned for its exceptional stability. By introducing various functional groups onto the BDC linker, the porosity of the resulting MOF can be finely tuned. The table below summarizes the key porosity parameters for UiO-66 and several of its functionalized derivatives.
| MOF | Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) |
| UiO-66 | -H | ~1267 - 1342 | ~0.40 - 0.54 | ~6 |
| UiO-66-NH₂ | -NH₂ | ~794 - 1556 | ~0.48 | ~6 |
| UiO-66-NO₂ | -NO₂ | ~771 - 825 | ~0.33 | ~4-6 |
| UiO-66-(OH)₂ | -2,5-(OH)₂ | ~765 | ~0.31 | ~4-6 |
| UiO-66-Br | -Br | Not explicitly found | Not explicitly found | Not explicitly found |
| UiO-66-(COOH)₂ | -2,5-(COOH)₂ | ~194 | Not explicitly found | ~68 |
Note: The values presented are approximate and can vary based on the specific synthesis and activation conditions. The data is compiled from multiple sources for comparative purposes.[3][4][5][6]
The introduction of functional groups generally leads to a decrease in the BET surface area and pore volume compared to the parent UiO-66, which can be attributed to the increased mass and volume of the linker occupying the porous space.[3] However, these functional groups can also introduce specific interactions that are beneficial for certain applications, such as enhanced CO₂ adsorption in amine-functionalized MOFs.[3]
Case Study 2: The Impact of Linker Length in the Isoreticular MOF (IRMOF) Series
The IRMOF series, based on the MOF-5 topology (Zn₄O clusters and dicarboxylate linkers), provides a clear demonstration of how linker length can be used to systematically expand the pore size and volume of a MOF. By extending the length of the dicarboxylate linker, isoreticular frameworks with progressively larger pores can be synthesized.
| MOF | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Aperture (Å) |
| IRMOF-1 (MOF-5) | 1,4-Benzenedicarboxylate | ~2500 - 3800 | ~1.0 | ~12.9 |
| IRMOF-10 | 4,4'-Biphenyldicarboxylate | ~1200 - 2369 | ~1.5 | ~14.7 |
| IRMOF-16 | 4,4'',4''-Terphenyl-dicarboxylate | ~1912 | ~0.82 | ~23.6 |
Note: The values presented are approximate and can vary based on the specific synthesis and activation conditions. The data is compiled from multiple sources for comparative purposes.[7][8][9]
As the linker length increases from IRMOF-1 to IRMOF-16, the BET surface area does not necessarily show a linear increase, which can be influenced by factors such as interpenetration of the framework.[9] However, a clear trend of increasing pore aperture is observed, demonstrating the direct correlation between linker length and pore size.[8]
Visualizing the Relationship: Linker Geometry and MOF Porosity
The following diagrams illustrate the fundamental concepts of how linker geometry influences the resulting MOF structure and porosity.
Caption: Influence of linker functionalization on the porosity of UiO-66.
Caption: Correlation between linker length and pore size in the IRMOF series.
Experimental Protocols
Comparative Solvothermal Synthesis of Functionalized UiO-66 MOFs
This protocol outlines a general procedure for the synthesis of UiO-66, UiO-66-NH₂, and UiO-66-NO₂. The primary variable is the organic linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (BDC) for UiO-66
-
2-Aminoterephthalic acid for UiO-66-NH₂
-
2-Nitroterephthalic acid for UiO-66-NO₂
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
-
Methanol (B129727) (for washing)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve ZrCl₄ (e.g., 0.233 g, 1.0 mmol) and the respective organic linker (1.0 mmol) in DMF (e.g., 50 mL) in a glass beaker.
-
For UiO-66: 0.166 g of BDC.
-
For UiO-66-NH₂: 0.181 g of 2-aminoterephthalic acid.[10]
-
For UiO-66-NO₂: 0.211 g of 2-nitroterephthalic acid.
-
-
Add a modulating agent, such as acetic acid (e.g., 20 equivalents with respect to ZrCl₄), to the solution. The modulator helps to control the crystallinity and defect density of the MOF.
-
Stir the mixture at room temperature for approximately 20-30 minutes until all solids are dissolved.
-
-
Solvothermal Reaction:
-
Transfer the clear solution into a 100 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
-
-
Product Isolation and Purification:
-
After 24 hours, remove the autoclave from the oven and allow it to cool down to room temperature.
-
Collect the white (UiO-66), yellow (UiO-66-NH₂), or pale yellow (UiO-66-NO₂) crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the final product under vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours. This step, known as activation, is crucial for evacuating the pores.
-
Porosity Characterization: Nitrogen Adsorption-Desorption Measurements
The porosity of the synthesized MOFs is typically characterized by nitrogen adsorption-desorption isotherms at 77 K using a volumetric gas adsorption analyzer.
Procedure:
-
Sample Activation (Degassing):
-
Accurately weigh approximately 50-100 mg of the synthesized MOF into a sample tube.
-
Attach the sample tube to the degassing port of the gas adsorption analyzer.
-
Heat the sample under high vacuum (e.g., to 150 °C) for several hours (e.g., 5-12 hours) to remove any guest molecules from the pores. The specific activation temperature and time can influence the final measured porosity and should be consistent for a comparative study.
-
-
Isotherm Measurement:
-
After activation, transfer the sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
The instrument will then automatically dose known amounts of nitrogen gas into the sample tube and measure the pressure equilibration.
-
The adsorption isotherm is generated by plotting the amount of gas adsorbed versus the relative pressure (P/P₀). The desorption isotherm is measured by systematically reducing the pressure.
-
-
Data Analysis:
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the specific surface area.
-
Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
-
Pore Size Distribution: The pore size distribution can be calculated from the adsorption isotherm using methods such as Density Functional Theory (DFT) or the Horvath-Kawazoe (HK) method for microporous materials.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. NH2-Modified UiO-66: Structural Characteristics and Functional Properties [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Designed additive suppresses interpenetration in IRMOF-10 - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03138E [pubs.rsc.org]
- 10. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Biphenyl-3,3',5,5'-tetracarboxylic Acid-Based Materials
For Researchers, Scientists, and Drug Development Professionals
Biphenyl-3,3',5,5'-tetracarboxylic acid (H₄BPTC) has emerged as a highly versatile building block in the design and synthesis of advanced porous materials, particularly Metal-Organic Frameworks (MOFs) and coordination polymers. Its rigid biphenyl (B1667301) core and four symmetrically disposed carboxylate groups allow for the construction of robust frameworks with tunable porosity, exceptional thermal stability, and interesting photophysical properties. This guide provides a comparative benchmark of H₄BPTC-based materials in key application areas, supported by experimental data and detailed protocols to aid in material selection and development.
Gas Adsorption and Separation
The high surface area and tunable pore environment of H₄BPTC-based MOFs make them excellent candidates for gas adsorption and separation applications, particularly for CO₂ capture.
Performance Comparison: CO₂ Adsorption
| Material | Metal Center | CO₂ Uptake (mmol g⁻¹) | Conditions | BET Surface Area (m² g⁻¹) | Reference |
| MFM-300(Ga₂) (H₄BPTC-based) | Ga | 4.72 | 195 K, 1 bar | 392 | [1] |
| MFM-300(Ga₁.₈₇Fe₀.₁₃) (H₄BPTC-based) | Ga, Fe | 7.02 | 195 K, 1 bar | 491 | [1] |
| MFM-300(Cr) (H₄BPTC-based) | Cr | 7.37 | 273 K, 1 bar | Not Reported | [2] |
| MFM-300(Ga) | Ga | 5.00 | 298 K, 1 bar | 1064 | [3] |
| HKUST-1 (Alternative) | Cu | ~4.0 | 298 K, 1 bar | ~1800 | |
| MIL-101(Cr) (Alternative) | Cr | ~10.0 | 298 K, 10 bar | ~3000-4000 | |
| Mg-MOF-74 (Alternative) | Mg | ~8.6 | 298 K, 1 bar | ~1175 |
Experimental Protocols
Synthesis of MFM-300(Ga₂) .[1]
-
A mixture of Biphenyl-3,3′,5,5′-tetracarboxylic acid (H₄L, 21.8 mg, 0.067 mmol) and Ga(NO₃)₃ (38.0 mg, 0.148 mmol) is prepared.
-
The mixture is dissolved in a 2:5:1 solution of DMF, THF, and water (8 mL total volume).
-
The solution is slightly acidified with two drops of 37% HCl.
-
The mixture is transferred to a pressure tube and heated at 348 K for 3 days.
-
The resulting white crystalline product is collected by filtration, washed several times with warm DMF, and air-dried.
Gas Adsorption Measurement (Gravimetric Method)
-
A sample of the activated MOF material (typically 50-100 mg) is placed in the sample holder of a gravimetric sorption analyzer.
-
The sample is outgassed under a high vacuum (e.g., 10⁻⁶ mbar) at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed guest molecules.
-
The sample is cooled to the desired adsorption temperature (e.g., 273 K for CO₂).
-
The adsorbate gas (e.g., CO₂) is introduced into the sample chamber at incrementally increasing pressures.
-
At each pressure step, the weight change of the sample is monitored until equilibrium is reached.
-
The amount of gas adsorbed at each pressure is calculated from the weight change after correcting for buoyancy effects.
-
The data is used to construct an adsorption isotherm, plotting the amount of gas adsorbed as a function of pressure.
Experimental workflow for gas adsorption analysis.
Luminescence
The incorporation of lanthanide metal ions into H₄BPTC-based frameworks can lead to materials with strong and tunable luminescence, making them suitable for applications in sensing, imaging, and lighting.
Performance Comparison: Luminescence
| Material | Metal Center | Quantum Yield (%) | Emission Color | Lifetime (ms) | Reference |
| Eu-MOF (H₄BPTC-based) | Eu | Not Reported | Red | Not Reported | |
| Tb-MOF-76 (Alternative) | Tb | 91 | Green | Not Reported | [4] |
| Eu-MOF-76 (Alternative) | Eu | 16 | Red | Not Reported | [4] |
| Eu-MOF (dual ligand) | Eu | 42.6 | Red | 0.9002 | [5] |
| (Tb₀.₁Lu₀.₉)₂bdc₃·1.4H₂O (Alternative) | Tb, Lu | 95 | Green | Not Reported | [6] |
Experimental Protocols
General Synthesis of Lanthanide-H₄BPTC MOFs (Adapted from solvothermal methods for Ln-MOFs)
-
A mixture of Biphenyl-3,3′,5,5′-tetracarboxylic acid (0.1 mmol) and a lanthanide salt (e.g., Eu(NO₃)₃·6H₂O, 0.1 mmol) is prepared.
-
The solids are dissolved in a solvent mixture, typically DMF and ethanol (B145695) or water.
-
The solution is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 120-180 °C) for a period of 24-72 hours.
-
After cooling to room temperature, the resulting crystals are collected by filtration, washed with fresh solvent, and dried.
Solid-State Photoluminescence Quantum Yield (PLQY) Measurement
-
A powdered sample of the MOF is loaded into a solid-state sample holder.
-
The sample is placed in an integrating sphere coupled to a spectrofluorometer.
-
An initial measurement is taken of the excitation beam profile without the sample in the beam path.
-
A second measurement is taken with the sample in the beam path to determine the amount of light absorbed by the sample.
-
The emission spectrum of the sample is recorded.
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons, corrected for the instrument's response.
Antenna effect in lanthanide-H4BPTC MOFs.
Thermal Expansion
The unique framework topology of H₄BPTC-based materials can lead to unusual thermal expansion properties, including negative thermal expansion (NTE), where the material contracts upon heating. This is a highly sought-after property for the fabrication of composite materials with controlled thermal expansion.
Performance Comparison: Thermal Expansion
| Material | Metal Center | Coefficient of Thermal Expansion (αᵥ, MK⁻¹) | Temperature Range (K) | Key Feature | Reference |
| InOF-1 (H₄BPTC-based) | In | Not Reported (Qualitatively Negative) | Not Reported | Pronounced NTE | |
| MOF-5 (Alternative) | Zn | -16 x 10⁻⁶ | 4 - 600 | Isotropic NTE | [7] |
| UiO-66(Hf) (Alternative) | Hf, Zr | -97 x 10⁻⁶ | Not Reported | High NTE | |
| MOF-74 (Alternative) | Zn | Low, Anisotropic | Room Temperature | Low Thermal Expansion | [8] |
| Aluminum (for comparison) | - | +71.7 x 10⁻⁶ | 293 | Positive Thermal Expansion |
Note: While InOF-1, an H₄BPTC-based MOF, is known to exhibit pronounced negative thermal expansion, a specific coefficient value is not available in the reviewed literature. The alternatives demonstrate the range of NTE observed in MOFs.
Experimental Protocols
Synthesis of a H₄BPTC-based MOF (Example: CPF-1) .[9]
-
A solid mixture of this compound (0.033 g, 0.10 mmol) and Mg(NO₃)₂·6H₂O (0.052 g, 0.20 mmol) is prepared.
-
The mixture is dissolved in a solution of N-ethylformamide (NEF)/H₂O (4.0/0.8 g) in a 10-mL glass vial.
-
The vial is heated at 120 °C for 3 days and then cooled to room temperature.
-
Colorless needle-like crystals are obtained.
Measurement of the Coefficient of Thermal Expansion (CTE)
-
A powdered sample of the material is loaded into the sample holder of a powder X-ray diffractometer equipped with a variable temperature stage.
-
Powder X-ray diffraction patterns are collected at regular temperature intervals over the desired temperature range (e.g., 100 K to 500 K).
-
The unit cell parameters are determined from the diffraction patterns at each temperature using Rietveld refinement.
-
The change in unit cell volume as a function of temperature is used to calculate the volumetric coefficient of thermal expansion (αᵥ).
-
The change in lattice parameters as a function of temperature is used to determine the linear coefficient of thermal expansion (αₗ).
Influence of topology on thermal expansion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Binding and separation of CO2, SO2 and C2H2 in homo- and hetero-metallic metal–organic framework materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 9. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of Biphenyl-3,3',5,5'-tetracarboxylic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential procedural information for the proper disposal of Biphenyl-3,3',5,5'-tetracarboxylic acid, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Logistical Information
Hazard Profile:
This compound is classified as a hazardous chemical. It is known to cause serious eye irritation, skin irritation, and respiratory tract irritation.[1] Furthermore, it is very toxic to aquatic life, necessitating careful handling to prevent environmental release.[1]
Personal Protective Equipment (PPE):
Prior to handling, especially during spill cleanup and disposal preparation, all personnel must be equipped with the appropriate PPE.
| Equipment | Specifications |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat and other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a respirator may be necessary. |
Data sourced from multiple safety data sheets.[1][2][3]
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Isolate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.
-
Containment: Prevent the spilled material from entering drains or waterways.[1][3]
-
Cleanup:
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: The collected spill waste must be disposed of as hazardous waste.
Operational and Disposal Plan
The disposal of this compound must adhere strictly to local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[3]
-
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal:
-
Documentation: Maintain a detailed record of the waste generated, including the quantity, date of generation, and disposal manifest provided by the waste management company.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Biphenyl-3,3',5,5'-tetracarboxylic acid
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of Biphenyl-3,3',5,5'-tetracarboxylic acid (CAS No. 4371-28-2). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against exposure to this compound, which is known to cause skin, eye, and respiratory irritation.[1] The following table summarizes the required PPE.
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield is also recommended where splashing is a possibility. | All eye and face protection must meet appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). | Nitrile gloves are a good general-use option.[2] Inspect gloves for any signs of degradation or punctures before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Laboratory coat. | A fully buttoned lab coat should be worn to protect against skin contact. | |
| Closed-toe shoes. | Shoes must cover the entire foot. | |
| Respiratory Protection | Generally not required with adequate ventilation. | If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[3] |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.
2. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to minimize inhalation of dust or aerosols.[3]
-
Eye Wash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.
3. Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Personal Hygiene: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.
-
Transporting: When moving the chemical, use a secondary container to prevent spills in case of a dropped or broken primary container.
4. Spill Response:
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Collect the spilled material in a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a wet cloth or paper towels, and place the cleaning materials in the hazardous waste container.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
1. Waste Collection:
-
Collect all waste material, including unused chemical, contaminated PPE (gloves, etc.), and spill cleanup debris, in a clearly labeled, sealed, and compatible hazardous waste container.
2. Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
3. Disposal Route:
-
Dispose of the chemical waste through an approved hazardous waste disposal facility.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5] Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow for Safe Handling
References
- 1. How To Choose The Right chemical resistant Gloves – A Buyer’s Guide - Blog [droppe.com]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. afd.calpoly.edu [afd.calpoly.edu]
- 4. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 5. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
